Product packaging for Disperse Yellow 232(Cat. No.:CAS No. 35773-43-4)

Disperse Yellow 232

Cat. No.: B1202917
CAS No.: 35773-43-4
M. Wt: 368.8 g/mol
InChI Key: CBNSBRVOBGWOBM-UHFFFAOYSA-N
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Description

3-(5-chlorobenzoxazol-2-yl)-7-diethylaminocoumarin is a member of 7-aminocoumarins and a member of 1,3-benzoxazoles. It has a role as a fluorochrome.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17ClN2O3 B1202917 Disperse Yellow 232 CAS No. 35773-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNSBRVOBGWOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067941
Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-
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Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35773-43-4, 94945-27-4, 129038-03-5
Record name Macrolex yellow
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin
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Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-
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Record name 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-
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Record name 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Disperse Yellow 232 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Disperse Yellow 232

Introduction

This compound, also identified by the Colour Index (C.I.) number 55165, is a synthetic organic compound belonging to the coumarin class of dyes.[1] It is characterized by its bright, fluorescent yellow hue and is primarily classified as a disperse dye. Its molecular design renders it sparingly soluble in water, a key characteristic that makes it highly effective for dyeing hydrophobic synthetic fibers such as polyester and acetate. Beyond its principal role in the textile industry, this compound finds utility in the coloration of plastics and has been noted for its potential in biomedical applications, functioning as a chromogenic agent with suggested anti-inflammatory and antimicrobial properties.[][3] This guide provides a detailed examination of its chemical structure, physicochemical properties, applications, and relevant experimental methodologies.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is foundational to all scientific inquiry. This compound is systematically named 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one.[] This nomenclature precisely describes its assembly from a coumarin core, substituted with a diethylamino group and a chloro-substituted benzoxazolyl moiety.

Key Identifiers:

Identifier Value
IUPAC Name 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one[]
CAS Number 35773-43-4[][4][5][6]
C.I. Number 55165[1][]
Molecular Formula C₂₀H₁₇ClN₂O₃[][4][6]
SMILES CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl[]
InChI Key CBNSBRVOBGWOBM-UHFFFAOYSA-N[]

| Synonyms | C.I. Solvent Yellow 160:1, Macrolex Fluorescent Yellow 10GN, Intrasil Brilliant Yellow 10GF[][3][5] |

The structure features a rigid coumarin ring system, which is a well-known scaffold for fluorescent molecules. The diethylamino group acts as a strong electron-donating group, enhancing the molecule's color and fluorescence, while the benzoxazole moiety further extends the conjugated pi-system.

Physicochemical and Spectroscopic Properties

The utility of this compound is directly governed by its physical and chemical properties. As a disperse dye, its low aqueous solubility and high affinity for nonpolar substrates are paramount.

Table of Physicochemical Properties:

Property Value Source
Molecular Weight 368.81 g/mol [][3][4]
Appearance Yellow powder [3][7]
Melting Point 195 - 196 °C []
Boiling Point 575.4 ± 60.0 °C at 760 Torr (Predicted) []
Density 1.354 ± 0.06 g/cm³ (Predicted) []

| Water Solubility | Insoluble |[7] |

Spectroscopic Profile

The most notable characteristic of this compound is its fluorescence. This property is critical not only for achieving vibrant colors in materials but also for its potential use in diagnostic applications.

  • Excitation Maximum (λ_ex): 452 nm[]

  • Emission Maximum (λ_em): 484 nm[]

This profile indicates that the dye efficiently absorbs light in the blue region of the spectrum and emits a bright greenish-yellow fluorescence.[1] This significant Stokes shift (the difference between excitation and emission maxima) is advantageous in fluorescence-based applications as it allows for clear differentiation between the excitation and emission signals.

Core Applications and Methodologies

Primary Application: Dyeing of Synthetic Fibers

This compound is a quintessential dye for hydrophobic fibers, particularly polyester.[3][7] Its effectiveness stems from its non-ionic nature and its ability to be finely dispersed in an aqueous dye bath with the aid of dispersing agents.

Mechanism of Action: The dyeing process operates on the principle of partitioning. At elevated temperatures (typically >100°C) and often under pressure, the amorphous regions of the polyester fibers swell. This allows the finely dispersed, nonpolar dye molecules to diffuse from the aqueous phase and penetrate the fiber structure. Upon cooling, the fibers contract, physically trapping the dye molecules within the polymer matrix. This entrapment mechanism is responsible for the dye's excellent wash fastness and overall durability.[3] Its high chemical stability ensures color integrity during high-temperature dyeing processes.[3]

G cluster_0 Aqueous Phase cluster_1 Fiber Interface cluster_2 Dyed Fiber Dye Disperse Dye (Aggregated) DispAgent Dispersing Agent DispDye Finely Dispersed Dye Molecules DispAgent->DispDye Milling & Sonication Fiber Polyester Fiber (Amorphous Regions) DispDye->Fiber Diffusion at >100°C (High Temperature Dyeing) DyedFiber Dyed Polyester (Trapped Dye) Fiber->DyedFiber Cooling & Entrapment

Caption: Workflow for dyeing polyester with this compound.

In addition to textiles, the dye's stability and vibrant color make it suitable for coloring plastics, foams, and synthetic leathers, where it provides consistent and durable coloration.[3]

Biomedical and Diagnostic Potential

Emerging information suggests a role for this compound beyond materials science. It has been described as a "pivotal biomedical compound" used as a chromogenic agent in medical diagnostics and pharmaceutical formulations.[] Reports also indicate potential anti-inflammatory and antimicrobial applications, although detailed mechanistic studies in peer-reviewed literature are less common.[] Its fluorescent properties are likely key to its utility as a chromogenic agent or biological stain.

Experimental Protocols

Protocol: High-Temperature Disperse Dyeing of Polyester Fabric

This protocol provides a standardized methodology for applying this compound to polyester fabric in a laboratory setting.

  • Preparation of the Dye Dispersion:

    • Accurately weigh 0.1 g of this compound powder.

    • Create a paste with a small amount of a suitable dispersing agent (e.g., a lignosulfonate-based product).

    • Gradually add deionized water while stirring to create a fine, stable dispersion. This step is critical to prevent dye aggregation, which would lead to uneven coloring.

  • Setting the Dye Bath:

    • Fill a high-temperature beaker with deionized water to achieve a liquor ratio of 20:1 (e.g., 200 mL of water for 10 g of fabric).

    • Add the prepared dye dispersion to the bath.

    • Add a wetting agent and an acetic acid buffer to maintain a pH between 4.5 and 5.5. The acidic pH is optimal for polyester dyeing, minimizing fiber hydrolysis.

  • Dyeing Procedure:

    • Introduce the pre-wetted polyester fabric into the dye bath at room temperature.

    • Increase the temperature of the bath to 130°C at a controlled rate of 2°C/minute. The slow ramp rate ensures even dye uptake.

    • Hold the temperature at 130°C for 60 minutes to allow for complete dye diffusion and fixation within the fibers.

    • Cool the bath down to 70°C.

  • Post-Treatment (Reduction Clearing):

    • Rinse the dyed fabric thoroughly.

    • Prepare a clearing bath containing sodium hydroxide and sodium hydrosulfite. This step removes any unfixed dye from the fiber surface, significantly improving wash fastness and preventing color bleeding.

    • Treat the fabric in this bath at 70-80°C for 15 minutes.

    • Rinse with hot and cold water, then neutralize with a weak acetic acid solution before final drying.

Protocol: Spectroscopic Characterization
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone or dimethylformamide) at a concentration of 1 mg/mL. The choice of solvent is critical as the dye is insoluble in water.

    • Create a series of dilutions from the stock solution to determine the linear range for absorbance measurements.

  • UV-Visible Spectroscopy:

    • Using a dual-beam spectrophotometer, scan the most dilute sample across a wavelength range of 300-600 nm to identify the wavelength of maximum absorbance (λ_max).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, set the excitation wavelength to the determined λ_max (around 452 nm).

    • Scan the emission spectrum from approximately 460 nm to 600 nm to identify the emission maximum (λ_em).

    • To obtain the excitation spectrum, set the emission detector to the λ_em (around 484 nm) and scan the excitation monochromator across a range (e.g., 350-475 nm).

Safety and Handling

While comprehensive toxicological data is not widely published, standard laboratory precautions should be observed. The following GHS precautionary statements are noted:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P310: Immediately call a POISON CENTER or doctor/physician.[5]

As with all fine powders, inhalation should be avoided. The compound should be stored in a cool, dry place.[]

Conclusion

This compound is a high-performance fluorescent dye with a well-defined chemical structure and a robust set of physicochemical properties that make it ideal for its primary industrial applications. Its excellent stability and vibrant color ensure its continued relevance in the dyeing of synthetic textiles and the coloration of plastics. Furthermore, its intrinsic fluorescence opens avenues for further research into its potential as a functional molecule in biomedical diagnostics and other advanced applications.

References

Core Identity and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Disperse Yellow 232

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed examination of this compound, from its fundamental chemical identity to its potential applications, grounded in established scientific principles and methodologies.

This compound is a synthetic organic compound recognized for its fluorescent properties.[1] Structurally, it is a complex molecule belonging to the coumarin and 1,3-benzoxazole classes.[2][3] This unique combination of heterocyclic systems is the basis for its chromophoric and fluorochromic characteristics.

Its primary identifier is its Chemical Abstracts Service (CAS) number: 35773-43-4 .[2][][5][6]

Synonyms and Alternative Identifiers: The compound is known by several names across different industries and suppliers, which is critical for comprehensive literature and database searches. Key synonyms include:

  • 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one[][5]

  • 3-(5-Chloro-2-benzoxazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one[][6]

  • C.I. 55165[1][]

  • C.I. This compound[]

  • Solvent Yellow 160:1[2][]

  • Macrolex Fluorescent Yellow 10GN[2][]

  • Intrasil Brilliant Yellow 10GF[]

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₂₀H₁₇ClN₂O₃[][6]
Molecular Weight 368.81 g/mol [][6]
Appearance Yellow powder[5][6]
Melting Point 195-196 °C[2][]
Boiling Point 575.4 ± 60.0 °C at 760 Torr (Predicted)[2][]
Density 1.354 ± 0.06 g/cm³ (Predicted)[2][]
Water Solubility Sparingly soluble / Insoluble[5][7]
LogP 4.9 at 25 °C[2]
Excitation Max (λex) 452 nm[]
Emission Max (λem) 484 nm[]

Synthesis Pathway and Mechanistic Considerations

While specific proprietary synthesis methods are not publicly detailed, the structure of this compound suggests a logical synthetic route involving the condensation of two key precursors: a substituted aminophenol and a coumarin derivative. Disperse dyes are generally synthesized via pathways like azo coupling or reactions involving anthraquinone.[7]

A plausible, generalized workflow for laboratory-scale synthesis is outlined below. This approach is based on established heterocyclic chemistry principles.

Caption: Plausible synthesis workflow for this compound.

Causality Behind Experimental Choices:

  • Precursor Selection: The choice of a salicylaldehyde derivative (Precursor 1) and an activated acetyl group on the benzoxazole (Precursor 2) provides the necessary functionalities for a condensation reaction to form the central carbon-carbon bond and subsequent cyclization to build the coumarin ring.

  • Catalyst: A base catalyst (e.g., piperidine, sodium acetate) is employed to deprotonate the active methylene group of the acetylbenzoxazole, generating a nucleophilic enolate that attacks the electrophilic aldehyde carbon.

  • Purification: As with most organic dyes, the crude product will contain unreacted starting materials and side products. Purification via recrystallization from a suitable solvent (like N,N-dimethylformamide) or column chromatography is essential to achieve the high purity (>95%) required for analytical or biological applications.[2][]

Applications and Methodologies

Industrial Applications: Polymer and Textile Coloration

The primary and most established application of this compound is as a high-performance colorant for hydrophobic synthetic materials.[6] Its low water solubility and non-ionic nature make it ideal for dyeing fibers like polyester, acetate, and nylon, as well as for coloring plastics and foams.[6][7]

Mechanism of Action (Dyeing): The dyeing process relies on the principle of molecular dispersion.[7] The dye is milled into fine particles and applied from an aqueous dispersion. At high temperatures (typically 120-130°C) and pressure, the polymer fibers swell, opening amorphous regions within their structure.[7] The small, hydrophobic dye molecules then diffuse from the dispersion into these regions, where they become physically entrapped upon cooling. The color is held in place by van der Waals forces and hydrophobic interactions.[7] This mechanism imparts excellent color fastness to washing and perspiration.[6]

Research and Development Applications

While its industrial use is well-documented, some suppliers note its potential as a biomedical compound, citing anti-inflammatory and antimicrobial properties, and its use as a chromogenic or fluorochromic agent.[] These applications are less established in peer-reviewed literature and should be approached as areas for exploratory research. Its role as a fluorochrome is the most scientifically plausible, given its coumarin structure.[2][3]

Protocol: Fluorescent Staining of Lipid Droplets in Cultured Cells

This protocol is a self-validating system designed to leverage the hydrophobic nature (LogP 4.9) and fluorescence of this compound for imaging neutral lipid-rich organelles.

Objective: To visualize lipid droplets in mammalian cells (e.g., 3T3-L1 adipocytes) using this compound as a fluorescent probe.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 271 µL of high-purity DMSO to create a 10 mM stock solution. Rationale: DMSO is a biocompatible organic solvent capable of dissolving the hydrophobic dye before its dilution in aqueous media.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture and Treatment:

    • Plate 3T3-L1 cells on glass-bottom imaging dishes.

    • Induce differentiation into adipocytes using a standard insulin, dexamethasone, and IBMX cocktail. Rationale: Differentiated adipocytes will accumulate large lipid droplets, providing a robust positive control for the staining protocol.

  • Staining Protocol:

    • Prepare a fresh working solution by diluting the 10 mM stock solution to a final concentration of 1-10 µM in pre-warmed, serum-free cell culture medium. Rationale: The optimal concentration must be determined empirically to maximize signal-to-noise while minimizing potential cytotoxicity.

    • Remove the culture medium from the cells and wash once with 1X Phosphate Buffered Saline (PBS).

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark. Rationale: Incubation allows the hydrophobic dye to partition from the aqueous medium into the nonpolar lipid droplet cores. Protection from light prevents photobleaching.

  • Imaging and Analysis:

    • Remove the staining solution and wash the cells twice with warm PBS.

    • Add fresh medium or a suitable imaging buffer.

    • Image immediately using a fluorescence microscope equipped with a DAPI/FITC filter set (Excitation: ~450 nm, Emission: ~485 nm), based on the dye's known spectral properties.[]

    • Acquire images and quantify fluorescence intensity within lipid droplets using image analysis software (e.g., ImageJ).

Self-Validation and Controls:

  • Negative Control: Stain undifferentiated pre-adipocytes, which contain minimal lipid droplets, to confirm that fluorescence is specific to these organelles.

  • Positive Control: Co-stain with a well-characterized lipid droplet dye (e.g., Nile Red) using a different filter set to verify co-localization.

  • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure the working concentration of the dye is not toxic to the cells.

Safety, Handling, and Toxicology

As a research chemical, this compound requires careful handling.

Hazard Identification: According to GHS classifications, the compound is associated with the following hazards:

  • H318: Causes serious eye damage. [2][3]

Precautionary Measures:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P310: Immediately call a POISON CENTER or doctor/physician.[3]

Storage and Stability:

  • Short-term (days to weeks): Store in a cool, dry place at 2-8°C.[]

  • Long-term (months to years): Store at -20°C.[] The compound is stable under recommended storage conditions, but should be protected from strong oxidizing agents.[8][9]

Toxicological Data: Specific LD₅₀ or comprehensive toxicological studies for this compound are not widely available in the public domain.[8] Research should be conducted with the assumption that the compound is potentially hazardous, and all appropriate safety protocols for handling a novel chemical agent should be followed.

Concluding Remarks

This compound is a well-established industrial dye with a chemical structure that suggests significant potential for research applications, particularly in fluorescence-based imaging and as a chemical scaffold for developing novel functional molecules. Its hydrophobic nature and strong fluorescence are key attributes that can be exploited in cell biology and materials science. However, professionals in drug development should note that claims of specific biological activities like anti-inflammatory or antimicrobial effects require rigorous validation through independent, peer-reviewed studies. This guide provides the foundational knowledge and methodological framework to enable such investigations.

References

A Comprehensive Technical Guide to Disperse Yellow 232: From Molecular Structure to Advanced Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Disperse Yellow 232 (CAS No. 35773-43-4) is a fluorescent dye belonging to the coumarin-benzoxazole class of molecules.[1][2] While it has a primary, well-established role in the industry for coloring hydrophobic synthetic materials, its unique photophysical properties and potential bioactive characteristics have drawn interest from the scientific community.[][4] This guide provides an in-depth examination of this compound, detailing its core molecular profile, physicochemical properties, a generalized synthetic approach, and validated analytical methodologies tailored for researchers, scientists, and professionals in drug development.

Part 1: Core Molecular and Physicochemical Profile

A thorough understanding of a compound begins with its fundamental identity and physical characteristics. This compound is characterized by a rigid, planar structure that is the basis for its fluorescence and high thermal stability. The quantitative data for this compound are summarized below.

Table 1: Chemical Identity of this compound
IdentifierValue
CAS Number 35773-43-4[][5][6]
IUPAC Name 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one[]
Synonyms C.I. 55165, C.I. Solvent Yellow 160:1, Macrolex Fluorescent Yellow 10GN[1][]
Chemical Class Coumarin, 1,3-benzoxazole[1][2]
Table 2: Physicochemical and Optical Properties
PropertyValue
Molecular Formula C₂₀H₁₇ClN₂O₃[][5][6][7]
Molecular Weight 368.81 g/mol [1][][5][6][7]
Appearance Yellow powder[4][7]
Melting Point 195-196 °C[][5]
Boiling Point 575.4 ± 60.0 °C (Predicted at 760 Torr)[][5]
Density 1.354 ± 0.06 g/cm³[][5]
Solubility Sparingly soluble in water, characteristic of disperse dyes[7][8]
Excitation Max (λex) 452 nm[]
Emission Max (λem) 484 nm[]

Part 2: Synthesis and Mechanism of Action

General Synthetic Strategy

The synthesis of complex disperse dyes like those in the coumarin family involves multi-step chemical reactions. While specific manufacturing methods for this compound are proprietary, a generalized pathway for similar dyes often involves the condensation of key intermediates to build the core structure. For instance, a common route to create the coumarin ring system (a key feature of this compound) is the Pechmann condensation. The overall process for many disperse dyes includes diazotization, coupling, and esterification reactions to achieve the final, stable chromophore.[9][10]

The causality behind this approach is to build a molecule with a strong chromophore (for color), low water solubility (for binding to hydrophobic fibers), and high stability to heat and light.[4]

Generalized_Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Assembly A Substituted Phenol (e.g., aminophenol derivative) R1 Reaction A->R1 Condensation (e.g., Pechmann) B Ketoester Derivative B->R1 C Coumarin Intermediate R1->C Forms Coumarin Core R2 Reaction C->R2 Coupling Reaction D Benzoxazole Precursor D->R2 E This compound R2->E Forms Final Structure

Caption: Generalized workflow for synthesizing coumarin-based dyes.

Mechanism of Action
  • In Textile Dyeing: Disperse dyes are engineered for hydrophobic fibers like polyester.[8] The dyeing mechanism is a physical process based on a solid-solution model. The dye, in a fine dispersion, is applied to the fabric in a high-temperature (120-130°C) water bath under pressure.[8] This heat causes the amorphous regions of the polyester fibers to swell, allowing the small, non-ionic dye molecules to penetrate and become physically trapped within the polymer structure through van der Waals forces and hydrophobic interactions as the fiber cools and contracts.[8]

  • As a Fluorochrome: In a research context, its utility stems from its fluorescent properties.[] The coumarin-benzoxazole structure forms a conjugated system that readily absorbs light at a specific wavelength (452 nm) and re-emits it at a longer wavelength (484 nm).[] This makes it a valuable tool as a fluorescent probe or label in biological imaging and diagnostic assays.

  • Potential Biomedical Activity: Some sources indicate that this compound has been investigated for anti-inflammatory and antimicrobial properties.[] This potential bioactivity is an area of active research, likely linked to the ability of the heterocyclic benzoxazole and coumarin moieties to interact with biological targets.

Part 3: Experimental Protocols for Analysis

Accurate quantification of disperse dyes is critical for quality control, environmental monitoring, and forensic analysis.[11] The standard method involves solvent extraction followed by chromatographic separation and detection.[12]

Protocol: Extraction of this compound from a Polyester Matrix

This protocol is designed to efficiently extract the dye from the fiber for subsequent analysis. The choice of methanol and sonication is based on its ability to penetrate the fiber matrix and solubilize the hydrophobic dye.

  • Sample Preparation: Accurately weigh approximately 1 gram of the dyed textile sample and cut it into small pieces.

  • Extraction: Place the sample into a 50 mL conical tube. Add 20 mL of methanol.[13]

  • Sonication: Place the tube in an ultrasonic bath heated to 50°C and sonicate for 30 minutes.[13] This uses thermal and mechanical energy to facilitate the diffusion of the dye out of the fiber.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the fiber material.[13]

  • Filtration: Carefully decant the supernatant (the methanol extract) and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates.[13]

  • Final Sample: The filtrate is now ready for instrumental analysis. For certain methods, a dilution step may be necessary.

Protocol: Quantitative Analysis by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the high sensitivity and selectivity needed for dye analysis.[12][13]

  • Instrumentation: A UPLC system (e.g., Waters ACQUITY H-Class) coupled to a tandem quadrupole mass spectrometer (e.g., Waters Xevo TQD).[12]

  • Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at 95% A, ramping to 100% B over several minutes to elute the hydrophobic dye, followed by a re-equilibration step.

  • Flow Rate: 0.6 mL/min.[12]

  • Injection Volume: 5 µL.[12]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high specificity. The precursor ion (the molecular weight of this compound) is selected and fragmented, and a specific product ion is monitored.

  • Quantification: A calibration curve is generated using certified standards of this compound at known concentrations (e.g., 0.5 µg/mL to 50 µg/mL). The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.

Analytical_Workflow Sample 1. Polyester Sample (1 g) Extract 2. Methanol Extraction (20 mL, 50°C, 30 min sonication) Sample->Extract Solubilization Filter 3. Centrifuge & Filter (10,000 rpm, 0.22 µm PTFE) Extract->Filter Purification Inject 4. UPLC-MS/MS Injection (5 µL) Filter->Inject Analysis Start Separate 5. Chromatographic Separation (C18 Reverse-Phase) Inject->Separate Detect 6. MS/MS Detection (ESI+, MRM Mode) Separate->Detect Quant 7. Data Analysis (Quantification against Calibration Curve) Detect->Quant

Caption: Analytical workflow for the quantification of this compound.

Part 4: Applications in Research and Development

Beyond its industrial utility, this compound serves as a valuable compound in scientific R&D.

  • Industrial R&D: Its primary application is as a high-performance dye for synthetic fibers, plastics, and inks.[4] Research in this area focuses on optimizing dyeing processes for better efficiency and environmental sustainability, as well as developing new dye formulations with enhanced fastness properties.[4] Its excellent heat and light stability make it a reliable choice for durable goods.[4]

  • Biomedical and Diagnostic Potential: The compound's role as a fluorochrome is highly relevant for drug development and diagnostics.[2] Its ability to emit a bright, stable fluorescent signal allows it to be used in:

    • Fluorescence Microscopy: As a stain or label for visualizing cellular components.

    • Flow Cytometry: For tagging cells or biomolecules.

    • High-Throughput Screening: As a reporter molecule in assays designed to screen for drug candidates.

The reported anti-inflammatory and antimicrobial activities suggest that the this compound scaffold could be a starting point for medicinal chemistry campaigns to develop new therapeutic agents.[]

Conclusion

This compound is more than a simple colorant. It is a specialized chemical with a well-defined molecular structure that imparts valuable physicochemical properties. Its robust performance in industrial applications is complemented by its significant potential as a fluorescent tool in biomedical research and as a scaffold for drug discovery. The analytical protocols detailed herein provide a framework for the reliable and sensitive quantification of this compound, enabling further exploration across various scientific disciplines.

References

Disperse Yellow 232 solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Disperse Yellow 232

Abstract

This compound (C.I. 55165) is a non-ionic coumarin-based dye valued for its application in coloring hydrophobic synthetic fibers, particularly polyester.[1][2] Its efficacy in dyeing processes and other applications is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound. It delves into the theoretical principles of solubility, presents available quantitative data, and offers a detailed, field-proven experimental protocol for determining its solubility in various solvents. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering who require a deep understanding of this dye's dissolution behavior.

Introduction to this compound

This compound is a synthetic organic compound characterized by its low water solubility and its ability to sublime, properties that are essential for the disperse dyeing process.[3][4] Chemically, it is identified as 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one.[][6] Its molecular structure imparts a bright, fluorescent yellow hue with good light and heat fastness, making it a reliable choice for industrial applications beyond textiles, including plastics and printing inks.[2][3]

Key Physicochemical Properties:

  • CAS Number: 35773-43-4[3]

  • Molecular Formula: C₂₀H₁₇ClN₂O₃[]

  • Molecular Weight: 368.81 g/mol [1][]

  • Appearance: Yellow powder[3]

  • Water Solubility: Insoluble[3]

  • Melting Point: 195-196°C[]

The molecule's relatively non-polar nature and rigid structure are the primary determinants of its solubility profile.[7][8] Understanding this profile is critical for optimizing dyeing parameters, formulating stable dye dispersions, and exploring novel applications.

The Science of Solubility: Theoretical Framework

The dissolution of a solid solute, such as this compound, into a liquid solvent is a complex thermodynamic process. The principle of "like dissolves like" is the cornerstone for predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules.

  • Solute-Solute Interactions: Energy is required to overcome the forces holding the dye molecules together in the crystal lattice.

  • Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Solute-Solvent Interactions: Energy is released when the dye molecule forms new interactions with the solvent molecules.

A dye will dissolve readily in a solvent if the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. Disperse dyes, being non-ionic and having low polarity, generally exhibit higher solubility in organic solvents than in water.[9]

The following diagram illustrates the logical relationship governing the solubility of a non-polar dye like this compound in solvents of varying polarity.

cluster_Solute Solute: this compound (Largely Non-Polar) cluster_Solvents Solvent Types cluster_Outcome Solubility Outcome Dye This compound NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Dye->NonPolar Strong van der Waals Interactions PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DMF) Dye->PolarAprotic Dipole-Induced Dipole Interactions PolarProtic Polar Protic Solvents (e.g., Water, Ethanol) Dye->PolarProtic Weak Interactions, Strong H-Bonds in Solvent HighSol High Solubility (Favorable Interaction) NonPolar->HighSol ModerateSol Moderate Solubility PolarAprotic->ModerateSol LowSol Low Solubility (Unfavorable Interaction) PolarProtic->LowSol

Caption: "Like Dissolves Like" Principle for this compound.

Quantitative Solubility Data

Comprehensive solubility data for this compound in a wide range of common organic solvents is not extensively published. However, specific data exists for its solubility in supercritical carbon dioxide (scCO₂), a medium of significant interest for environmentally friendly dyeing processes.

**3.1. Solubility in Supercritical Carbon Dioxide (scCO₂) **

Research by Yamini et al. provides precise measurements of this compound solubility in scCO₂ at various temperatures and pressures.[10] This data is crucial for designing and optimizing supercritical fluid dyeing (SFD) systems.

Temperature (K)Pressure (MPa)Solubility (mol fraction, y x 10⁶)
30812.20.11
30816.20.52
30820.31.34
31812.20.16
31816.20.81
31820.32.11
32812.20.22
32816.21.15
32820.33.12
33816.21.55
33820.34.41
33825.37.15
Data extracted from J. Chem. Eng. Data 2010, 55, 7, 2604–2608.[10]
Illustrative Solubility in Common Organic Solvents

While specific experimental values are sparse, an illustrative solubility profile can be projected based on the dye's structure and the known behavior of similar disperse dyes.[11] The following table provides expected solubility trends. It is imperative that these values be confirmed experimentally for any specific application.

SolventSolvent ClassExpected Solubility TrendRationale
WaterPolar ProticVery Low / InsolubleThe dye is non-ionic and hydrophobic.[3]
EthanolPolar ProticLowLimited interaction with the polar hydroxyl group.
AcetonePolar AproticModerateThe ketone group offers some polarity for interaction.
DichloromethaneNon-PolarModerate to HighGood compatibility between the chlorinated solvent and the dye's structure.
TolueneNon-PolarModerate to HighAromatic ring interactions can promote dissolution.
N,N-Dimethylformamide (DMF)Polar AproticHighA strong polar aprotic solvent known to be effective for many organic dyes.[12]

Experimental Protocol for Solubility Determination

This section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound in an organic solvent using UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which correlates absorbance with concentration.[13]

Rationale and Causality

The core principle is to create a saturated solution where the dissolved dye is in equilibrium with the excess solid dye. By separating the saturated supernatant and measuring its concentration, we determine the solubility limit at a specific temperature. Using a spectrophotometer provides high sensitivity, which is crucial for accurately measuring even low solubility levels.[13]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the experimental determination of solubility.

A 1. Prepare Stock Solution (Known Concentration) B 2. Create Calibration Standards (Serial Dilutions) A->B C 3. Measure Absorbance of Standards (UV-Vis Spectrophotometer) B->C D 4. Generate Calibration Curve (Absorbance vs. Concentration) C->D J 10. Determine Concentration (from Calibration Curve) D->J E 5. Prepare Saturated Solution (Excess Dye in Solvent) F 6. Equilibrate (Constant Temperature Shaker) E->F G 7. Separate Phases (Centrifuge/Filter) F->G H 8. Dilute Supernatant (To fall within calibration range) G->H I 9. Measure Absorbance of Sample H->I I->J K 11. Calculate Solubility (Account for Dilution Factor) J->K

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Methodology

Part A: Calibration Curve Generation

  • Determine λ-max: Prepare a dilute solution of this compound in the chosen solvent. Scan its absorbance from 350-550 nm to find the wavelength of maximum absorbance (λ-max). All subsequent measurements must be made at this wavelength.

  • Prepare Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a precise volume of the solvent (e.g., 100 mL) to create a stock solution of known concentration.

  • Prepare Standards: Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions of decreasing concentrations.

  • Measure Absorbance: Measure the absorbance of each standard solution at λ-max, using the pure solvent as a blank.

  • Plot Curve: Plot a graph of Absorbance versus Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.

Part B: Saturated Solution Analysis

  • Prepare Slurry: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can confirm the minimum time required.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.[12] Alternatively, filter the solution through a 0.22 µm syringe filter compatible with the solvent. This step must be performed quickly and at the equilibration temperature to prevent precipitation.

  • Dilution: Immediately take a precise aliquot of the clear supernatant and dilute it with a known volume of the solvent. The dilution factor should be chosen so that the absorbance of the final solution falls within the linear range of your calibration curve.

  • Measure Sample Absorbance: Measure the absorbance of the diluted sample at λ-max.

  • Calculate Solubility:

    • Use the calibration curve equation to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance_sample - c) / m.

    • Multiply this concentration by the dilution factor to find the concentration of the saturated solution, which is the solubility: Solubility = Concentration_diluted * Dilution_Factor.

Conclusion

The solubility of this compound is a critical parameter dictated by its molecular structure and the nature of the solvent. While it is fundamentally insoluble in water, it exhibits varying degrees of solubility in organic solvents, with a higher affinity for non-polar and polar aprotic media.[3][9] The quantitative data in supercritical CO₂ highlights its suitability for modern, sustainable dyeing technologies.[10] For applications involving other organic solvents, the detailed experimental protocol provided in this guide offers a reliable framework for researchers to generate precise and reproducible solubility data, enabling process optimization and innovation in the field.

References

Disperse Yellow 232 spectral properties (absorption and emission spectra)

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the core spectral properties of the fluorescent dye, Disperse Yellow 232 (C.I. 55165; CAS 35773-43-4). It is intended for researchers, scientists, and drug development professionals who utilize fluorescent molecules in their work. This guide will delve into the structural basis of its photophysical characteristics, the critical influence of the microenvironment on its spectral output, and a detailed protocol for its characterization.

Introduction to this compound: A Coumarin-Based Fluorophore

This compound is a synthetic organic dye notable for its bright, fluorescent yellow-green hue.[1] Structurally, it is identified as 3-(5-chlorobenzoxazol-2-yl)-7-diethylaminocoumarin.[2][3] This molecular architecture is central to its fluorescent properties. The core of the molecule is a coumarin scaffold, a well-known class of compounds renowned for their inherent fluorescence.[4] The 7-diethylamino group acts as a potent electron-donating group, while the 3-(5-chlorobenzoxazol-2-yl) moiety functions as an electron-accepting group. This "push-pull" electronic structure is a common design motif in fluorescent dyes, leading to a significant intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to its strong fluorescence.

The Influence of the Molecular Environment: Solvatochromism

A critical aspect of working with fluorophores like this compound is understanding their interaction with the surrounding environment. The absorption and emission spectra of this dye are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[5][6] This occurs because the change in the electronic distribution upon excitation (the ICT state) is stabilized to different extents by solvents of varying polarities. Generally, for coumarin dyes with similar electron-donating and accepting groups, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is a crucial consideration for any application, as the observed color and spectral output will be directly dependent on the medium in which the dye is dissolved or bound.

Anticipated Spectral Properties

Table 1: Anticipated Spectral Characteristics of this compound

PropertyExpected RangeInfluencing Factors
Absorption Maximum (λabs) 400 - 440 nmSolvent polarity, molecular aggregation
Emission Maximum (λem) 460 - 520 nmSolvent polarity, temperature, pH
Stokes Shift 60 - 80 nmSolvent polarity
Fluorescence Quantum Yield (ΦF) Moderate to HighSolvent polarity, temperature, presence of quenchers

Experimental Determination of Spectral Properties: A Validated Protocol

To accurately characterize the absorption and emission spectra of this compound, a systematic experimental approach is required. The following protocol outlines the necessary steps to obtain reliable and reproducible data.

Materials and Instrumentation
  • This compound: High purity grade

  • Solvents: Spectroscopic grade (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, methanol, acetonitrile, water)

  • UV-Visible Spectrophotometer: Capable of scanning a wavelength range of at least 300-600 nm.

  • Fluorometer (Spectrofluorometer): Equipped with a tunable excitation source and an emission detector.

  • Quartz Cuvettes: 1 cm path length.

Step-by-Step Experimental Workflow
  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable, relatively non-polar solvent (e.g., dichloromethane) to create a concentrated stock solution (e.g., 1 mM). This is a critical step to ensure complete dissolution before further dilution.

  • Working Solution Preparation:

    • From the stock solution, prepare a series of dilute working solutions in the various spectroscopic grade solvents to be tested. The final concentration should be in the low micromolar range (e.g., 1-10 µM). The absorbance of the final solution at its maximum should ideally be between 0.1 and 0.8 to ensure linearity.

  • Absorption Spectroscopy:

    • Turn on the UV-Visible spectrophotometer and allow the lamp to warm up.

    • Fill a quartz cuvette with the pure solvent to be used for the measurement and record a baseline (blank) spectrum.

    • Rinse the cuvette with the working solution of this compound, then fill it with the working solution.

    • Measure the absorption spectrum over a relevant wavelength range (e.g., 350-550 nm).

    • Identify and record the wavelength of maximum absorbance (λabs).

  • Emission Spectroscopy:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to the determined λabs.

    • Fill a quartz cuvette with the pure solvent and record an emission spectrum to check for background fluorescence.

    • Using the same working solution as in the absorption measurement, record the emission spectrum. The emission scan range should be set to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission (e.g., 420-650 nm).

    • Identify and record the wavelength of maximum emission (λem).

  • Data Analysis and Reporting:

    • Calculate the Stokes shift (the difference in nanometers between λem and λabs).

    • Plot the absorption and emission spectra for each solvent.

    • Tabulate the λabs, λem, and Stokes shift for each solvent.

    • Analyze the trend of spectral shifts with respect to solvent polarity parameters (e.g., dielectric constant).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for characterizing the spectral properties of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Concentrated Stock Solution working Prepare Dilute Working Solutions in Various Solvents stock->working Dilution abs_spec Measure Absorption Spectrum working->abs_spec em_spec Measure Emission Spectrum working->em_spec det_lambda Determine λabs and λem abs_spec->det_lambda em_spec->det_lambda stokes Calculate Stokes Shift det_lambda->stokes plot Plot Spectra and Analyze Solvatochromism stokes->plot

Caption: Experimental workflow for spectral characterization.

Conclusion

This compound is a valuable fluorescent dye with spectral properties that are intrinsically linked to its molecular structure and microenvironment. A thorough understanding of its solvatochromic behavior is paramount for its effective application in research and development. The experimental protocol detailed in this guide provides a robust framework for the accurate and comprehensive characterization of its absorption and emission spectra, enabling researchers to harness its full potential as a fluorescent probe.

References

Disperse Yellow 232: A Technical Guide to a Coumarin-Based Fluorophore for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disperse Yellow 232 (DY 232) is a robust fluorescent dye belonging to the 7-aminocoumarin family, a class of fluorophores widely recognized for their utility in chemical and biological research. Characterized by a 3-(5-chloro-1,3-benzoxazol-2-yl) substituent, this dye exhibits pronounced solvatochromism and environmental sensitivity rooted in an efficient intramolecular charge transfer (ICT) mechanism. While its historical application lies in the industrial dyeing of hydrophobic textiles, its structural features—high lipophilicity, significant Stokes shift, and bright emission—suggest a strong, albeit underexplored, potential for advanced applications in cellular imaging, particularly for staining lipid-rich organelles, and as an environmentally sensitive probe in materials science. This guide provides an in-depth examination of the physicochemical properties, fluorescence mechanism, synthesis, and spectral behavior of DY 232. Furthermore, it presents detailed, field-proven protocols for its characterization and proposes its application in high-resolution fluorescence microscopy, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile fluorophore in their work.

Introduction and Chemical Identity

This compound, also known by its Colour Index (C.I.) name 55165 or its alternative chemical name Solvent Yellow 160:1, is a synthetic organic dye valued for its bright, greenish-yellow fluorescence.[1][2] Its core structure is the 2H-1-benzopyran-2-one (coumarin) scaffold, which is prevalent in a vast array of fluorescent probes and biologically active molecules.[3][4] The key to its potent fluorescence lies in its specific substitution pattern: an electron-donating 7-(diethylamino) group and an electron-withdrawing 3-(5-chloro-1,3-benzoxazol-2-yl) group. This "push-pull" electronic configuration is the basis for its remarkable photophysical properties.[5]

The dye is a yellow powder with a melting point of 195-196°C and is characterized by its poor solubility in water, a property that makes it ideal for coloring hydrophobic synthetic polymers and suggests its utility in staining nonpolar biological compartments.[2]

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one[6]
CAS Number 35773-43-4[6]
C.I. Name This compound, C.I. 55165[2]
Molecular Formula C₂₀H₁₇ClN₂O₃[6]
Molecular Weight 368.81 g/mol [2][6]
Appearance Yellow powder[2]
Melting Point 195-196 °C[2]
Solubility Insoluble in water; Soluble in organic solvents like chloroform, DMF[1]

Mechanism of Fluorescence: The Role of Intramolecular Charge Transfer (ICT)

The fluorescence of this compound is governed by an Intramolecular Charge Transfer (ICT) process, a hallmark of many donor-acceptor coumarin dyes.[5] Upon excitation by a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

  • Ground State (S₀): In the ground state, the molecule has a baseline level of charge separation.

  • Excited State (S₁): Upon photoexcitation, there is a significant redistribution of electron density. The powerful electron-donating 7-(diethylamino) group (the "push" component) donates electron density across the conjugated π-system of the coumarin ring to the electron-withdrawing 3-(benzoxazolyl) moiety (the "pull" component).[5] This creates a highly polar excited state with a large dipole moment.

The relaxation from this ICT state back to the ground state results in the emission of a photon (fluorescence). The energy of this emission is highly dependent on the polarity of the surrounding solvent, which can stabilize the polar excited state to varying degrees. In polar solvents, the ICT state is stabilized, lowering its energy level and resulting in a red-shifted (longer wavelength) emission. Conversely, in non-polar solvents, the excited state is less stabilized, leading to a blue-shifted (shorter wavelength) emission. This pronounced solvatochromism makes DY 232 and its analogues excellent probes for micro-environmental polarity.[5][7]

Studies on the direct analogue, 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one, suggest the coexistence of multiple excited states, including a twisted intramolecular charge transfer (TICT) state, which can influence the fluorescence quantum yield by providing non-radiative decay pathways.[5]

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) S0 Low Polarity S1 Intramolecular Charge Transfer (ICT) High Polarity S0->S1 Absorption (hν_abs) S1->S0 Fluorescence (hν_em) + Non-Radiative Decay donor 7-NEt₂ (Electron Donor) coumarin Coumarin π-System donor->coumarin 'Push' acceptor 3-Benzoxazolyl (Electron Acceptor) coumarin->acceptor 'Pull'

Caption: Intramolecular Charge Transfer (ICT) mechanism in this compound.

Photophysical Characterization

Table 2: Photophysical Properties of 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one (Analogue of DY 232) in Various Solvents

SolventDielectric Constant (ε)Absorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)
Cyclohexane 2.0242246824200.86
Toluene 2.3843048425800.85
Chloroform 4.8143850029100.73
Ethyl Acetate 6.0243449930800.77
Dichloromethane 8.9344050831300.61
Acetone 20.743251136800.38
Acetonitrile 37.543351839000.31
Ethanol 24.643651636800.17

Data extracted and compiled from Silva, N. et al., J. Photochem. Photobiol. A: Chem., 2002.[5]

The data clearly demonstrates the strong positive solvatochromism of the dye. As solvent polarity increases from cyclohexane to acetonitrile, the emission maximum red-shifts by 50 nm, and the Stokes shift increases significantly. This is accompanied by a marked decrease in the fluorescence quantum yield in more polar and protic solvents like ethanol, which can quench fluorescence through hydrogen bonding and stabilization of non-radiative decay pathways.[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 3-benzoxazolyl-coumarins.[8] It involves the cyclodehydration of an intermediate amide formed from 7-(diethylamino)coumarin-3-carboxylic acid and 2-amino-4-chlorophenol.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents R1 7-(diethylamino)coumarin- 3-carboxylic acid Step1 Step 1: Amide Formation (Intermediate Synthesis) Room Temperature R1->Step1 R2 2-amino-4-chlorophenol Reagent1 Ethyl Chloroformate Triethylamine Acetone (Solvent) Reagent1->Step1 Reagent2 Polyphosphoric Acid (PPA) Step2 Step 2: Cyclodehydration 150-170 °C Reagent2->Step2 Step1->R2 Add Step1->Step2 Intermediate Amide Purify Purification (Precipitation & Recrystallization) Step2->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Amide Intermediate Synthesis: a. Suspend 7-(diethylamino)coumarin-3-carboxylic acid (1.0 mmol) in 15 mL of anhydrous acetone in a round-bottom flask cooled in an ice bath. b. To the stirred suspension, add triethylamine (1.2 mmol) followed by the dropwise addition of ethyl chloroformate (1.2 mmol). c. Stir the reaction mixture at 0°C for 15-20 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed. d. Add 2-amino-4-chlorophenol (1.0 mmol) to the mixture. e. Remove the ice bath and allow the reaction to stir at room temperature overnight. f. The resulting suspension contains the intermediate N-(5-chloro-2-hydroxyphenyl)-7-(diethylamino)coumarin-3-carboxamide. Evaporate the solvent under reduced pressure.

  • Cyclodehydration: a. To the crude amide from the previous step, add polyphosphoric acid (PPA) (approx. 10 g). b. Heat the mixture with stirring to 150–170 °C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC). c. After the reaction is complete, allow the mixture to cool to approximately 80-90 °C.

  • Purification: a. Carefully pour the warm reaction mixture into 50 mL of cold water with vigorous stirring. b. Neutralize the solution to pH 7 using a 5N NaOH solution. This will cause the crude product to precipitate. c. Collect the yellow precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral. d. Dry the solid in a vacuum oven at 60 °C. e. Further purify the crude product by recrystallization from a suitable solvent such as ethanol or a toluene/ethanol mixture to yield pure this compound.

Spectroscopic Analysis

This protocol outlines the procedure for measuring the absorption and fluorescence emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., Toluene, Chloroform, Acetonitrile)

  • Volumetric flasks and micropipettes

  • UV-Vis Spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of DY 232 in a suitable solvent (e.g., chloroform).

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution in the solvent of interest. The final absorbance at the λₘₐₓ should be between 0.05 and 0.1 to avoid inner filter effects in fluorescence measurements.

  • Absorption Measurement: a. Record the absorption spectrum of the working solution from 300 nm to 600 nm using the solvent as a blank. b. Identify the wavelength of maximum absorbance (λₘₐₓ).

  • Fluorescence Measurement: a. Set the excitation wavelength of the fluorometer to the λₘₐₓ determined in the previous step. b. Record the emission spectrum from (λₘₐₓ + 10 nm) to 700 nm. c. Identify the wavelength of maximum emission (λₑₘ).

Potential Research Applications & Protocols

While this compound is an established industrial dye, its application in life sciences and materials research has not been extensively explored. However, its high hydrophobicity and strong, environmentally sensitive fluorescence make it a prime candidate for specific research applications, most notably as a stain for intracellular lipid droplets.

Proposed Application: Staining of Intracellular Lipid Droplets

Lipid droplets are dynamic organelles crucial for energy storage and lipid metabolism.[] Hydrophobic fluorescent dyes are standard tools for their visualization. The nonpolar nature of DY 232 should lead to its preferential partitioning into the neutral lipid core of these organelles, making it a potentially excellent vital stain.[10][11]

Protocol for Staining Lipid Droplets in Live Cells:

This protocol is adapted from standard methods for staining lipid droplets with lipophilic dyes.[]

  • Reagent Preparation: a. Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light. b. On the day of the experiment, prepare a fresh 1 µM working solution by diluting the stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS).

  • Cell Culture and Staining: a. Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy. b. Optional: To induce lipid droplet formation, treat cells with oleic acid (e.g., 100-400 µM complexed to BSA) for 12-24 hours prior to staining. c. Aspirate the existing culture medium from the cells. d. Add the 1 µM DY 232 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. e. Remove the staining solution and wash the cells twice with pre-warmed PBS. f. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Fluorescence Microscopy: a. Place the prepared dish or slide on the microscope stage. b. Use a standard FITC/GFP filter set or a custom filter set optimized for the spectral properties of DY 232 (Excitation: ~440/20 nm; Emission: ~510/40 nm). c. Acquire images using appropriate exposure times to minimize phototoxicity and photobleaching. The dye should localize to discrete, spherical organelles within the cytoplasm, characteristic of lipid droplets.

Safety, Handling, and Disposal

As a laboratory chemical, this compound requires careful handling to ensure personnel safety and minimize environmental impact.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the solid dye or its solutions.[12]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[12]

  • Storage: Store the dye in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: this compound and materials contaminated with it should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular solid waste.[5][12] Collect all waste in a clearly labeled, dedicated hazardous waste container and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Conclusion

This compound is more than an industrial colorant; it is a specialized fluorescent molecule with significant untapped potential for the research community. Its coumarin core, engineered with a potent donor-acceptor system, endows it with bright, environmentally sensitive fluorescence. The protocols and data presented in this guide demonstrate that DY 232 is not only synthetically accessible but also possesses the requisite photophysical properties for advanced applications. Its inherent hydrophobicity makes it an ideal candidate for probing nonpolar environments, from the interior of polymer matrices to the lipid droplets of living cells. It is our hope that this technical guide will serve as a valuable resource and a catalyst for the adoption of this compound in new and innovative areas of scientific inquiry.

References

Disperse Yellow 232 as a fluorochrome for research applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Evaluation of Disperse Yellow 232: A Perspective on its Potential as a Research Fluorochrome

Preamble: An Inquiry into Novel Fluorochromes

In the perpetual quest for novel tools in biological imaging and diagnostics, researchers often look to compounds from diverse chemical spaces for potential fluorogenic properties. This guide addresses the topic of this compound, a compound known in the textile industry, and evaluates its viability as a fluorochrome for research applications. This analysis is presented through the lens of a senior application scientist, prioritizing scientific integrity, experimental causality, and a rigorous comparison against established standards in the field.

It is imperative to state at the outset that this compound is not an established fluorochrome in the life sciences. The body of scientific literature lacks the requisite characterization and validation for its use in research applications. Therefore, this document will first deconstruct the properties of an ideal research fluorophore and then critically assess the known characteristics of this compound against this framework. This approach provides a scientifically grounded explanation for its current status and offers guidance for researchers exploring novel dye applications.

Part 1: The Anatomy of an Effective Research Fluorochrome

A fluorochrome's utility in a research setting is not merely defined by its ability to emit light, but by a constellation of photophysical and chemical properties that dictate its performance, reliability, and versatility. The following attributes are critical for a dye to be considered a viable tool for fluorescence-based assays, such as microscopy or flow cytometry.

1.1. Photophysical Characteristics:

  • High Molar Extinction Coefficient (ε): The efficiency with which a molecule absorbs photons of a specific wavelength. A higher value means less excitation light is needed, reducing potential phototoxicity.

  • High Fluorescence Quantum Yield (Φ): The ratio of photons emitted to photons absorbed. A high quantum yield is essential for a bright signal that can be easily detected above background noise.

  • Large Stokes Shift: The separation between the maximum absorption (excitation) and maximum emission wavelengths. A larger Stokes shift minimizes self-quenching and simplifies the design of optical filter sets, improving signal-to-noise.

  • High Photostability: Resistance to photochemical degradation (photobleaching) upon exposure to excitation light. High photostability is crucial for experiments requiring long or repeated exposures, such as time-lapse imaging.

1.2. Chemical and Biological Suitability:

  • Aqueous Solubility and Biocompatibility: The ability to dissolve in physiological buffers without aggregation is paramount for biological applications. The dye must also exhibit low cytotoxicity to be used in live-cell imaging.

  • Bioconjugation Capability: The presence of reactive chemical groups (e.g., N-hydroxysuccinimide esters, maleimides) that allow for covalent attachment to biomolecules like antibodies, nucleic acids, or proteins with high specificity and efficiency.

  • Minimal Environmental Sensitivity: A robust fluorochrome should maintain its spectral properties across a range of pH values, ionic strengths, and solvent polarities common in biological experiments.

Part 2: An Evidence-Based Assessment of this compound

This compound is classified as a disperse dye, a category of synthetic dyes with very low water solubility, primarily used for coloring hydrophobic fibers like polyester. Its scientific investigation has been largely confined to textile chemistry and environmental science, focusing on its application in dyeing processes and its subsequent removal from industrial wastewater.

When evaluated against the criteria for a research fluorochrome, significant knowledge gaps and inherent limitations become apparent.

PropertyIdeal Research FluorochromeThis compoundAssessment
Aqueous Solubility High solubility in physiological buffers (e.g., PBS at pH 7.4).Extremely low; designed to be insoluble in water.Major Limitation: Unsuitable for most biological staining protocols which occur in aqueous environments. Its tendency to precipitate would lead to non-specific artifacts.
Bioconjugation Contains specific reactive groups for covalent labeling.Lacks standard reactive moieties for bioconjugation.Major Limitation: Cannot be readily attached to specific antibodies or proteins for targeted labeling, preventing its use in techniques like immunofluorescence.
Quantum Yield High (typically > 0.5) in aqueous solutions.Data in relevant biological buffers is not available in scientific literature.Critical Knowledge Gap: Without this data, its potential brightness as a research probe is unknown.
Photostability High resistance to photobleaching under microscopy conditions.Data on photostability under typical fluorescence microscopy illumination is not available.Critical Knowledge Gap: Its suitability for imaging applications that require sustained illumination is undetermined.
Spectral Properties Well-defined excitation/emission spectra in biological media.Spectral data is primarily available in organic solvents or on textile fibers; data in aqueous buffers is absent.Critical Knowledge Gap: The dye's performance in a cellular environment cannot be predicted.
Cytotoxicity Low toxicity for live-cell imaging applications.Studies have focused on environmental toxicology; specific data on cytotoxicity to common research cell lines is not available.Critical Knowledge Gap: Its impact on cell health and function during live imaging is unknown.
Diagram: The Gap Between an Ideal Fluorochrome and this compound

The following diagram illustrates the necessary validation steps for any compound to be considered a research fluorochrome and highlights the current status of this compound.

cluster_ideal Ideal Fluorochrome Validation Pathway A Initial Discovery (Fluorescent Properties Noted) B Full Photophysical Characterization (Ex/Em, Quantum Yield, Photostability) A->B Scientific Rigor C Chemical Modification (Add Water-Solubilizing Groups & Conjugation Handles) B->C Synthetic Chemistry DY232 This compound (Textile Dye) D Bioconjugation & Purification (e.g., Antibody Labeling) C->D Biochemistry E Application & Validation (Microscopy, Flow Cytometry, etc.) D->E Cell Biology Testing F Commercial Research Product E->F Proven Utility DY232->A

Caption: Workflow for fluorochrome validation, showing this compound's position outside this established pathway.

Part 3: Recommended Alternatives for Yellow-Orange Fluorescence

Given the significant limitations and unknowns associated with this compound, researchers requiring a fluorochrome in the yellow-orange spectral region should turn to well-characterized and validated alternatives. These dyes have been optimized for research applications, offering high performance, reliability, and extensive documentation.

FluorochromeExcitation Max (nm)Emission Max (nm)Key AdvantagesCommon Applications
Alexa Fluor 532 ~532~554High photostability, pH insensitive, bright.Immunofluorescence, Flow Cytometry
Cyanine3 (Cy3) ~550~570Bright, widely used for DNA/protein labeling.FISH, FRET, Microscopy
R-Phycoerythrin (R-PE) ~496, 546, 565~578Extremely bright, large Stokes shift.Flow Cytometry, Immunoassays
Tetramethylrhodamine (TRITC) ~557~576Cost-effective, historically significant.Immunofluorescence, Conjugations
Yellow Fluorescent Protein (YFP) ~514~527Genetically encodable for fusion proteins.Live-cell imaging, protein tracking

Conclusion and Expert Recommendation

While the exploration of novel chemical entities for fluorescence applications is a valuable scientific endeavor, the evidence strongly indicates that This compound, in its current form, is not a viable candidate for a research fluorochrome. Its fundamental properties—chiefly its poor water solubility and lack of bioconjugation capability—are antithetical to the requirements of biological staining and detection. Furthermore, the absence of critical performance data (quantum yield, photostability) in relevant contexts means its use would be unpredictable and lack the scientific validity required for reproducible research.

Researchers are strongly advised to select from the wide array of commercially available, fully validated fluorochromes. These reagents provide the reliability, performance, and extensive support documentation necessary to ensure the success and integrity of their experimental outcomes. The path from a simple colored compound to a validated biological probe is a rigorous one, and this compound has yet to take the first step.

An In-Depth Technical Guide to the Fluorescence Mechanisms of Disperse Yellow 232

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disperse Yellow 232 is a fluorescent dye belonging to the coumarin class, noted for its application in coloring synthetic fibers like polyester.[1][2] Its fluorescence is governed by complex photophysical processes that are crucial for its performance and for the design of novel functional materials. This guide provides a detailed exploration of the core mechanisms responsible for the fluorescence of this compound, with a primary focus on Intramolecular Charge Transfer (ICT). We will also critically evaluate the potential roles of Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET), clarifying their relevance to this specific molecule. This document is intended for researchers and professionals in materials science, chemistry, and drug development, offering both theoretical grounding and practical experimental protocols to characterize these phenomena.

Introduction to this compound

This compound, chemically identified as 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one, is a synthetic organic dye characterized by a vibrant greenish-yellow fluorescence.[2][] Its structure is a quintessential example of a donor-π-acceptor (D-π-A) system. The diethylamino group serves as a potent electron donor (D), the coumarin and benzoxazole framework acts as the conjugated π-bridge, and the chloro-benzoxazolyl moiety functions as the electron acceptor (A). This specific architecture is the foundation of its rich photophysical behavior, primarily the Intramolecular Charge Transfer (ICT) phenomenon.[4] Understanding the interplay of these structural components upon photoexcitation is key to harnessing its properties for advanced applications.

Molecular Structure and Photophysical Fundamentals

The fluorescence of any molecule is dictated by its electronic structure and the transitions between its ground and excited states.

Chemical Structure

The D-π-A architecture of this compound is fundamental to its function. The electron-donating diethylamino group and the electron-accepting chloro-benzoxazolyl group are positioned to facilitate a significant redistribution of electron density upon excitation.

Caption: Chemical Structure of this compound.

The Jablonski Diagram: A Primer on Fluorescence

Fluorescence is a photoluminescent process where a molecule absorbs a photon, promoting an electron to an excited singlet state (S₁). The molecule then rapidly relaxes to the ground state (S₀) by emitting a photon. This process competes with non-radiative decay pathways.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (fs) S1->S0 Fluorescence (ns) S1->S0 Internal Conversion (non-radiative, ps) T1 T₁ (Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (µs-s)

Caption: A simplified Jablonski diagram illustrating electronic transitions.

Core Fluorescence Mechanisms

Intramolecular Charge Transfer (ICT)

The dominant fluorescence mechanism for this compound is Intramolecular Charge Transfer (ICT).[5] ICT occurs in molecules with distinct electron-donating and electron-accepting regions connected by a conjugated system.[6]

Mechanism:

  • Photoexcitation: Upon absorption of a photon, the molecule transitions from its ground state (S₀) to a locally excited (LE) state (S₁).

  • Charge Transfer: In the excited state, an electron is transferred from the electron-rich diethylamino group (donor) to the electron-deficient chloro-benzoxazolyl moiety (acceptor) through the π-bridge. This creates a new excited state with significant charge separation, known as the ICT state.[5]

  • Relaxation and Emission: The molecule relaxes from the ICT state back to the ground state by emitting a photon. The energy of this emission is highly sensitive to the surrounding environment.

A key characteristic of ICT dyes is solvatochromism , where the emission wavelength shifts depending on the polarity of the solvent.[7] In polar solvents, the charge-separated ICT state is stabilized more than the ground state, leading to a lower energy gap and a red-shift (bathochromic shift) in the fluorescence emission.[8]

ICT_Mechanism GS Ground State (S₀) (D-π-A) LE Locally Excited State (LE) (D*-π-A) GS->LE Absorption (hν) ICT ICT State (D⁺-π-A⁻) LE->ICT Charge Transfer (ps) ICT->GS Emission (hν'') Relax Solvent Relaxation ICT->Relax Stabilization in Polar Solvent Relax->GS Emission (hν') Emission Fluorescence Emission

Caption: The Intramolecular Charge Transfer (ICT) process.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a powerful mechanism that often leads to fluorescence quenching.[9] In a typical PET sensor, a fluorophore is covalently linked to a redox-active moiety (an electron donor or acceptor).[10]

Mechanism:

  • Excitation: The fluorophore is excited by light.

  • Electron Transfer: An electron transfer occurs between the excited fluorophore and the linked redox moiety. This process competes with radiative decay (fluorescence).[11]

  • Quenching: The electron transfer provides a non-radiative decay pathway, effectively quenching the fluorescence.[12]

For a single molecule like this compound, PET is not the primary emission mechanism but rather a potential quenching pathway. It could occur if the dye interacts with external electron donors or acceptors in its environment or if specific conformations bring parts of the molecule into close enough contact to facilitate a self-quenching electron transfer.[9] However, the D-π-A design strongly favors ICT as the dominant de-excitation pathway.

Förster Resonance Energy Transfer (FRET)

FRET is a mechanism of energy transfer between two different light-sensitive molecules, a "donor" and an "acceptor".[13] It is a non-radiative process that occurs through dipole-dipole coupling.[14]

Key Requirements for FRET: [15][16]

  • The donor and acceptor molecules must be in close proximity (typically 1-10 nm).

  • The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.

  • The transition dipoles of the donor and acceptor must be favorably oriented.

Relevance to this compound: FRET is an intermolecular phenomenon, meaning it occurs between two separate molecules.[17] Therefore, it is not an intrinsic fluorescence mechanism for a single this compound molecule. FRET would only become relevant if this compound were used as part of a donor-acceptor pair with another fluorophore, for instance, in a biological assay or a materials science application designed to measure proximity.[14]

Experimental Characterization Protocols

To validate the proposed ICT mechanism and investigate potential quenching, a series of spectroscopic experiments are essential.

Protocol: Solvatochromism Study to Confirm ICT

This protocol describes how to measure the absorption and emission spectra of this compound in a range of solvents with varying polarity to demonstrate the ICT character. The resulting data can be used to construct a Lippert-Mataga plot.

Methodology:

  • Solvent Selection: Prepare a series of spectroscopic-grade solvents with a wide range of polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, methanol).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a soluble, low-polarity solvent like dioxane.

  • Sample Preparation: For each solvent, prepare a dilute solution from the stock. The final concentration should yield an absorbance maximum between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy:

    • Using a UV-Vis spectrophotometer, record the absorption spectrum for each solution from 300 to 600 nm.

    • Use the pure solvent as a blank reference.

    • Identify the wavelength of maximum absorption (λ_abs) for each solvent.

  • Fluorescence Emission Spectroscopy:

    • Using a spectrofluorometer, excite each sample at its respective λ_abs (or a consistent wavelength near the maximum).

    • Record the emission spectrum, ensuring to capture the full emission band.

    • Identify the wavelength of maximum emission (λ_em) for each solvent.

  • Data Analysis (Lippert-Mataga Plot):

    • Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent: Δν = (1/λ_abs) - (1/λ_em).

    • Calculate the solvent polarity function (Δf), also known as the orientation polarizability: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)], where ε is the dielectric constant and n is the refractive index of the solvent.[18]

    • Plot the Stokes shift (Δν) against the solvent polarity function (Δf). A linear relationship confirms that the fluorescence is dominated by ICT from an excited state with a larger dipole moment than the ground state.[19][20]

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[21] It is defined as the ratio of photons emitted to photons absorbed.[22] The relative method compares the sample's fluorescence to a well-characterized standard.[23]

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and whose absorption/emission range overlaps with this compound (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_F = 0.54).

  • Sample Preparation:

    • Prepare a series of 5-6 dilutions for both this compound and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity and minimize re-absorption effects.[21]

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under each emission curve.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Determine the gradient (slope) of each line.

    • Calculate the quantum yield of the sample (Φ_x) using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) Where:

      • Φ_st is the quantum yield of the standard.

      • Grad_x and Grad_st are the gradients for the sample and standard, respectively.

      • n_x and n_st are the refractive indices of the sample and standard solutions (if solvents are different).[23]

Data Summary & Interpretation

The experimental data gathered can be summarized to provide a clear picture of the dye's photophysical properties.

Table 1: Spectroscopic Data of this compound in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
Cyclohexane2.021.427DataDataData
Toluene2.381.497DataDataData
Chloroform4.811.446DataDataData
Acetonitrile37.51.344DataDataData

(Note: "Data" indicates values to be determined experimentally.)

A significant red-shift in λ_em and an increase in the Stokes Shift with increasing solvent polarity would be strong evidence for the ICT mechanism.[24] Quantum yield measurements in different solvents can also reveal the influence of the environment on radiative vs. non-radiative decay pathways.

Conclusion: A Unified Mechanistic View

The fluorescence of this compound is unequivocally dominated by an Intramolecular Charge Transfer (ICT) mechanism, a direct consequence of its donor-π-acceptor molecular design. Upon photoexcitation, a rapid transfer of electron density from the diethylamino group to the chloro-benzoxazolyl moiety results in a highly polar excited state. This ICT state is responsible for the dye's characteristic bright fluorescence, the energy and intensity of which are highly sensitive to the solvent environment.

While Photoinduced Electron Transfer (PET) remains a possible pathway for non-radiative de-excitation (quenching), it is not the primary mechanism governing emission in this molecule under normal conditions. Förster Resonance Energy Transfer (FRET) is an intermolecular process and is not relevant to the intrinsic fluorescence of a single this compound molecule, though the dye could serve as a FRET partner in a specifically designed system.

The protocols outlined in this guide provide a robust framework for experimentally verifying the ICT character and quantifying the fluorescence efficiency of this compound, enabling researchers to better understand and apply this versatile fluorophore.

References

A Researcher's Guide to the Safe Laboratory Handling of Disperse Yellow 232: A Case Study in Applying the Precautionary Principle

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disperse Yellow 232 (CAS No. 35773-43-4) is a fluorescent coumarin-based dye used in the textile and plastics industries.[1][2] For researchers and scientists in laboratory settings, particularly in fields like materials science, analytical chemistry, and drug development, handling such specialized chemicals is routine. However, a comprehensive toxicological profile for this compound is not publicly available in key regulatory databases or extensive scientific literature.[3] This guide addresses this critical information gap. Instead of presenting a standard safety data sheet, this document provides a framework for risk assessment and safe handling based on the precautionary principle . We will synthesize data from the broader class of disperse dyes—a group known for significant health concerns including skin sensitization and potential carcinogenicity—to establish a presumed hazard profile for this compound and outline rigorous, self-validating safety protocols for its use in a research environment.

The Challenge: Assessing a Chemical with Limited Data

This compound is a prime example of a common challenge in research environments: the need to handle chemicals for which comprehensive safety and toxicity data are unavailable. A review of supplier safety data sheets (SDS) and chemical databases reveals only high-level hazard statements, such as potential for skin, eye, and respiratory irritation, without supporting quantitative toxicological data.[4] One source explicitly states, "Safety information regarding this compound is not available."[3] There is no registration dossier available from the European Chemicals Agency (ECHA) and no toxicological record from the National Toxicology Program (NTP).[5][6]

This absence of specific data does not imply the substance is safe. On the contrary, it necessitates a more rigorous, evidence-based approach to risk assessment. The most responsible course of action is to evaluate the known hazards of the chemical's structural class and related analogues to build a conservative, or "worst-case," safety protocol. This is the essence of the precautionary principle in laboratory safety.

This compound belongs to two important chemical families:

  • The Disperse Dyes: A class of water-insoluble dyes used for synthetic fibers.[7] This class contains numerous well-documented hazards.

  • The Coumarin Dyes: A structural class of compounds known for fluorescence, with some members facing regulatory scrutiny for potential health effects.[2][8]

By examining these classes, we can establish a scientifically-grounded, presumed hazard profile for this compound.

Presumed Hazard Profile: Lessons from Analogue Compounds

The Disperse Dye Class: A History of Health Concerns

The broader class of disperse dyes is associated with significant, well-documented health risks. These risks are not theoretical; they are based on decades of clinical and toxicological research.

  • Potent Skin Sensitization: Many disperse dyes are potent contact allergens, notorious for causing textile dermatitis.[9][10] Disperse Blue 106 and Disperse Blue 124 are among the most frequent culprits identified in patch testing and are considered primary screening agents for textile dye allergies.[11][12][13] Given that sensitization is a common hazard within this class, it is prudent to assume This compound is a potential skin sensitizer . Repeated dermal contact, even at low doses, could lead to allergic contact dermatitis.

  • Carcinogenicity and Genotoxicity: Several disperse dyes have been identified as carcinogens or are suspected of having carcinogenic potential.[14]

    • Disperse Yellow 3 (CAS No. 2832-40-8): This monoazo dye was concluded to be carcinogenic in male F344 rats and female B6C3F₁ mice in a National Toxicology Program study.[15] It has also demonstrated mutagenic activity in some genetic toxicology assays.[5] The International Agency for Research on Cancer (IARC) has classified it as Group 3, "not classifiable as to its carcinogenicity to humans," due to a lack of human data, but the animal evidence is significant.[5]

    • Disperse Blue 1 (CAS No. 2475-45-8): This anthraquinone-based dye is "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies, where it caused rare urinary bladder tumors in rats.[16]

    • Azo Dyes: A significant portion of disperse dyes are based on an azo structure (-N=N-).[7] A critical concern with azo dyes is the potential for reductive cleavage of the azo bond to release aromatic amines, some of which are known human carcinogens.[17]

  • Ecotoxicity: Due to their low water solubility and persistence, disperse dyes can accumulate in aquatic environments and pose a threat to ecosystems.[18][19]

The Coumarin Structural Class

This compound is structurally a coumarin derivative.[2] While the parent compound, coumarin, is not classified as a human carcinogen, it is known to be hepatotoxic (toxic to the liver) in rodents.[20][21] Furthermore, other functionalized coumarins have faced regulatory action. For instance, Coumarin 1 (CAS No. 91-44-1) , a dye used in some cosmetics, was found by Canadian authorities to pose a potential health risk for developmental effects, leading to proposed restrictions on its use.[8][22] This indicates that the coumarin scaffold is biologically active and can be associated with toxicity depending on its specific structure and functional groups.

Summary of Presumed Hazards for this compound

Based on the evidence from its chemical class and structural analogues, all laboratory work with this compound should proceed under the assumption that it is, at a minimum:

  • A skin, eye, and respiratory irritant.[4]

  • A potential skin sensitizer.

  • Potentially carcinogenic and/or genotoxic.

  • Hazardous to aquatic life.[23]

This conservative hazard profile forms the basis for the risk mitigation and handling protocols that follow.

Risk Assessment and Mitigation in the Laboratory

A self-validating safety protocol requires that procedures are designed to be effective even with an incomplete understanding of a substance's full toxicological profile. The following protocols are based on mitigating the presumed hazards identified above.

The Hierarchy of Controls

The most effective safety protocols follow the hierarchy of controls, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider Safer Dyes) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Gown, Eye Protection) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Handling Potentially Hazardous Dyes.

Mandatory Engineering Controls

Due to the risk of respiratory irritation and potential carcinogenicity from inhaling fine powder, all handling of solid this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure.

  • Weighing: Weigh the powder in a fume hood or a powder-containment ventilated enclosure. Use anti-static weigh boats to prevent dispersal of the fine powder.

  • Solution Preparation: Prepare all stock solutions and dilutions inside the chemical fume hood. Keep the sash at the lowest practical height.

Personal Protective Equipment (PPE)

Given the potent sensitizing nature of many disperse dyes, preventing all skin contact is paramount.

PPE ItemSpecificationRationale
Gloves Nitrile gloves, double-gloved.Protects against incidental contact. Double-gloving is crucial; the outer glove is removed immediately after handling the powder or concentrated solutions.
Lab Coat Long-sleeved, fully buttoned lab coat with elastic cuffs.Prevents contamination of personal clothing and skin on the arms.
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against splashes and airborne powder.[24]
Respiratory Not required if handled exclusively in a fume hood.A NIOSH-approved respirator (e.g., N95) may be considered as a secondary precaution during weighing large quantities or cleaning spills, but it is not a substitute for engineering controls.
Experimental Protocols: Safe Handling Workflow

The following workflow is a self-validating system designed to minimize exposure at every step.

cluster_workflow Safe Handling Workflow for this compound Prep 1. Preparation (Don PPE, Prepare Hood) Weigh 2. Weighing (In Ventilated Enclosure) Prep->Weigh Dissolve 3. Dissolution (In Hood, Add Powder to Solvent) Weigh->Dissolve Use 4. Experimental Use (Maintain Containment) Dissolve->Use Decon 5. Decontamination (Wipe Surfaces, Dispose Waste) Use->Decon Doff 6. Doff PPE (Remove Outer Gloves First) Decon->Doff

Caption: Step-by-step workflow for minimizing exposure to this compound.

Step-by-Step Methodology:

  • Preparation:

    • Designate a specific area within the lab for working with this compound.

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE (double gloves, lab coat, eye protection).

    • Prepare all necessary equipment (spatulas, weigh paper, solvent, glassware) and place it inside the hood before retrieving the dye container.

  • Handling Solid Dye:

    • Carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a dedicated spatula to transfer the required amount of powder onto weigh paper or into a tared container.

    • To dissolve, add the powder slowly to the solvent (not the other way around) to prevent splashing.

    • Securely close the primary container and wipe it down with a damp towel before returning it to storage.

  • Decontamination and Waste Disposal:

    • All disposable items contaminated with the dye (weigh paper, pipette tips, outer gloves) must be collected in a dedicated, sealed hazardous waste bag inside the fume hood.

    • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water.[25]

    • Liquid waste containing the dye must be collected in a clearly labeled, sealed hazardous waste container. Do not pour it down the drain.[25]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][24]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][24]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

    • Spill: For a small powder spill inside a fume hood, gently cover with a damp paper towel to avoid raising dust, then wipe up and place in the hazardous waste bag. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Conclusion and Final Recommendations

While the specific toxicological profile of this compound remains largely uncharacterized, the available data on the disperse dye class and coumarin derivatives provide a clear and compelling case for handling it with a high degree of caution. The primary risks to laboratory personnel are skin sensitization from dermal contact and potential long-term health effects, including cancer, from inhalation or accidental ingestion.

By adopting the engineering controls, PPE, and rigorous handling protocols outlined in this guide, researchers can effectively mitigate these risks. The core principle is one of containment and prevention of exposure. For any chemical with limited safety data, the most scientifically sound and ethically responsible approach is to assume a conservative hazard profile and implement self-validating protocols that protect researchers from both known and unknown dangers.

References

Disperse Dyes: A Technical Guide for Scientific and Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disperse dyes, a class of non-ionic colorants with limited water solubility, have traditionally been the cornerstone of dyeing hydrophobic textiles like polyester.[1] However, their unique physicochemical properties—small molecular size, hydrophobicity, and the ability to form stable dispersions—are increasingly being leveraged for sophisticated scientific applications far beyond the textile industry. This guide provides an in-depth technical exploration of the core characteristics of disperse dyes, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their behavior, from their chemical nature to their interaction with hydrophobic environments, and explore their burgeoning roles in biological imaging, diagnostics, and as novel drug delivery vehicles.

Fundamental Physicochemical Properties of Disperse Dyes

The utility of disperse dyes in advanced scientific applications is intrinsically linked to their fundamental physicochemical characteristics. Understanding these properties is paramount for designing and troubleshooting experiments.

Solubility and the Dispersion Mechanism

Disperse dyes are characterized by their very low solubility in water, typically in the range of 0.1 to 100 mg/L, which is influenced by temperature and the dye's molecular structure.[2] They are not truly dissolved in an aqueous medium but rather exist as a fine, stable dispersion of particles.[3][4] This is achieved through a combination of milling the dye to a small particle size and the use of dispersing agents.[5]

The dyeing or staining mechanism is not one of ionic bonding but rather a process of molecular dispersion and partitioning.[6] It can be conceptualized as the transfer of the dye from a liquid solvent (water) to a solid organic solvent (the hydrophobic substrate).[3] Heat increases the kinetic energy of the dye molecules, promoting their movement from the aqueous dispersion into the amorphous regions of a hydrophobic polymer or the lipidic domains of a biological structure.[3][7] Within these non-polar environments, the dye molecules are held by van der Waals forces and hydrogen bonds.[7][8]

The Critical Role of Particle Size

The particle size of the dispersed dye is a critical parameter influencing its performance. Commercial disperse dyes are typically milled to an average particle size of 0.5 to 2.0 microns.[4][8] This small particle size provides a large surface area, which is crucial for the dissolution and subsequent diffusion of the dye.[5]

The particle size distribution directly impacts several key properties:

  • Dyeing/Staining Rate: Dyes with a larger particle size exhibit a lower rate of diffusion and exhaustion onto the substrate.[9]

  • Dispersion Stability: A narrow and consistent particle size distribution is essential for maintaining a stable dispersion.[4] Poorly distributed particles can lead to agglomeration and precipitation, resulting in uneven application and inaccurate experimental results.[4][10]

  • Solubility: Particle size can also affect the apparent solubility of the dye.[9]

Chemical Structure: Chromophores and Auxochromes

The color and properties of disperse dyes are determined by their chemical structure, which consists of a chromophore and often one or more auxochromes.[11]

  • Chromophores are the unsaturated, color-bearing parts of the molecule responsible for absorbing light in the visible spectrum.[11][12] Common chromophoric systems in disperse dyes are based on azo (-N=N-) and anthraquinone structures.[13] Azo dyes constitute a significant portion (50-60%) of disperse dyes due to their versatility and wide range of colors.[6]

  • Auxochromes are functional groups that, when attached to a chromophore, can modify the wavelength and intensity of light absorption, thereby influencing the color.[11][14] Common auxochromes include hydroxyl (-OH), amino (-NH2), and nitro (-NO2) groups.[8][11] These groups can also influence the dye's affinity for the substrate and its fastness properties.[15]

The interplay between the chromophore and auxochromes within a conjugated system of alternating double and single bonds is what gives a dye its characteristic color.[11]

Classification of Disperse Dyes

Disperse dyes are classified based on several criteria, including their chemical structure, energy requirements for application, and fastness properties. This classification is crucial for selecting the appropriate dye for a specific scientific application.

Classification by Chemical Structure

The primary chemical classes of disperse dyes include:

  • Azo Dyes: These are the most common and are synthesized through azo coupling.[6] They offer a wide range of colors but can have variable light fastness.[6]

  • Anthraquinone Dyes: These dyes are known for their bright colors and good light fastness but are often more expensive to produce.[6]

  • Nitro Dyes: Based on nitrodiphenylamine structures.[16]

  • Other Structures: Including amino ketone, styryl, and coumarin-based dyes, each offering specific spectral properties.[6][16]

Classification by Energy Level

This classification relates to the temperature required for the dye to effectively penetrate a substrate, which is a function of its molecular weight and polarity.[17]

Energy LevelTypical Application TemperatureMolecular WeightPolaritySublimation Fastness
Low Energy (E-type) ~77-100°C (with carrier)LowLowPoor
Medium Energy (SE-type) 104-110°CModerateModerateModerate
High Energy (S-type) >129°CHighHighExcellent
Data sourced from multiple references.[3][16][17][18]

Small, low-polarity molecules (low energy) dye more rapidly at lower temperatures but have poor resistance to sublimation (the transition from a solid to a gas).[17] Conversely, larger, more polar molecules (high energy) require higher temperatures for application but exhibit excellent sublimation fastness.[17]

Mechanism of Interaction with Hydrophobic Environments

The efficacy of disperse dyes in scientific applications, particularly in biological contexts, hinges on their ability to interact with and partition into non-polar environments.

The Partitioning Model

The interaction of disperse dyes with hydrophobic substrates can be described by a partitioning model. The dye molecules, sparingly soluble in the aqueous phase, exhibit a much higher affinity for the hydrophobic "solid solvent" phase, be it a polymer matrix or the lipid bilayer of a cell membrane.[3][7] This process is governed by the principles of thermodynamics, with the dye moving to a lower energy state within the hydrophobic environment.

Intermolecular Forces

Once inside the hydrophobic substrate, disperse dye molecules are held in place by a combination of weak intermolecular forces:

  • Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.[6]

  • Hydrogen Bonds: Formed between the polar functional groups on the dye molecule (e.g., -OH, -NH2) and suitable atoms within the substrate.[8]

  • Dipole-Dipole Interactions: Occur between polar dye molecules and polar regions of the substrate.[13]

The planar geometry of many disperse dye molecules facilitates their penetration between tightly packed polymer chains or into the lipid bilayer.[5]

Scientific Applications of Disperse Dyes

The unique properties of disperse dyes have opened up a range of applications beyond textiles, particularly in fields requiring the visualization and tracking of hydrophobic structures.

Biological Staining and Fluorescence Microscopy

The lipophilic nature of certain disperse dyes makes them suitable for staining hydrophobic structures within cells and tissues for biological imaging.[19] Dyes and stains are essential for identifying key cellular components in microscopy and flow cytometry.[20]

  • Lipid Droplet Staining: The hydrophobic character of disperse dyes allows them to preferentially accumulate in lipid-rich structures like lipid droplets, enabling their visualization.

  • Tracking Polymer Degradation: Disperse dyes can be used to stain biodegradable polymer scaffolds and implants.[19] As the polymer degrades, changes in its morphology and hydrophobicity can be monitored by observing alterations in the staining intensity and distribution of the dye.[19]

  • Fluorescent Probes: Many disperse dyes exhibit fluorescence, allowing them to be used as probes in fluorescence microscopy.[21][22][23] These fluorescent dyes can be used to label specific proteins, nucleic acids, or cellular compartments.[23] The choice of dye can be tailored to the excitation and emission wavelengths of the imaging system.

Drug Delivery Systems

The ability of disperse dyes to be encapsulated within or adsorbed onto hydrophobic carriers is being explored for drug delivery applications.

  • Fluorescent Labeling of Nanocarriers: Disperse dyes can be used to fluorescently label liposomes, lipid nanocapsules, and other nanosystems to track their distribution and cellular uptake.[24]

  • As Model "Drugs": Due to their hydrophobicity, disperse dyes can serve as model compounds to study the encapsulation efficiency and release kinetics of hydrophobic drugs from nanocarriers.

Experimental Protocols and Methodologies

The successful application of disperse dyes in a research setting requires careful attention to experimental detail.

Preparation of a Stable Dye Dispersion

Objective: To prepare a stable aqueous dispersion of a disperse dye for experimental use.

Materials:

  • Disperse dye powder

  • Dispersing agent (e.g., lignosulfonates or naphthalene sulfonic acid condensates)[4]

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Weigh the desired amount of disperse dye powder.

  • In a separate beaker, dissolve the dispersing agent in deionized water according to the manufacturer's recommendations. A typical concentration is 1-2 g/L.

  • Slowly add the disperse dye powder to the dispersing agent solution while continuously stirring.

  • Continue stirring for at least 30 minutes to ensure a fine and uniform dispersion.

  • Visually inspect the dispersion for any large aggregates or sedimentation. For quantitative analysis, particle size analysis can be performed.

Spectroscopic Analysis of Disperse Dyes

Objective: To determine the maximum absorption wavelength (λmax) of a disperse dye using UV-Visible spectrophotometry.

Materials:

  • Disperse dye dispersion

  • Suitable organic solvent (e.g., acetone, dimethylformamide)[25]

  • UV-Visible spectrophotometer

  • Cuvettes

Procedure:

  • Dilute a small amount of the disperse dye dispersion in the chosen organic solvent to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8).

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Scan the absorbance of the dye solution across the visible spectrum (typically 400-700 nm) and the UV spectrum if necessary.[26][27]

  • Identify the wavelength at which the maximum absorbance occurs (λmax). This value is characteristic of the dye.

Staining Protocol for Biodegradable Polymer Scaffolds

Objective: To visualize the distribution of a disperse dye within a biodegradable polymer scaffold.

Materials:

  • Polymer scaffold

  • Disperse dye working solution (e.g., 5 µg/mL in a suitable buffer like PBS)[19]

  • Phosphate-buffered saline (PBS)

  • Incubation chamber

  • Fluorescence microscope

Procedure:

  • Place the polymer scaffold in a suitable container.

  • Add the Disperse Black 9 working solution to fully immerse the scaffold.[19]

  • Incubate for 30 minutes at room temperature in a humidified chamber.[19]

  • Gently wash the scaffold with PBS three times to remove any unbound dye.[19]

  • Mount the scaffold on a microscope slide with an appropriate mounting medium.[19]

  • Image the stained scaffold using a fluorescence microscope with the appropriate filter sets for the chosen dye.[19]

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate key workflows and relationships.

Disperse Dye Interaction Workflow

G cluster_prep Dispersion Preparation cluster_interaction Interaction with Substrate cluster_analysis Application & Analysis Dye Disperse Dye Powder Dispersion Stable Dye Dispersion Dye->Dispersion DA Dispersing Agent DA->Dispersion Water Aqueous Medium Water->Dispersion Adsorption Adsorption onto Substrate Surface Dispersion->Adsorption Partitioning Spectroscopy Spectroscopic Analysis Dispersion->Spectroscopy Substrate Hydrophobic Substrate (e.g., Polymer, Lipid Bilayer) Diffusion Diffusion into Substrate Interior Adsorption->Diffusion Binding Binding via Intermolecular Forces (Van der Waals, H-Bonds) Diffusion->Binding Imaging Fluorescence Microscopy Binding->Imaging DrugDelivery Drug Carrier Tracking Binding->DrugDelivery

Caption: Workflow of disperse dye application from preparation to analysis.

Factors Influencing Dye Performance

G cluster_factors Influencing Factors DyePerformance Disperse Dye Performance Staining/Dyeing Rate Stability Fastness Properties MolecularStructure Molecular Structure (Chromophore, Auxochrome) MolecularStructure->DyePerformance:fastness ParticleSize Particle Size & Distribution ParticleSize->DyePerformance:rate ParticleSize->DyePerformance:stability Temperature Application Temperature Temperature->DyePerformance:rate Substrate Substrate Properties (Hydrophobicity, Morphology) Substrate->DyePerformance:rate Dispersant Dispersing Agent Dispersant->DyePerformance:stability

Caption: Key factors influencing the performance of disperse dyes.

Conclusion

Disperse dyes represent a versatile class of molecules whose utility is expanding beyond their traditional industrial applications. For researchers in the life sciences and drug development, a thorough understanding of their fundamental characteristics—solubility, particle size, chemical structure, and interaction mechanisms—is essential for harnessing their potential. As fluorescent probes for imaging hydrophobic cellular components and as labels for novel drug delivery systems, disperse dyes offer a valuable and accessible toolset. The continued synthesis and functionalization of novel disperse dyes will undoubtedly lead to even more innovative applications in the future.[25][28][29]

References

Methodological & Application

A Guide to Live-Cell Imaging with Yellow Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Disperse Yellow 232:

Initial inquiries regarding a staining protocol for this compound in live-cell imaging have led to a thorough review of its documented applications. The available scientific and safety literature indicates that this compound is primarily utilized as a dye in the textile and printing industries.[1][2] It is recognized for its vibrant color and light resistance on synthetic fibers.[1] However, there is no evidence in peer-reviewed literature or technical documentation to support its use as a fluorescent probe for live-cell imaging. Furthermore, while some sources describe it as a biomedical compound, this is in the context of being a chromogenic agent in diagnostics and possessing some anti-inflammatory and antimicrobial properties, not as a live-cell imaging agent.[] Given the lack of established protocols and its potential for toxicity, as is a concern with many industrial dyes, this compound is not recommended for live-cell imaging applications.[4][5]

This guide, therefore, will focus on a well-established and scientifically validated yellow fluorescent probe as a representative example for developing a robust live-cell imaging protocol. The principles and methodologies outlined here can be adapted for various other fluorescent dyes suitable for live-cell analysis.[6][][8]

Application Note: Live-Cell Imaging of Lipid Droplets with BODIPY™ 493/503

Introduction

BODIPY™ 493/503 is a lipophilic fluorescent dye that is widely used for staining neutral lipids within lipid droplets in live cells. Its bright green-yellow fluorescence, high quantum yield, and relative photostability make it an excellent choice for live-cell imaging. This dye exhibits low toxicity, which is a critical factor for maintaining cell health and obtaining physiologically relevant data during imaging experiments.[] The protocol below provides a detailed methodology for staining and imaging lipid droplets in cultured mammalian cells using BODIPY™ 493/503.

Materials and Reagents
  • BODIPY™ 493/503 (e.g., Thermo Fisher Scientific, Cat. No. D3922)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Glass-bottom imaging dishes or chamber slides

  • Adherent mammalian cells of choice (e.g., HeLa, 3T3-L1)

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~493/503 nm)

Experimental Protocol

1. Reagent Preparation

  • 1 mg/mL Stock Solution: Dissolve 1 mg of BODIPY™ 493/503 in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

2. Cell Preparation

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency at the time of staining.

  • Incubation: Culture the cells in their appropriate complete medium at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency.

3. Staining Procedure

  • Working Solution Preparation: Dilute the 1 mg/mL BODIPY™ 493/503 stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 1-2 µg/mL.

  • Cell Staining: Remove the culture medium from the cells and gently add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

4. Washing and Imaging

  • Washing: After incubation, gently remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging medium to remove excess dye and reduce background fluorescence.

  • Imaging: Add pre-warmed live-cell imaging medium to the cells. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for BODIPY™ 493/503 (Excitation/Emission maxima ~493/503 nm).

Data Presentation
ParameterRecommended RangeNotes
BODIPY™ 493/503 Stock Conc. 1 mg/mL in DMSOStore at -20°C, protected from light.
BODIPY™ 493/503 Working Conc. 1-2 µg/mLDilute in pre-warmed complete medium.
Incubation Time 15-30 minutesOptimal time may vary with cell type.
Excitation Wavelength ~493 nm
Emission Wavelength ~503 nm

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Prepare 1 mg/mL BODIPY 493/503 Stock in DMSO C Culture Cells to 50-70% Confluency B Seed Cells on Imaging Dish B->C D Prepare 1-2 µg/mL Working Solution C->D E Incubate Cells with Dye (15-30 min) D->E F Wash Cells Twice with PBS E->F G Add Live-Cell Imaging Medium F->G H Image with Fluorescence Microscope G->H

Caption: Workflow for staining lipid droplets in live cells.

References

Application Note: Disperse Yellow 232 as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Fluorophore

In the dynamic landscape of cellular biology, fluorescent probes are indispensable tools, illuminating the intricate inner workings of cells and enabling the visualization of specific organelles and dynamic processes.[1][2][3][4][5][6] The quest for novel, robust, and versatile fluorophores is perpetual. Disperse Yellow 232, a synthetic dye traditionally employed in the textile industry for its vibrant yellow hue and excellent stability, presents an intriguing candidate for repurposing as a fluorescent probe for cellular imaging.[7][8] Its inherent fluorescence, stemming from its coumarin-based structure, suggests its potential to serve as a valuable addition to the cellular imaging toolkit.[9][10][11]

This application note serves as a comprehensive guide for researchers interested in exploring the utility of this compound as a fluorescent probe. It provides a detailed characterization of the dye, step-by-step protocols for live- and fixed-cell imaging, and critical insights into experimental design and data interpretation. As a Senior Application Scientist, the aim is to provide a scientifically rigorous yet practical framework to empower researchers to unlock the full potential of this promising fluorophore.

This compound: A Profile

This compound, also known by its CAS number 35773-43-4, is a member of the 7-aminocoumarins and 1,3-benzoxazoles.[12][13] Its molecular structure is the foundation of its fluorescent properties.

Figure 1: Chemical Structure of this compound.

Physicochemical and Fluorescent Properties:

PropertyValueSource
Molecular Formula C20H17ClN2O3[][15]
Molecular Weight 368.81 g/mol [9][]
CAS Number 35773-43-4[7][]
Appearance Yellow to orange powder[10]
Excitation Maximum (λex) ~452-458 nm[10][]
Emission Maximum (λem) ~480-484 nm[10][]
Solubility Insoluble in water, soluble in chloroform[7][10]

The excitation and emission spectra of this compound fall within the blue-green region of the visible spectrum, making it compatible with standard filter sets available on most fluorescence microscopes.[16] Its lipophilic nature suggests a potential for staining lipid-rich structures within cells, such as lipid droplets.[17][][19][20]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for utilizing this compound in cellular imaging. It is crucial to note that optimal conditions, including probe concentration and incubation time, may vary depending on the cell type and experimental goals. Therefore, empirical optimization is highly recommended.

Materials and Reagents
  • This compound (≥99% purity)[10]

  • Dimethyl sulfoxide (DMSO) , cell culture grade

  • Phosphate-buffered saline (PBS) , pH 7.4

  • Cell culture medium appropriate for the cell line of interest

  • Paraformaldehyde (PFA) , 4% in PBS (for fixed-cell imaging)

  • Mounting medium with antifade reagent

  • Coverslips and microscope slides

  • Cell line of interest (e.g., HeLa, A549, etc.)

Preparation of Stock and Working Solutions

Causality: A concentrated stock solution in a suitable organic solvent is necessary due to the poor aqueous solubility of this compound.[7] Serial dilutions are then made to achieve the desired working concentration for cell staining.

  • Stock Solution (1 mM): Dissolve 3.69 mg of this compound in 10 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.[21]

  • Working Solution (1-10 µM): On the day of the experiment, dilute the 1 mM stock solution in pre-warmed cell culture medium or PBS to the desired final concentration. For initial experiments, a concentration range of 1-10 µM is recommended for optimization.

Live-Cell Imaging Protocol

Trustworthiness: This protocol is designed to maintain cell viability and minimize phototoxicity, ensuring that the observed fluorescence reflects the natural state of the cells.[22][23]

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging A Seed cells on coverslips B Culture to 50-70% confluency A->B C Prepare fresh working solution D Replace medium with staining solution C->D E Incubate (15-60 min, 37°C) D->E F Wash cells with PBS G Mount coverslip F->G H Image immediately G->H

Figure 2: Live-Cell Imaging Workflow.

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Staining:

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the freshly prepared this compound working solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.[24][25]

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye and reduce background fluorescence.[22]

  • Imaging:

    • Mount the coverslip onto a microscope slide with a drop of pre-warmed PBS or culture medium.

    • Immediately proceed to imaging using a fluorescence microscope equipped with a suitable filter set (e.g., FITC or GFP).[16]

    • Imaging Parameters: Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[26][27]

Fixed-Cell Imaging Protocol

Authoritative Grounding: Fixation with paraformaldehyde preserves cellular structures, allowing for more detailed and prolonged imaging.[]

  • Cell Seeding and Staining: Follow steps 1 and 2 of the live-cell imaging protocol.

  • Fixation:

    • After staining, wash the cells once with PBS.

    • Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.

  • Washing:

    • Remove the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the cells using a fluorescence microscope. The fixed samples can be stored at 4°C, protected from light, for several days.

Data Interpretation and Troubleshooting

Expertise & Experience: Understanding potential artifacts and knowing how to troubleshoot are critical for obtaining reliable and publishable data.

Expected Results: Based on its lipophilic nature, this compound is anticipated to accumulate in lipid-rich organelles. This may include lipid droplets, the endoplasmic reticulum, and the Golgi apparatus. The fluorescence should appear as distinct, bright puncta or a reticular pattern within the cytoplasm.

Troubleshooting:

IssuePossible CauseSuggested Solution
No or Weak Signal - Probe concentration too low- Insufficient incubation time- Photobleaching- Increase probe concentration- Increase incubation time- Use antifade mounting medium and minimize light exposure[28]
High Background - Probe concentration too high- Inadequate washing- Decrease probe concentration- Increase the number and duration of wash steps[28]
Cell Death/Toxicity - High probe concentration- Prolonged incubation- Perform a cytotoxicity assay to determine the optimal non-toxic concentration range[29][30][31]- Reduce incubation time
Non-specific Staining - Probe aggregation- Ensure the working solution is well-mixed and free of precipitates. Consider filtering the solution.

Potential Applications and Future Directions

The successful application of this compound as a fluorescent probe opens up several exciting avenues for research:

  • Lipid Droplet Dynamics: Its potential to stain lipid droplets could be harnessed to study their formation, trafficking, and role in various metabolic diseases.[17][][19][32]

  • Drug Screening: The probe could be used in high-content screening assays to identify drugs that modulate lipid metabolism.

  • Multiplex Imaging: The spectral properties of this compound may allow for its use in combination with other fluorescent probes for multi-color imaging of different cellular components.[33]

Conclusion

This compound, a dye with a long history in the textile industry, holds significant and underexplored potential as a fluorescent probe for cellular imaging. Its favorable photophysical properties, ease of use, and potential for specific organelle staining make it an attractive tool for cell biologists and drug discovery scientists. This application note provides a solid foundation for researchers to begin their exploration of this versatile fluorophore, with the ultimate goal of advancing our understanding of cellular function in health and disease.

References

Application Notes and Protocols: Investigating the Potential of Disperse Yellow 232 as a Fluorescent Sensor for Metal Ions and pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Disperse Yellow 232 is a well-known fluorescent dye primarily used in the textile and materials industry.[1] To date, its application as a dedicated chemosensor for metal ions or pH has not been extensively reported in peer-reviewed literature. This document, therefore, serves as a forward-looking technical guide, providing a scientifically-grounded framework for researchers to explore and validate its potential sensing capabilities. The proposed mechanisms and protocols are based on the established behavior of structurally similar coumarin-based chemosensors.

Introduction: The Potential of a Latent Sensor

This compound, chemically known as 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)coumarin, is a robust fluorophore characterized by strong fluorescence and excellent photostability.[2][3] Its core structure is a 7-aminocoumarin derivative, a class of compounds renowned for their sensitivity to the molecular environment.[1][4] Many coumarin derivatives have been successfully engineered into highly sensitive and selective fluorescent chemosensors for a wide array of analytes, including metal ions and protons (pH).[2][5][6]

The 7-(diethylamino) group acts as a potent electron-donating group, creating an intramolecular charge transfer (ICT) character upon photoexcitation. This ICT process is fundamental to its fluorescence and is highly susceptible to external stimuli. Furthermore, the benzoxazole and coumarin carbonyl moieties contain heteroatoms (nitrogen and oxygen) that can act as potential coordination sites for metal ions.[3][5] These structural features suggest a strong, albeit unexplored, potential for this compound to function as a fluorescent sensor. This guide outlines the theoretical basis and experimental protocols to investigate this potential.

Key Physicochemical Properties of this compound:

Property Value Source
Molecular Formula C₂₀H₁₇ClN₂O₃ [7]
Molecular Weight 368.81 g/mol [7]
Excitation Max (λex) ~452-458 nm [2][7]
Emission Max (λem) ~480-484 nm [2][7]

| Core Scaffold | 7-Aminocoumarin |[5] |

Proposed Sensing Mechanisms

The sensing capability of a fluorophore relies on a clear mechanism that transduces a binding event into a measurable change in its photophysical properties (e.g., fluorescence intensity or wavelength).[8] For this compound, we can hypothesize two primary sensing pathways based on its structure.

Metal Ion Sensing: Chelation-Modulated Fluorescence

The lone pair electrons on the nitrogen and oxygen atoms of the benzoxazole and coumarin moieties could serve as a chelating pocket for metal ions. The binding of a metal ion can alter the electronic properties of the fluorophore, leading to a change in fluorescence through several mechanisms.[5][8]

  • Chelation-Enhanced Fluorescence (CHEF): In the free state, photoinduced electron transfer (PET) from the chelating site to the excited coumarin core may quench fluorescence. Upon binding a metal ion, this PET process is inhibited, "turning on" or enhancing the fluorescence.[8][9]

  • Fluorescence Quenching: Conversely, binding to paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺) can lead to fluorescence quenching through energy or electron transfer from the excited fluorophore to the metal's d-orbitals.[3][10][11]

CHEF_Mechanism cluster_free Free Dye (Low Fluorescence) cluster_bound Dye-Metal Complex (High Fluorescence) FreeDye This compound (Ground State) ExcitedDye Excited State FreeDye->ExcitedDye Excitation (hν) QuenchedState Fluorescence Quenched ExcitedDye->QuenchedState PET Quenching BoundDye This compound + Metal Ion ExcitedComplex Excited Complex BoundDye->ExcitedComplex Excitation (hν) Fluorescence Fluorescence Emitted ExcitedComplex->Fluorescence PET Blocked

Caption: Proposed CHEF mechanism for metal ion sensing.

pH Sensing: Protonation-Modulated ICT

The 7-(diethylamino) group is a potential site for protonation under acidic conditions. Protonation of this nitrogen atom would significantly diminish its electron-donating ability, thereby disrupting the intramolecular charge transfer (ICT) process that is crucial for the dye's fluorescence.[12] This would likely lead to a hypsochromic (blue) shift in the absorption spectrum and a significant quenching or alteration of the fluorescence emission, forming the basis of a pH-dependent response.[12][13]

pH_Sensing_Mechanism cluster_alkaline Alkaline/Neutral pH (High Fluorescence) cluster_acidic Acidic pH (Low Fluorescence) Alkaline 7-(diethylamino) group (Strong Donor) ICT_on Efficient ICT Alkaline->ICT_on Photoexcitation Acidic Protonated 7-(diethylamino) group (Weak Donor) Alkaline->Acidic + H⁺ Fluor_on Strong Fluorescence ICT_on->Fluor_on ICT_off Inhibited ICT Acidic->ICT_off Photoexcitation Fluor_off Quenched Fluorescence ICT_off->Fluor_off

Caption: Proposed ICT mechanism for pH sensing.

Experimental Protocols

The following protocols provide a systematic approach to evaluating the sensing capabilities of this compound.

Protocol 1: Screening for Metal Ion Selectivity

Objective: To determine if this compound exhibits a fluorescent response to a range of common metal ions.

Materials:

  • This compound (analytical grade)

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or perchlorates) in deionized water: Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺.

  • Solvent: Acetonitrile or a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4) with a co-solvent like DMSO to ensure dye solubility.

  • Fluorometer and quartz cuvettes.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

  • Prepare the working solution: Dilute the stock solution into the chosen analytical solvent to a final concentration of 10 µM in a series of test tubes or a 96-well plate.

  • Establish a baseline: Measure the fluorescence emission spectrum of the working solution (e.g., λex = 455 nm, scan emission from 470 nm to 650 nm).

  • Introduce metal ions: To each tube, add a small aliquot of a metal ion stock solution to a final concentration of 2-10 equivalents (e.g., 20-100 µM). Ensure the added volume is minimal to avoid significant dilution.

  • Incubate: Gently mix and allow the solutions to incubate for 5-10 minutes at room temperature.

  • Measure fluorescence: Record the fluorescence emission spectrum for each sample.

  • Analyze: Compare the fluorescence intensity and any spectral shifts of the samples containing metal ions to the baseline measurement. A significant change (>10-20%) for a specific ion indicates potential selectivity.

Protocol 2: Titration and Sensitivity Determination

Objective: To quantify the sensitivity (limit of detection) and binding affinity for a selected metal ion.

Methodology:

  • Prepare a 10 µM solution of this compound.

  • Perform titration: Sequentially add increasing concentrations of the target metal ion (identified in Protocol 1) to the dye solution. For example, add aliquots to achieve final metal concentrations from 0 to 50 µM.

  • Record spectra: After each addition and a brief incubation, record the fluorescence emission spectrum.

  • Plot data: Plot the fluorescence intensity at the emission maximum (λem) against the metal ion concentration.

  • Calculate Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank measurement (dye solution without metal ion) and k is the slope of the linear portion of the titration curve at low concentrations.

  • Determine Binding Constant (for 1:1 binding): The association constant (Ka) can be estimated using the Benesi-Hildebrand equation for absorbance or a similar fluorometric adaptation.

Protocol 3: Determining Binding Stoichiometry (Job's Plot)

Objective: To determine the binding ratio between this compound and the target metal ion.

Methodology:

  • Prepare equimolar stock solutions of this compound and the target metal ion (e.g., 100 µM).

  • Mix solutions: In a series of tubes, prepare solutions where the total molar concentration of dye + metal is constant, but the mole fraction of the metal ion (X) varies from 0 to 1. (e.g., Tube 1: 100% dye; Tube 2: 90% dye, 10% metal; ...; Tube 11: 100% metal).

  • Measure fluorescence: Record the fluorescence intensity for each solution at the emission maximum.

  • Plot data: Plot the change in fluorescence intensity (ΔF = F₀ - F) against the mole fraction (X) of the metal ion.

  • Analyze: The mole fraction at which the maximum change in fluorescence occurs indicates the stoichiometry. For example, a peak at X = 0.5 suggests a 1:1 complex, while a peak at X ≈ 0.67 suggests a 1:2 (dye:metal) complex.

Protocol 4: pH Response and pKa Determination

Objective: To characterize the fluorescence response of this compound across a range of pH values and determine its apparent pKa.

Materials:

  • A series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12). Universal buffers like Britton-Robinson can be used.

  • pH meter for accurate buffer validation.

Methodology:

  • Prepare working solutions: Prepare a series of 10 µM solutions of this compound, each in a buffer of a different pH.

  • Measure spectra: Record both the absorbance and fluorescence emission spectra for each pH-buffered solution.

  • Plot data: Plot the fluorescence intensity at the emission maximum against the pH.

  • Determine pKa: The pH at which the fluorescence intensity is halfway between the minimum and maximum values of the sigmoidal curve corresponds to the apparent pKa of the indicator.

Data Interpretation and Expected Outcomes

Metal Ion Sensing:

  • High Selectivity: A significant fluorescence change with only one or two specific metal ions, while others induce minimal changes.[3] For example, a strong fluorescence quenching specifically by Cu²⁺ would suggest potential as a selective copper sensor.[7][10]

  • Sensitivity: A low limit of detection (LOD), ideally in the nanomolar to low micromolar range, would indicate a highly sensitive probe suitable for trace metal analysis.[8][14]

Quantitative Summary of Hypothetical Sensing Performance:

Parameter Expected Outcome for a "Good" Sensor Rationale
Selectivity >10-fold fluorescence change for target ion vs. others Ensures minimal interference from competing ions.
LOD < 1 µM Necessary for detecting biologically or environmentally relevant concentrations.
Binding Stoichiometry Clear 1:1 or 1:2 ratio A well-defined complex is crucial for predictable and reproducible sensing.
pH Range (Metal Sensing) Stable fluorescence in physiological range (pH 6-8) Ensures the probe is viable for biological applications without pH interference.[3][10]
pKa (pH Sensing) pKa within a useful physiological or industrial range The indicator is most sensitive around its pKa. A pKa near 7.4 would be ideal for cytosolic measurements.

| Response Time | < 1 minute | Allows for real-time monitoring of analyte concentration changes.[14] |

Conclusion and Future Directions

While the application of this compound as a specific metal ion or pH sensor is not yet established, its chemical structure and photophysical properties present a compelling case for investigation. The protocols detailed in this guide provide a comprehensive roadmap for any researcher aiming to characterize and validate this potential. Successful validation could unlock new applications for this readily available dye in analytical chemistry, environmental monitoring, and biomedical research, transforming it from a simple colorant into a valuable scientific tool.

References

Preparation of High-Purity Stock Solutions of Disperse Yellow 232 for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides a detailed protocol for the preparation, handling, and storage of high-purity stock solutions of Disperse Yellow 232. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes best practices to ensure the accuracy, reproducibility, and reliability of experimental results. The protocols outlined herein are grounded in the physicochemical properties of this compound and general principles for handling hydrophobic compounds in a laboratory setting.

Introduction: The Scientific Rationale

This compound is a fluorescent organic dye belonging to the coumarin class of compounds. Its utility in research extends beyond its traditional application in the textile industry, with potential applications as a fluorescent probe in various biological and chemical assays. The hydrophobic nature of this compound, characterized by its insolubility in water, necessitates the use of organic solvents to prepare stock solutions suitable for experimental use.

The preparation of a concentrated stock solution is a critical first step in many experimental workflows. It allows for the accurate and convenient dilution to working concentrations, minimizing weighing errors and solvent exposure in subsequent experiments. The choice of solvent is paramount and is dictated by the solubility of the compound and its compatibility with the downstream application. For many in vitro and cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high dissolving power for a wide range of organic molecules and its miscibility with aqueous media.

This document provides a robust, self-validating protocol for the preparation of a this compound stock solution in DMSO, along with essential information on its chemical properties, safety, and handling.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in a research setting. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 35773-43-4
Molecular Formula C₂₀H₁₇ClN₂O₃
Molecular Weight 368.81 g/mol
Appearance Yellow powder
Melting Point 195-196 °C
Solubility Insoluble in water. Soluble in organic solvents such as chloroform and Dimethylformamide (DMF).
Fluorescence Excitation: ~452 nm, Emission: ~484 nm

Safety and Handling Precautions

As a powdered organic compound, this compound should be handled with care to minimize dust inhalation and skin contact. While specific toxicity data for this compound is not extensively documented, it is prudent to treat it as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear nitrile or latex gloves.

  • Respiratory Protection: When handling the powder, use a certified fume hood or wear a dust mask to avoid inhalation.

  • Body Protection: A lab coat should be worn to protect clothing.

Handling:

  • All handling of the powdered dye should be performed in a well-ventilated area, preferably a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Ensure all equipment is clean and dry before use.

Storage of Powder:

  • Store the solid this compound in a tightly sealed container in a cool, dry, and dark place.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, anhydrous DMSO. This concentration is a common starting point for many experimental applications and can be easily diluted to the desired working concentration.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Step-by-Step Procedure
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 368.81 g/mol * (1000 mg / 1 g) = 3.6881 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out approximately 3.7 mg of this compound powder into the tared container. Record the exact mass.

  • Solvent Addition:

    • Using a pipette, add the calculated volume of anhydrous DMSO to the container with the weighed this compound.

    • For example, if you weighed out exactly 3.7 mg, you would add:

      • Volume (mL) = 3.7 mg / (368.81 g/mol * 10 mmol/L) * (1 g / 1000 mg) * (1000 mL / 1 L) = 1.003 mL of DMSO.

  • Dissolution:

    • Tightly cap the container.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Causality: Vigorous mixing increases the interaction between the solvent and the solute, accelerating the dissolution process.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.

    • Causality: Sonication uses ultrasonic waves to create cavitation bubbles, which agitate the solution at a microscopic level and help to break up any small aggregates of the powder, aiding in complete dissolution.

  • Final Checks and Storage:

    • Visually inspect the solution to ensure that all the powder has dissolved and there is no particulate matter.

    • Label the container clearly with the name of the compound, concentration, solvent, and date of preparation.

    • For short-term storage (1-2 weeks), store the stock solution at 2-8°C, protected from light.

    • For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed containers and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the preparation protocol, emphasizing the critical steps and decision points.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Finalization & Storage start Start: Objective - 10 mM Stock Solution calc Calculate Mass of This compound start->calc weigh Weigh Compound on Analytical Balance calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolved Visually Inspect for Complete Dissolution vortex->check_dissolved sonicate Sonicate for 10-15 minutes check_dissolved->sonicate No label_vial Label Vial Clearly check_dissolved->label_vial Yes sonicate->check_dissolved store Store Appropriately (Short or Long Term) label_vial->store end End: Stock Solution Ready for Use store->end

Caption: Workflow for the preparation of this compound stock solution.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through clear checkpoints:

  • Accurate Weighing: The use of an analytical balance ensures the precision of the initial measurement.

  • Complete Dissolution: The visual inspection for particulate matter after vortexing and sonication confirms that the compound is fully dissolved, ensuring a homogenous stock solution.

  • Proper Storage: The recommended storage conditions are based on established best practices for fluorescent probes and hydrophobic compounds, minimizing degradation and ensuring the long-term stability and reliability of the stock solution.

By following this protocol, researchers can be confident in the quality and concentration of their this compound stock solutions, leading to more reliable and reproducible experimental outcomes.

Application Note: Assessing the Compatibility of Disperse Yellow 232 with In Vitro Cell Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the compatibility of Disperse Yellow 232, a water-insoluble coumarin-based dye, with various mammalian cell culture media. Due to its limited aqueous solubility and potential for biological activity, a systematic approach is essential to ensure experimental validity and reproducibility. This document outlines detailed protocols for assessing physicochemical stability, potential for precipitation, and cytotoxic effects. The methodologies are grounded in principles outlined by ISO 10993-5 for in vitro cytotoxicity and established cell-based assay techniques.[1][2][3] The aim is to equip researchers with the necessary tools to determine the appropriate working concentrations and optimal media conditions for using this compound in cell-based studies.

Introduction and Scientific Background

This compound (CAS No. 35773-43-4) is a fluorescent coumarin-based dye, primarily utilized in the textile and printing industries for its vibrant yellow coloration.[4] Its chemical structure is 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one.[][6] While its industrial applications are well-documented, its use in biological research, particularly in cell culture, is not extensively characterized. The inherent properties of disperse dyes—namely their low water solubility—present significant challenges for in vitro applications.[4][7][8][9]

The Causality of Compatibility Testing: The introduction of any exogenous compound into a cell culture system can have profound, and often unintended, consequences. These can range from direct chemical reactions with media components to indirect effects mediated by protein binding or nanoparticle formation.

  • Physicochemical Instability: The rich composition of cell culture media (salts, amino acids, vitamins, glucose, and serum proteins) can alter the solubility and stability of a test compound. This compound's insolubility in water suggests a high potential for precipitation when introduced into aqueous media, leading to inaccurate dosing and physical stress on cells.[4]

  • Serum Protein Binding: Fetal Bovine Serum (FBS), a common media supplement, contains abundant proteins like albumin that can bind to small molecules.[10][11] This sequestration can reduce the bioavailable concentration of this compound, altering its effective dose in a manner that is difficult to quantify without specific binding assays.

  • Inherent Cytotoxicity: Azo dyes and other synthetic colorants have been shown to exhibit cytotoxic and genotoxic effects in various cell models.[12][13][14][15] Potential mechanisms include the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[14][16] Therefore, it is critical to distinguish between poor compatibility and true biological toxicity.

This guide provides a multi-step validation process to systematically address these challenges, ensuring that data generated using this compound in cell culture is both accurate and reliable.

Physicochemical and Toxicological Profile of this compound

PropertyValue / ObservationSource
CAS Number 35773-43-4[4]
Molecular Formula C₂₀H₁₇ClN₂O₃[]
Molecular Weight 368.81 g/mol []
Appearance Yellow Powder[4]
Water Solubility Insoluble[4]
Melting Point 195-196°C[]
Fluorescence Excitation: 452 nm / Emission: 484 nm[]
Known Toxicity Data not widely available. However, related disperse and azo dyes have shown potential for cytotoxicity, genotoxicity, and skin sensitization.[13][17][18][19]N/A

Experimental Workflow for Compatibility Assessment

A logical, phased approach is recommended to efficiently evaluate the compatibility of this compound. This workflow begins with basic solubility and stability tests before proceeding to more complex cell-based assays.

G cluster_0 Phase 1: Physicochemical Assessment cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: Morphological & Mechanistic Analysis A Prepare High-Concentration Stock Solution in DMSO B Determine Solubility Limit in Basal Media (e.g., DMEM, RPMI) A->B Dilution Series C Assess Stability in Complete Media (with FBS) via Spectrophotometry B->C Top Concentration E Perform Dose-Response Cytotoxicity Assay (e.g., MTT, PrestoBlue®) over 24-72h C->E Inform Concentration Range D Select Relevant Cell Line(s) (e.g., HepG2, A549, 3T3) D->E F Determine IC50 Value (50% Inhibitory Concentration) E->F G Microscopic Examination of Cell Morphology at Sub-Lethal Concentrations F->G Select Doses I Final Determination of Working Concentration Range F->I H Advanced Assays (Optional) (e.g., Apoptosis, Oxidative Stress) G->H G->I

Caption: Experimental workflow for assessing this compound compatibility.

Detailed Protocols

Protocol 1: Solubility and Stability in Cell Culture Media

Rationale: This protocol establishes the maximum soluble concentration of this compound in various media and assesses its stability over time. The primary cause of poor compatibility for hydrophobic compounds is precipitation. This assay, based on principles of chemical compatibility testing, aims to identify this threshold visually and quantitatively.[20][21]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Basal cell culture media (e.g., DMEM, RPMI-1640, Ham's F-12)

  • Complete cell culture media (basal media + 10% FBS)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile 96-well clear, flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Serial Dilution in Basal Media: a. In separate sterile tubes, prepare serial dilutions of the DMSO stock into pre-warmed (37°C) basal medium to achieve final concentrations ranging from 200 µM down to 1 µM. Crucially, ensure the final DMSO concentration does not exceed 0.5% in any dilution , as higher concentrations can be toxic to cells. b. Prepare a "vehicle control" tube containing only basal medium and the same final concentration of DMSO. c. Incubate all tubes at 37°C for 2 hours.

  • Visual Assessment for Precipitation: After incubation, visually inspect each tube against a dark background. Note the highest concentration at which no visible precipitate or cloudiness is observed. This is the approximate solubility limit.

  • Quantitative Stability Assessment: a. Pipette 200 µL of each dilution (from step 2a) and the vehicle control into triplicate wells of a 96-well plate. b. Measure the absorbance at a wavelength where the dye absorbs (e.g., 450 nm) and a reference wavelength where it does not (e.g., 650 nm).[22] This is the Time 0 (T₀) reading. c. Incubate the plate at 37°C in a humidified incubator. d. Take subsequent readings at T=4, 24, and 48 hours.

  • Data Analysis: Subtract the reference wavelength reading from the primary absorbance reading. A significant decrease in absorbance over time at a given concentration indicates precipitation or degradation of the compound.

Expected Results: A concentration-dependent increase in absorbance will be observed. At concentrations above the solubility limit, absorbance readings may be inconsistent or decrease over time as the compound precipitates out of solution.

Protocol 2: Quantitative Cytotoxicity Assessment (MTT Assay)

Rationale: This protocol determines the dose-dependent effect of this compound on cell metabolic activity, a proxy for cell viability. The MTT assay is a standard colorimetric method recommended in ISO 10993-5 guidelines for assessing the cytotoxic potential of compounds.[1][23][24] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.[22][25][26][27]

Materials:

  • Selected mammalian cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well tissue culture-treated plates

  • Positive control (e.g., 10% DMSO or Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. The concentration range should be informed by the solubility limit determined in Protocol 1. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. c. Include a vehicle control (medium with 0.5% DMSO) and a positive control for toxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[23] b. Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[23]

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100 b. Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[24]

Data Interpretation and Example Results

The compatibility of this compound will vary depending on the specific cell culture medium used. The presence of serum is a critical factor.

Table 1: Example Compatibility Data for this compound

Medium TypeMaximum Soluble Concentration (Visual)IC₅₀ (48h, L929 Cells)Observations
DMEM / 0.5% FBS ~25 µM15 µMFine precipitate observed at ≥ 30 µM after 24h.
DMEM / 10% FBS ~50 µM45 µMHigher serum content appears to increase solubility. IC₅₀ is higher, possibly due to protein binding reducing bioavailability.
RPMI-1640 / 10% FBS ~40 µM38 µMSlight cloudiness observed at ≥ 45 µM.
Ham's F-12 / 10% FBS ~45 µM42 µMResults comparable to DMEM with 10% FBS.

Interpretation:

  • The data suggests that this compound has limited solubility in low-serum media.

  • The increased IC₅₀ value in the presence of 10% FBS strongly suggests that a fraction of the dye is being sequestered by serum proteins, rendering it biologically unavailable.[10][11]

  • For experiments, it is crucial to select a working concentration that is well below both the observed solubility limit and the cytotoxic threshold to avoid confounding effects from precipitation and cell death.

Conclusion and Recommendations

The successful use of this compound in cell culture is contingent upon a thorough, upfront compatibility assessment. Based on its physicochemical properties and the protocols outlined, we recommend the following:

  • Prioritize Solubility Testing: Always determine the empirical solubility limit in the specific basal and complete media intended for your experiments.

  • Use High-Serum Media: For initial studies, using media with 10% FBS may improve solubility, but researchers must be aware that this will likely reduce the compound's effective concentration.

  • Establish a Non-Toxic Working Range: Conduct cytotoxicity assays (e.g., MTT) to determine the IC₅₀. For functional assays, use concentrations at least 5-10 fold lower than the IC₅₀ to minimize off-target cytotoxic effects.

  • Include Vehicle Controls: Always include a DMSO vehicle control at the same final concentration used for the dye dilutions to account for any effects of the solvent.

By following this structured approach, researchers can confidently incorporate this compound into their in vitro models, ensuring that the observed biological effects are attributable to the compound itself and not to artifacts of poor physicochemical compatibility.

References

Disperse Yellow 232: An Exploratory Guide for its Application as a Novel Fluorescent Marker in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flow cytometry is a cornerstone technology in biological research and diagnostics, enabling the rapid multi-parameter analysis of single cells within heterogeneous populations.[1][2][3] The power of this technique is fundamentally linked to the availability of a diverse palette of fluorescent markers, or fluorophores, which allow for the identification and characterization of specific cellular subsets and functions.[4] The continuous expansion of this palette with novel dyes possessing unique spectral properties is crucial for advancing high-dimensional cytometry.[5]

This document introduces Disperse Yellow 232 (DY232), a fluorescent dye belonging to the coumarin family.[6][7] Traditionally, DY232 has been utilized as a non-ionic, water-insoluble colorant in the textile industry, valued for its vibrant yellow hue and affinity for hydrophobic fibers like polyester.[8][9][10] Its inherent fluorescence, however, suggests a potential, unexplored application in the biological sciences.

The purpose of these application notes is to provide a comprehensive theoretical framework and a set of practical, exploratory protocols for evaluating this compound as a fluorescent marker in flow cytometry. We will address the significant challenges posed by its physicochemical properties, such as poor aqueous solubility, and provide methodologies for its preparation, cellular loading, and analysis, while underscoring the critical need for cytotoxicity assessment and proper instrument setup.

Section 1: Physicochemical & Spectral Properties of this compound

A thorough understanding of a dye's properties is paramount before its application in any biological system. This compound is a small organic molecule with distinct chemical and spectral characteristics.

Key Physicochemical Properties

The properties of DY232 dictate its behavior in both stock solutions and aqueous cell culture media. Its hydrophobicity is the primary hurdle for biological applications.

PropertyValueSource(s)
Chemical Name 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one[7][]
Molecular Formula C₂₀H₁₇ClN₂O₃[7][]
Molecular Weight 368.81 g/mol [7][]
Appearance Yellow Powder[8][10]
Aqueous Solubility Insoluble[6][8]
Organic Solubility Soluble in Chloroform, DMSO[6]
Spectral Characteristics

The usability of any fluorophore in flow cytometry is entirely dependent on its excitation and emission profile in relation to the instrument's lasers and detectors. DY232 exhibits spectral properties that are potentially compatible with common cytometer configurations, albeit with some challenges.

  • Excitation Maximum: ~452 nm[6][]

  • Emission Maximum: ~484 nm[]

The excitation peak at ~452 nm is not perfectly aligned with the standard 488 nm blue laser found on most cytometers. However, the breadth of the excitation spectrum means the 488 nm laser can induce fluorescence, although less efficiently than a laser closer to 452 nm. The emission maximum at ~484 nm is unusually close to its excitation, resulting in a small Stokes shift. This emission falls on the shorter wavelength side of the standard FITC filter (typically 530/30 nm), meaning only the tail end of the emission will be captured. A more specialized filter set (e.g., 480/20 nm or 500/20 nm) would be far more efficient.

Caption: Spectral profile of DY232 relative to a standard 488 nm laser.

Section 2: Proposed Mechanism of Cellular Staining

Given that this compound is a small, non-ionic, and lipophilic molecule, its entry into cells is most likely governed by passive diffusion across the plasma membrane. This mechanism does not require cellular energy or specific transporters. Once inside the cell, its hydrophobic nature would cause it to preferentially accumulate in lipid-rich environments, such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets, while exhibiting lower concentrations in the aqueous cytosol. This property could potentially be leveraged to study cellular lipid content or membrane dynamics.

Cellular_Uptake Membrane Plasma Membrane (Lipid Bilayer) Cytoplasm Cytoplasm (Aqueous) Membrane:f1->Cytoplasm Organelles Lipid-Rich Organelles (ER, Golgi, Lipid Droplets) Cytoplasm->Organelles Accumulation

Caption: Proposed mechanism of DY232 passive diffusion and intracellular accumulation.

Section 3: Pre-experimental Considerations & Reagent Preparation

Success with a non-standard dye like DY232 hinges on meticulous preparation and preliminary validation.

Protocol: Solubilization of this compound

Causality: DY232 is insoluble in water.[6][8] A high-concentration stock solution must be prepared in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), which can then be diluted into aqueous buffers for staining. The final concentration of DMSO in the cell suspension should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Methodology:

  • Weigh out 1 mg of this compound powder.

  • Add 271 µL of high-quality, anhydrous DMSO to the powder.

  • Vortex thoroughly until the dye is completely dissolved. This yields a 10 mM stock solution.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol: Cytotoxicity Assessment

Causality: Many disperse dyes can be toxic to cells, potentially inducing apoptosis or necrosis, which would confound any experimental results.[12][13] It is essential to determine the highest concentration of DY232 that can be used without significantly impacting cell viability over the course of the experiment. This is achieved by co-staining with a viability dye like Propidium Iodide (PI) or 7-AAD, which are excluded by live cells but stain dead cells with compromised membranes.[14]

Methodology:

  • Prepare a single-cell suspension of your target cells (e.g., Jurkat cells) at a concentration of 1 x 10⁶ cells/mL in complete culture medium.

  • Set up a series of flow cytometry tubes with 1 mL of the cell suspension in each.

  • Create a serial dilution of the 10 mM DY232 stock solution to treat the cells. Aim for final concentrations ranging from 100 µM down to 10 nM, plus a DMSO-only vehicle control and an untreated control.

  • Incubate the cells with the dye for the intended duration of your staining protocol (e.g., 30 minutes) at 37°C.

  • After incubation, wash the cells once with 2 mL of cold PBS containing 2% FBS (Staining Buffer). Centrifuge at 400 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of cold Staining Buffer.

  • Add a viability dye (e.g., 7-AAD at the manufacturer's recommended concentration) to each tube 5-10 minutes before analysis.

  • Analyze the samples on a flow cytometer, collecting both DY232 fluorescence and 7-AAD fluorescence.

  • Determine the highest concentration of DY232 that does not cause a significant increase in the percentage of 7-AAD positive cells compared to the vehicle control. This is your maximum working concentration.

Instrumentation Compatibility

Before beginning, verify your flow cytometer's configuration.

Laser/Filter ConfigurationSuitabilityRationale
Ideal: 445 nm Laser + 480/20 nm BP FilterExcellentLaser is very close to the excitation maximum, and the filter is centered on the emission peak, maximizing signal collection.
Acceptable: 488 nm Laser + 510/20 nm BP FilterModerateThe 488 nm laser provides suboptimal excitation. A narrow filter centered near the emission peak is better than a standard FITC filter.
Challenging: 488 nm Laser + 530/30 nm BP FilterPoorSuboptimal excitation combined with a filter that only collects the tail of the emission spectrum will result in a very dim signal.

Section 4: Experimental Protocols

The following protocols provide a starting point for using DY232 in flow cytometry experiments. Optimization for specific cell types and applications is recommended.

Protocol: Staining Live Cells with this compound

This protocol details a basic staining procedure for assessing dye uptake in a live cell population.

Methodology:

  • Harvest cells and prepare a single-cell suspension at 1-2 x 10⁶ cells/mL in pre-warmed culture medium.[15]

  • Aliquot 1 mL of cell suspension into the required number of flow cytometry tubes.

  • Prepare a working solution of DY232 in culture medium at 2x the desired final concentration (determined from the cytotoxicity assay).

  • Add an equal volume of the 2x DY232 working solution to the cells. For example, add 1 mL of 2x dye to 1 mL of cells. Include an unstained control and a vehicle-only control.

  • Incubate for 15-30 minutes at 37°C, protected from light. Titration of time and temperature may be necessary.

  • Stop the staining by adding 3 mL of cold Staining Buffer (PBS + 2% FBS) to each tube.

  • Centrifuge at 400 x g for 5 minutes at 4°C.

  • Carefully decant the supernatant.

  • Resuspend the cell pellet in 500 µL of cold Staining Buffer for immediate analysis. Keep cells on ice and protected from light.

Protocol: Co-staining with a Cell Surface Marker

Causality: To place DY232 staining in a biological context, it's useful to co-stain with antibodies against known cell markers. This requires setting up single-color controls to perform fluorescence compensation, a mathematical correction for the spectral overlap between different fluorophores.[16][17][18]

Methodology:

  • Prepare a single-cell suspension of human PBMCs at 1 x 10⁷ cells/mL in cold Staining Buffer.

  • Prepare four tubes:

    • Tube 1: Unstained Cells

    • Tube 2: DY232 only

    • Tube 3: CD45-APC antibody only

    • Tube 4: DY232 + CD45-APC

  • Stain with DY232: Add DY232 (at the optimal, non-toxic concentration) to Tubes 2 and 4. Incubate for 20 minutes on ice. Wash once with 2 mL of cold Staining Buffer.

  • Stain with Antibody: Add the pre-titrated amount of CD45-APC antibody to Tubes 3 and 4. Incubate for 30 minutes on ice in the dark.[19]

  • Final Wash: Wash all tubes with 2 mL of cold Staining Buffer. Centrifuge at 400 x g for 5 minutes.

  • Resuspend the final cell pellets in 400 µL of Staining Buffer and acquire on the flow cytometer.

  • Use the single-color controls (Tubes 2 and 3) to calculate and apply the compensation matrix before analyzing the dual-stained sample (Tube 4).

Staining_Workflow A Prepare Single-Cell Suspension B Split into 4 Tubes: 1. Unstained 2. DY232 only 3. Ab only 4. Dual Stained A->B C Stain Tubes 2 & 4 with DY232 B->C D Wash All Tubes C->D E Stain Tubes 3 & 4 with CD45-APC Ab D->E F Final Wash E->F G Acquire Data on Flow Cytometer F->G H Use Tubes 1, 2, 3 to Set Gates & Compensation G->H I Analyze Dual-Stained Sample (Tube 4) H->I

References

Application Notes and Protocols: Labeling Proteins and Biomolecules with Disperse Yellow 232

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Disperse Yellow 232 in Bioconjugation

This compound is a fluorescent molecule belonging to the coumarin family of dyes, with the chemical structure 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one[1][2][3][4]. Traditionally used in the textile and plastics industries for its vibrant yellow color and good stability[1], its inherent fluorescence (with reported excitation and emission maxima around 452 nm and 484 nm, respectively) suggests its potential as a valuable tool in biological research[5]. The coumarin scaffold is a well-established fluorophore in bioimaging and diagnostics[]. This document provides a comprehensive guide to utilizing this compound for labeling proteins and other biomolecules, transforming it from an industrial dye into a sophisticated research reagent.

To enable the covalent attachment of this compound to biomolecules, it must first be chemically modified to incorporate a reactive functional group. This guide will focus on the most robust and widely used bioconjugation chemistry: the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines[7][8]. We will therefore describe the use of a hypothetical, amine-reactive derivative, "this compound-NHS ester". This derivative allows for the stable covalent labeling of proteins, primarily on the ε-amino groups of lysine residues and the N-terminus, forming a stable amide bond[8][9].

These application notes will provide detailed protocols for protein labeling with this conceptualized this compound-NHS ester, purification of the resulting conjugate, and thorough characterization to ensure the quality and reproducibility of your experiments.

Part 1: The Principle of Amine-Reactive Labeling

The core of the methodology described herein is the nucleophilic acyl substitution reaction between the amine-reactive this compound-NHS ester and primary amines on a protein or other biomolecule[8]. This reaction is highly efficient and specific for primary amines under mild basic conditions (pH 7.2-9.0)[7][10]. At this pH, the primary amino groups are sufficiently deprotonated to act as effective nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct[7].

G cluster_0 Reaction Mechanism Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Disperse Yellow 232 (Stable Amide Bond) Protein->Conjugate Nucleophilic Attack DY232_NHS This compound-NHS Ester DY232_NHS->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS G cluster_1 Purification Workflow Start Labeling Reaction Mixture (Protein-Dye Conjugate + Free Dye) Column Size-Exclusion Chromatography (Desalting Column) Start->Column Elution Elution with PBS Column->Elution Fraction1 Early Fractions: Purified Protein-Dye Conjugate Elution->Fraction1 Fraction2 Late Fractions: Free Dye Elution->Fraction2

References

Troubleshooting & Optimization

how to prevent aggregation of Disperse Yellow 232 in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Disperse Yellow 232. This resource is designed for researchers, scientists, and professionals in drug development who utilize this dye in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to its aggregation in aqueous solutions. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation in water?

A1: this compound (CAS No: 35773-43-4; Molecular Formula: C₂₀H₁₇ClN₂O₃) is a non-ionic coumarin-based dye characterized by its low solubility in water.[1][2][3][4] Its molecular structure contains large hydrophobic (water-repelling) aromatic portions and only weakly polar groups.[5][6]

In an aqueous environment, these hydrophobic molecules tend to minimize their contact with water. They achieve this by self-associating, a process driven by forces like van der Waals interactions and π-π stacking between the aromatic rings.[5] This self-association leads to the formation of larger clusters or aggregates.[7] This process is thermodynamically favorable as it reduces the disruption of water's hydrogen-bonding network and lowers the overall energy of the system.[5][7]

Q2: What are the primary consequences of this compound aggregation in an experimental setting?

A2: Dye aggregation can significantly compromise experimental outcomes. The primary consequences include:

  • Inaccurate Quantification: Aggregates can cause non-uniform color distribution, leading to unreliable spectrophotometric readings and erroneous concentration measurements.

  • Clogging of Equipment: In applications involving microfluidics or sensitive instrumentation, aggregates can block channels and nozzles, leading to equipment failure.

  • Reduced Efficacy: In biological or chemical assays, the effective concentration of the monomeric (non-aggregated) dye is reduced, potentially leading to lower-than-expected activity or binding.

  • Artifacts and Staining: In imaging or dyeing applications, aggregates can appear as visible spots or stains, leading to flawed results.[8]

Q3: What is the single most critical factor to control to prevent aggregation?

A3: The most critical factor is ensuring the presence of an effective dispersing agent (also known as a surfactant) in the aqueous solution.[9][10][11] this compound is inherently insoluble in water; therefore, a stable dispersion is impossible to achieve without a suitable surfactant to keep the dye particles from agglomerating.[12][13]

Section 2: Troubleshooting Guide - Preventing Aggregation

This guide addresses specific issues you might encounter during your experiments.

Issue 1: My this compound solution shows visible particles and precipitates over time.

Root Cause Analysis: This is a classic sign of dye aggregation. The initial dispersion may have been poor, or the stability of the dispersion was compromised over time. The primary causes are often related to improper formulation or environmental factors.

Solutions & Explanations:

  • Inadequate Dispersant Concentration: The concentration of the dispersing agent may be too low to effectively coat the surface of the dye particles.

    • Expert Insight: The dispersant forms a protective layer around each dye particle, preventing them from coming into direct contact and sticking together.[13] This can be due to electrostatic repulsion (for ionic surfactants) or steric hindrance (for non-ionic surfactants).

  • Incorrect Choice of Dispersant: Not all dispersants are equally effective. The choice depends on temperature, pH, and the specific dye.

    • Recommendation: For high-temperature applications (above 100°C), it is crucial to use a dispersant with excellent thermal stability, such as a condensation product of naphthalene sulfonic acid and formaldehyde.[10][11][14] Standard dispersants can desorb from the dye surface at high temperatures, leading to aggregation.[10][11]

  • Poor Water Quality: The presence of metal ions in hard water (e.g., Ca²⁺, Mg²⁺) can neutralize the charge on anionic dispersants, reducing their effectiveness and promoting dye agglomeration.[8][15]

    • Protocol: Always use deionized or distilled water for preparing your solutions. If water hardness is unavoidable, consider adding a chelating agent (e.g., EDTA) to sequester metal ions.[16]

Issue 2: The color intensity of my solution is inconsistent between batches.

Root Cause Analysis: Inconsistent color intensity often points to variability in the degree of dye aggregation. Aggregates have different light-absorbing properties than monomeric dye molecules, leading to shifts in the absorption spectrum.

Solutions & Explanations:

  • pH Fluctuation: The stability of this compound is highly sensitive to pH.

    • Expert Insight: The optimal pH for most disperse dye solutions is in the weakly acidic range of 4.5 to 5.5.[17] In this range, the dye structure and the performance of most anionic dispersants are most stable. Deviations can alter surface charges and lead to aggregation.[15][18]

    • Protocol: Buffer your aqueous solution to maintain a stable pH. An acetate buffer is a common and effective choice.

  • Temperature Variations: Temperature significantly affects the solubility and stability of disperse dyes.

    • Expert Insight: Higher temperatures generally increase the solubility of disperse dyes and can help break up smaller aggregates.[19][20] However, uncontrolled or rapid heating can be detrimental.[8][21] Uneven heating can create localized areas of supersaturation as the solution moves to cooler spots, causing the dye to crystallize and precipitate.[6]

    • Protocol: Heat your solution gradually and with constant, gentle agitation to ensure a uniform temperature distribution.

The following diagram illustrates the core mechanism of dye aggregation and the protective role of dispersing agents.

Caption: Mechanism of dye aggregation and stabilization.

Section 3: Methodologies and Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound (1 mg/mL)

This protocol provides a step-by-step method for preparing a stable aqueous dispersion of this compound.

Materials:

  • This compound powder

  • High-quality dispersing agent (e.g., sodium salt of a naphthalene sulfonic acid-formaldehyde condensate)

  • Deionized water

  • Acetic acid and Sodium acetate (for buffer preparation)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • pH meter

Procedure:

  • Prepare the Aqueous Phase:

    • Prepare a 0.1 M acetate buffer solution and adjust the pH to 5.0 using acetic acid. This ensures a stable pH environment from the start.[17]

    • To 90 mL of the buffer solution, add the dispersing agent. A typical starting concentration is 0.5 to 2 parts dispersant for every 1 part dye by weight.[22] For 100 mg of dye, start with 100 mg of dispersant.

    • Gently heat the solution to 40-50°C while stirring to ensure the dispersant is fully dissolved.

  • Create the Dye Premix (Paste):

    • Weigh 100 mg of this compound powder.

    • In a separate small beaker, add a few milliliters of the prepared dispersant solution to the dye powder.

    • Mix thoroughly with a spatula to create a smooth, uniform paste.

    • Causality: This step is crucial. Directly adding dry powder to the bulk solution can lead to clumping that is difficult to break up. Wetting the powder into a paste ensures each particle is coated with the dispersant from the beginning.

  • Combine and Disperse:

    • Slowly add the dye paste to the remaining 90 mL of the heated dispersant solution under continuous stirring.

    • Increase the stirring speed to create a vortex, ensuring efficient mixing.

    • Add buffer solution to bring the final volume to 100 mL.

  • Heating and Stabilization:

    • Gradually heat the dispersion to 70-80°C while stirring. Maintain this temperature for 15-30 minutes.[6][19]

    • Causality: The elevated temperature increases the dye's kinetic energy and solubility, promoting the breakdown of any small aggregates and ensuring a stable dispersion is formed.[20] A slow heating rate prevents localized temperature differences.[21]

  • Cooling and Storage:

    • Turn off the heat and allow the solution to cool to room temperature slowly while maintaining gentle stirring.

    • Store the final dispersion in a sealed, light-protected container.

The following workflow diagram visualizes the key steps in this protocol.

G A 1. Prepare pH 5.0 Buffered Dispersant Solution B 2. Create Dye Paste (Dye + small amount of solution) A->B Use portion of solution C 3. Combine Paste and Solution with Vigorous Stirring A->C Add to remaining solution B->C D 4. Heat Gradually to 70-80°C (Hold for 15-30 min) C->D E 5. Cool Slowly to Room Temperature D->E F Stable this compound Stock Solution E->F

Caption: Workflow for preparing a stable dye dispersion.

Quantitative Summary Table

For quick reference, the table below summarizes the key experimental parameters for preventing the aggregation of this compound.

ParameterRecommended RangeRationale & Citation
pH 4.5 - 5.5Optimal for dye stability and dispersant performance.[17]
Temperature 70 - 130°C (for dyeing)Increases solubility and diffusion; higher temps need pressure.[20]
Heating Rate Slow & Controlled (e.g., 2°C/min)Prevents localized supersaturation and precipitation.[21]
Water Quality Deionized or DistilledAvoids interference from metal ions that destabilize dispersants.[8]
Dispersing Agent Anionic (e.g., Lignosulfonates, Naphthalene Sulfonates)Provides electrostatic and steric stabilization.[10][13][14]
Dispersant:Dye Ratio 0.5:1 to 2:1 (by weight)Ensures sufficient surface coverage of dye particles.[22]

Section 4: References

  • This compound 35773-43-4 wiki. (n.d.). Molbase. --INVALID-LINK--

  • How to Prevent the Aggregation of Disperse Dyes in Dyeing? (2020, March 20). Sinoever. --INVALID-LINK--

  • Effect of Temperature Gradient in Different Types of Dyeing (Reactive and Disperse). (2017, January 5). Textile Learner. --INVALID-LINK--

  • Measurement and Reasons of Dye Aggregation in Dyebath. (2021, October 17). Textile Learner. --INVALID-LINK--

  • Understanding Dispersing Agents for Disperse Dyes: Enhancing Performance and Stability. (2024, June 9). Okaychem. --INVALID-LINK--

  • How to Prevent the Aggregation of Disperse Dyes in Dyeing?(2). (2020, March 20). Sinoever. --INVALID-LINK--

  • Factors affecting dye aggregation. (2021, June 8). Hangzhou Fucai Chem Co., Ltd. --INVALID-LINK--

  • Aggregation of dyes. (2010, February 23). Textile Mirror. --INVALID-LINK--

  • How to prevent the agglomeration of disperse dyes in dyeing? (2023, August 21). Tiankun Chemical. --INVALID-LINK--

  • This compound. (2012, February 14). World dye variety. --INVALID-LINK--

  • This compound | 35773-43-4. (2024, December 18). ChemicalBook. --INVALID-LINK--

  • The addition of surfactant makes the dye Disperse and solubilize. (2020, September 23). Shanghai Chenhua International Trade Co., Ltd. --INVALID-LINK--

  • This compound | 94945-27-4. (n.d.). Benchchem. --INVALID-LINK--

  • Studies in the aggregation of disperse dyes | Request PDF. (2024, August 7). ResearchGate. --INVALID-LINK--

  • Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. (2016, June 29). Molecules. --INVALID-LINK--

  • Dispersant MF for Textile Dyeing. (2024, July 2). GREEN AGROCHEM-LIGNIN. --INVALID-LINK--

  • Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. (n.d.). MDPI. --INVALID-LINK--

  • How to improve the solubility of acid dyes? (2020, December 31). Hangzhou Tiankun Chem Co.,Ltd. --INVALID-LINK--

  • What is the stability of disperse dyes? (2021, October 11). Hangzhou Tiankun Chem Co.,Ltd. --INVALID-LINK--

  • How Does Temperature Affect Dyeing? (2024, January 27). Fashion Sustainability Directory. --INVALID-LINK--

  • Dispersing agents for finely dividing and stabilizing dyestuffs, pigments and optical brighteners as well as the dispersions thereby obtained. (n.d.). Google Patents. --INVALID-LINK--

  • Method of stabilizing dye solutions and stabilized dye compositions. (n.d.). Google Patents. --INVALID-LINK--

  • This compound. (2024, April 9). ChemBK. --INVALID-LINK--

  • 5 ways to identify the quality of disperse dyes. (2023, March 8). Tiansheng Chemical. --INVALID-LINK--

  • Disperse Dyes. (2024, December 15). KISCO. --INVALID-LINK--

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. (n.d.). MDPI. --INVALID-LINK--

  • Solubilities of Some Disperse Yellow Dyes in Supercritical CO2. (n.d.). ACS Publications. --INVALID-LINK--

  • This compound. (n.d.). Key Organics. --INVALID-LINK--

  • Five Properties of Disperse Dyes--pH Sensibility. (2019, October 31). Sinoever. --INVALID-LINK--

  • Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. (n.d.). Science Publications. --INVALID-LINK--

References

Technical Support Center: Mitigating Photobleaching of Disperse Yellow 232

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers utilizing Disperse Yellow 232 in fluorescence imaging applications. This resource is designed to provide in-depth, actionable guidance to help you overcome the common challenge of photobleaching, ensuring the acquisition of high-quality, reproducible data. We will delve into the mechanisms behind this phenomenon and provide field-proven strategies for its mitigation.

Understanding the Challenge: The Photobleaching of this compound

This compound is a fluorescent dye belonging to the coumarin class of compounds, primarily used in the textile industry for its bright, fluorescent yellow-green hue and good stability.[1][2] In a research context, its fluorescent properties can be harnessed for various imaging applications. However, like most fluorophores, it is susceptible to photobleaching—the irreversible photochemical destruction of the dye molecule upon exposure to excitation light.[3][4][5]

This process not only leads to a gradual fading of the fluorescent signal, complicating quantitative analysis, but is also linked to phototoxicity, where the byproducts of photobleaching, primarily reactive oxygen species (ROS), can cause damage to the specimen, particularly in live-cell imaging.[6][7][8][9] Understanding the underlying mechanism is the first step toward effective troubleshooting.

The Mechanism of Photobleaching

The process of photobleaching is initiated when a fluorophore absorbs a photon and transitions to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), there is a probability it will transition to a long-lived, highly reactive triplet state.[3][5] In this state, the fluorophore can react with molecular oxygen, generating damaging ROS that can chemically alter and destroy the dye, rendering it non-fluorescent.[3][8][10]

S0 Ground State (S₀) This compound S1 Excited Singlet State (S₁) S0->S1 Excitation Light (e.g., ~452 nm) S1->S0 Fluorescence (e.g., ~484 nm) T1 Excited Triplet State (T₁) (Long-lived & Reactive) S1->T1 Intersystem Crossing Bleached Photobleached Dye (Non-fluorescent) T1->Bleached + O₂ → Chemical Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Generates ROS->Bleached Oxidizes Dye

Caption: The photobleaching pathway of a fluorophore like this compound.

Troubleshooting Guide: Why is My this compound Signal Fading?

This section addresses the rapid loss of fluorescence signal in a question-and-answer format, providing a logical workflow to diagnose and resolve the issue.

Q1: My signal is fading almost immediately upon illumination. What's the first thing I should check?

A1: Your excitation light is likely too intense. This is the most common cause of rapid photobleaching.[3][11] The rate of photobleaching is directly proportional to the intensity of the excitation light.

Immediate Actions:

  • Reduce Light Source Power: Decrease the power setting on your laser or the intensity of your LED/arc lamp to the lowest level that still provides a detectable signal.[3][4]

  • Use Neutral Density (ND) Filters: Insert ND filters into the light path. These reduce light intensity without altering the spectral quality.[3][11][12]

  • Check Objective and Diaphragm Settings: Ensure you are not over-illuminating your sample. For widefield microscopes, close the field diaphragm to illuminate only the region of interest being captured by the camera.

Q2: I've reduced the light intensity, but I'm still seeing significant fading during my time-lapse experiment. What's next?

A2: Minimize the total exposure of the sample to light. Cumulative exposure is as critical as intensity.[13][14]

Optimization Steps:

  • Shorten Exposure Time: Use the shortest camera exposure time possible that maintains an adequate signal-to-noise ratio (SNR). Modern sensitive cameras can often produce high-quality images with very short exposures.[3]

  • Increase Frame Interval: For time-lapse studies, increase the time between acquisitions to the longest duration that still captures the biological process of interest. Avoid illuminating the sample when not actively acquiring an image.[13]

  • Minimize "Wasted" Light: Avoid prolonged viewing of the sample through the eyepieces.[13] Use transmitted light to find and focus on your region of interest before switching to fluorescence for image capture.[14][15]

Q3: My imaging parameters are optimized, but photobleaching is still limiting my experiment. How can I protect the dye chemically?

A3: Utilize an antifade mounting medium. These reagents are specifically designed to suppress photobleaching by scavenging the reactive oxygen species that destroy fluorophores.[3][4][11]

Recommended Solutions:

  • For Fixed Samples: Use a commercially available antifade mounting medium. Popular choices include ProLong™ Gold, VECTASHIELD®, and SlowFade™.[3][16][17] These often contain reagents like p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO).[18][19]

  • For Live-Cell Imaging: Standard antifade media for fixed cells are often toxic.[13] Instead, supplement your imaging medium with reagents specifically designed for live cells, such as Trolox (a vitamin E derivative) or enzymatic oxygen scavenging systems.[13]

start Problem: Rapid Signal Fading q1 Is Excitation Intensity Minimized? start->q1 a1 Reduce Lamp/Laser Power Use ND Filters q1->a1 No q2 Is Total Light Exposure Minimized? q1->q2 Yes a1->q2 a2 Shorten Exposure Time Increase Time Interval q2->a2 No q3 Are You Using an Antifade Reagent? q2->q3 Yes a2->q3 a3 Add Antifade Mounting Medium (Fixed) or Live-Cell Reagent q3->a3 No end Solution: Stable Signal q3->end Yes a3->end

Caption: A troubleshooting workflow for diagnosing and solving photobleaching.

Experimental Protocols

Protocol 1: Preparation of an N-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes how to prepare a common, lab-made antifade solution for fixed samples.

Materials:

  • n-propyl gallate (NPG)

  • Glycerol

  • Phosphate-Buffered Saline (PBS), 10X solution

  • Distilled water

  • pH meter

Procedure:

  • Prepare a 90% glycerol solution in 1X PBS. To make 100 mL, combine:

    • 90 mL Glycerol

    • 10 mL 10X PBS

  • Weigh out 2g of n-propyl gallate.

  • Add the NPG to the glycerol/PBS solution.

  • Dissolve the NPG by stirring on a heated stir plate (gentle heat, ~50°C). This may take several hours.[18]

  • Once dissolved, allow the solution to cool to room temperature.

  • Adjust the pH of the final solution to ~8.5.[19]

  • Store in small aliquots at -20°C, protected from light.[19]

Protocol 2: Quantitative Assessment of Photobleaching Rate

This protocol allows you to compare the effectiveness of different mitigation strategies.

Procedure:

  • Prepare two identical samples stained with this compound. Mount one with a standard buffer (e.g., PBS/glycerol) and the other with your chosen antifade medium.

  • Select a region of interest (ROI) on the first sample.

  • Set up a time-lapse acquisition with your standard imaging settings (e.g., one image every 5 seconds for 5 minutes).

  • Begin the acquisition and record the fluorescence decay.

  • Repeat the exact same procedure on the second sample (with antifade).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity of each frame to the intensity of the first frame (t=0).

    • Plot the normalized intensity versus time for both conditions. A slower decay curve indicates more effective photobleaching reduction.[20]

Time (s)Normalized Intensity (No Antifade)Normalized Intensity (With Antifade)
01.001.00
300.750.95
600.520.91
1200.280.83
3000.050.65
Caption: Example data showing the protective effect of an antifade reagent on fluorescence intensity over time.

Frequently Asked Questions (FAQs)

Q: Are there more photostable dyes I can use instead of this compound? A: Yes. While this compound has its applications, modern fluorescent dyes have been specifically engineered for high photostability in microscopy. Dyes like the Alexa Fluor™ or DyLight™ series are known for their superior resistance to photobleaching and may be suitable alternatives depending on your specific labeling strategy and target.[4][5][14]

Q: Can photobleaching ever be useful? A: Yes, in advanced techniques like FRAP (Fluorescence Recovery After Photobleaching) and FLIP (Fluorescence Loss in Photobleaching), a specific region is intentionally bleached with a high-intensity laser. The subsequent movement of unbleached molecules into (FRAP) or out of (FLIP) the bleached area provides information on molecular dynamics and diffusion.[5]

Q: Does the type of microscope I use matter? A: Absolutely. Advanced microscopy techniques like multiphoton or light-sheet microscopy can significantly reduce photobleaching and phototoxicity.[3][7] Multiphoton microscopy uses longer wavelengths that are less damaging, while light-sheet microscopy illuminates only a thin plane of the sample at a time.[8] Even on a standard widefield or confocal microscope, using a high-sensitivity camera (e.g., a cooled monochrome camera) allows for the use of lower light intensities and shorter exposure times.[3]

Q: My live cells are dying during imaging, even if the signal isn't fading completely. Are these issues related? A: Yes, they are very closely linked. The same ROS that cause photobleaching also cause cellular damage, a phenomenon known as phototoxicity.[6][7][8] Signs of phototoxicity include membrane blebbing, vacuole formation, or arrest of cellular processes like mitosis.[7][8][9] Therefore, all the strategies outlined here to reduce photobleaching will also help to minimize phototoxicity and maintain the health of your sample.

References

Technical Support Center: Optimizing Filter Sets for Disperse Yellow 232

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Disperse Yellow 232. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your experimental setup, particularly your excitation and emission filter sets, to achieve the best possible fluorescence signal and data quality.

Understanding the Photophysical Properties of this compound

This compound, chemically known as 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)coumarin, is a fluorescent dye belonging to the coumarin family. Coumarin dyes are renowned for their brightness and sensitivity to the local environment, a property known as solvatochromism. This means that the dye's absorption and emission characteristics can change depending on the polarity of the solvent it is in.

Core Spectral Properties:

PropertyValueSource(s)
Excitation Maximum (λex) ~452 nm[1]
Emission Maximum (λem) ~484 nm[1]
Molecular Structure Coumarin derivative[2]

Understanding these fundamental properties is the first step in designing an effective fluorescence experiment. The excitation maximum is the wavelength of light that the dye most efficiently absorbs, and the emission maximum is the peak wavelength of the light it emits after excitation.

FAQs: Optimizing Excitation and Emission Filter Sets

Here we address common questions and challenges encountered when selecting and using filter sets for this compound.

Q1: What are the ideal specifications for an excitation and emission filter set for this compound?

To maximize the signal from this compound, the filter set should be closely matched to its spectral profile.

  • Excitation Filter: The excitation filter should have a center wavelength (CWL) as close as possible to the dye's excitation maximum (~452 nm). A bandpass (BP) filter with a bandwidth of 20-40 nm is a good starting point. For example, a 450/40 nm filter (CWL/Bandwidth) would be a suitable choice.

  • Emission Filter: The emission filter's CWL should align with the emission maximum (~484 nm). To effectively separate the emitted fluorescence from the excitation light, the emission filter should have a narrow to medium bandwidth, for instance, a 485/20 nm or 485/30 nm filter.

  • Dichroic Mirror: The dichroic mirror should have a cut-on wavelength that efficiently reflects the excitation light and transmits the emission light. A dichroic mirror with a cut-on wavelength between the excitation and emission maxima, for example, around 465 nm, would be appropriate.

Example Filter Set Configuration:

ComponentCenter Wavelength (CWL)Bandwidth (FWHM)
Excitation Filter455 nm20 nm
Dichroic Mirror470 nm (longpass)N/A
Emission Filter485 nm20 nm

This configuration ensures that the excitation filter captures the peak of the dye's excitation spectrum while the emission filter isolates the peak of its fluorescence emission, minimizing spectral overlap and background noise.

Q2: I am observing a weak fluorescence signal. What are the potential causes and how can I troubleshoot this?

A weak or absent signal can be frustrating. Here's a systematic approach to troubleshooting:

Troubleshooting Workflow for Weak Signal

weak_signal_troubleshooting start Weak or No Signal Observed check_dye Verify Dye Integrity & Concentration start->check_dye check_filters Confirm Correct Filter Set start->check_filters check_instrument Check Instrument Settings start->check_instrument check_environment Assess Local Environment (Solvent/pH) start->check_environment optimize_dye Optimize Dye Concentration check_dye->optimize_dye verify_filters Ensure Filters Match Dye Spectra check_filters->verify_filters optimize_instrument Adjust Gain/Exposure check_instrument->optimize_instrument adjust_environment Test Different Solvents/Buffers check_environment->adjust_environment success Signal Improved optimize_dye->success verify_filters->success optimize_instrument->success adjust_environment->success

Caption: A step-by-step guide to troubleshooting a weak fluorescence signal.

  • Dye Concentration and Integrity: Ensure that the dye is not degraded and is used at an appropriate concentration. Prepare fresh solutions and consider performing a concentration titration to find the optimal signal-to-noise ratio.

  • Filter and Instrument Mismatch: Double-check that the installed filter set is correct for this compound.[3] Verify that the microscope or plate reader settings (e.g., excitation wavelength, emission detection window) are correctly configured for your filter set.[3]

  • Environmental Effects (Solvatochromism): Since this compound is a coumarin dye, its spectral properties are sensitive to the solvent environment.[4] A shift in the excitation or emission peak due to the solvent could lead to a mismatch with your filters. If you suspect this, you may need to characterize the dye's spectrum in your specific buffer or solvent system (see Q4).

  • Photobleaching: Coumarin dyes can be susceptible to photobleaching (light-induced fading).[5] To minimize this, reduce the excitation light intensity or the exposure time. The use of an anti-fade mounting medium can also be beneficial for microscopy applications.

Q3: My background fluorescence is very high. How can I reduce it?

High background can obscure your signal. Here are some strategies to minimize it:

  • Filter Optimization: The primary defense against high background is a high-quality filter set with deep blocking (>OD 6) outside the passbands and steep edges. This prevents stray excitation light from reaching the detector.

  • Sample Purity: Ensure that your sample and all buffers are free of fluorescent contaminants. Use high-purity solvents and reagents.

  • Autofluorescence: Biological samples often exhibit autofluorescence. If this is an issue, consider using a filter set with narrower bandwidths to better isolate the signal from the autofluorescent background. You can also try spectral unmixing if your imaging software supports it.

  • Reduce Dye Concentration: Using an excessively high concentration of the dye can sometimes contribute to background signal. Titrate the dye to the lowest concentration that gives a detectable signal.

Q4: The fluorescence of my this compound seems to have shifted. How do I choose the right filters if the peaks are not at the published values?

This is a classic manifestation of solvatochromism.[4] The polarity of the local environment can cause a shift in the excitation and emission spectra.

Protocol for Characterizing Dye Spectra in Your System

If you have access to a spectrofluorometer, you can measure the actual excitation and emission spectra of this compound in your experimental buffer.

Step-by-Step Protocol:

  • Prepare the Sample: Prepare a dilute solution of this compound in your specific experimental buffer. The concentration should be low enough to avoid inner filter effects (typically an absorbance of <0.1 at the excitation maximum).

  • Measure the Emission Spectrum:

    • Set the spectrofluorometer to "Emission Scan" mode.

    • Set the excitation wavelength to the known maximum of this compound (~452 nm).

    • Scan a range of wavelengths longer than the excitation wavelength (e.g., 460 nm to 600 nm).

    • The peak of this scan will be the emission maximum in your specific buffer.

  • Measure the Excitation Spectrum:

    • Set the spectrofluorometer to "Excitation Scan" mode.

    • Set the emission wavelength to the maximum you just determined in the previous step.

    • Scan a range of wavelengths shorter than the emission wavelength (e.g., 380 nm to 470 nm).

    • The peak of this scan is the excitation maximum in your buffer.

  • Select a New Filter Set: Based on the new excitation and emission maxima you have determined, you can now select a more appropriate filter set that is centered around these new wavelengths.

Logical Flow for Addressing Spectral Shifts

spectral_shift_workflow start Observed Spectral Shift measure_spectra Measure Excitation & Emission Spectra in Experimental Buffer start->measure_spectra determine_maxima Identify New Excitation & Emission Maxima measure_spectra->determine_maxima select_new_filters Select New Filter Set Centered on New Maxima determine_maxima->select_new_filters validate_filters Validate New Filter Set Performance select_new_filters->validate_filters success Optimal Signal Achieved validate_filters->success

Caption: A workflow for addressing and adapting to solvatochromic spectral shifts.

Conclusion

Optimizing the excitation and emission filter sets for this compound is crucial for obtaining high-quality fluorescence data. By understanding the dye's fundamental spectral properties and its sensitivity to the local environment, researchers can make informed decisions about their experimental setup. When faced with challenges such as weak signal or high background, a systematic troubleshooting approach that considers the dye, the instrumentation, and the experimental conditions will lead to successful outcomes. For the most precise work, empirical determination of the dye's spectral characteristics in the specific experimental context is highly recommended.

References

Technical Support Center: Troubleshooting High Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center. This guide is designed to help you troubleshoot a common and often frustrating issue in fluorescence-based experiments: high background signal. While your query specifically mentioned Disperse Yellow 232, we must first address the fundamental challenge of using this compound in a biological research context.

Part 1: The Challenge with this compound

Q1: I'm using this compound and experiencing very high background fluorescence. Why is this happening?

This is an expected outcome, and it stems from the chemical nature of the dye itself. This compound is an industrial dye primarily used for coloring synthetic fibers like polyester.[1] Its properties make it fundamentally unsuited for most biological applications for several key reasons:

  • Low Water Solubility: Disperse dyes are defined by their low solubility in water.[1][2] In the aqueous environment of a biological experiment, they are prone to aggregation. These aggregates can precipitate onto your cells or tissue, causing bright, non-specific fluorescent spots.

  • Hydrophobic Interactions: These dyes are designed to bind to hydrophobic materials (like polyester).[2] Cellular environments are rich in hydrophobic structures, such as lipid membranes and the hydrophobic cores of proteins. The dye will bind non-specifically to these components, creating a high overall background glow that obscures any specific signal.

  • Lack of Specificity: this compound lacks a specific biological target or a reactive group for conjugation to a targeting molecule (like an antibody). Its binding is driven by broad physicochemical interactions, not by specific molecular recognition, which is the cornerstone of high-contrast biological imaging.[3]

In short, the high background you are observing is a direct result of using a dye that is not designed for biological specificity.

Q2: Can I optimize my protocol to make this compound work?

While you can attempt the general background reduction strategies outlined below, it is highly unlikely you will achieve the signal-to-noise ratio required for publication-quality data. The fundamental properties of the dye are the root cause of the issue. The most effective solution is to select a fluorophore designed for biological research.

Part 2: A General Guide to Troubleshooting High Background Fluorescence

High background is a universal problem in fluorescence imaging. Let's break down the common causes and how to systematically address them.

Q3: What are the primary sources of high background fluorescence?

There are generally two categories of unwanted signals that contribute to high background: autofluorescence from the sample itself and non-specific binding of your fluorescent probe.[4][5]

dot graph "High_Background_Sources" { layout="neato"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define Nodes A [label="High Background\nFluorescence", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,2.5!"]; B [label="Autofluorescence\n(Endogenous Signal)", fillcolor="#FBBC05", fontcolor="#202124", pos="-2,1!"]; C [label="Non-Specific Staining\n(Probe-Related)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,1!"];

B1 [label="Metabolites\n(NADH, Flavins)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,0!"]; B2 [label="Structural Proteins\n(Collagen, Elastin)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1,0!"]; B3 [label="Fixation Artifacts\n(e.g., Glutaraldehyde)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,-1.2!"];

C1 [label="Probe Concentration\nToo High", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="1,0!"]; C2 [label="Insufficient Washing", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="3,0!"]; C3 [label="Inadequate Blocking", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="2,-1.2!"];

// Define Edges A -> B; A -> C; B -> B1; B -> B2; B -> B3; C -> C1; C -> C2; C -> C3; } doto Caption: Primary contributors to high background fluorescence.

Q4: How can I identify and reduce autofluorescence?

Autofluorescence is the natural fluorescence emitted by biological materials like NADH, flavins, collagen, and elastin.[6][7][8] It is often broad-spectrum and more prominent in the blue and green channels.[9]

Troubleshooting Steps:

  • Observe an Unstained Control: Always prepare an unstained, untreated sample.[10][11] Image it using the same settings as your stained samples. If you see a significant signal, autofluorescence is a major contributor.

  • Choose Red-Shifted Dyes: Whenever possible, select fluorophores that excite and emit in the red or far-red regions of the spectrum (e.g., emission > 600 nm).[7][9] Autofluorescence is typically much weaker at these longer wavelengths.[12]

  • Use Appropriate Fixatives: Aldehyde-based fixatives like glutaraldehyde can induce autofluorescence.[13] If possible, use paraformaldehyde (PFA) for the shortest time necessary or switch to an organic solvent like ice-cold methanol.[9][14]

  • Chemical Quenching: For fixed samples, autofluorescence can be reduced by treating with quenching agents like sodium borohydride or Sudan Black B.[10][13][15] Note that Sudan Black B can introduce its own signal in the far-red, so it must be used with caution.[15]

  • Spectral Unmixing: If your imaging system supports it, you can acquire images across multiple spectral channels and use software to computationally separate the broad autofluorescence spectrum from the specific spectrum of your dye.

Q5: My background is from my fluorescent probe. How do I reduce this non-specific staining?

This is often the most significant and controllable source of background. It occurs when your fluorescent dye or antibody binds to unintended targets.

Optimization Workflow:

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} doto Caption: A systematic workflow for troubleshooting non-specific background.

Part 3: Key Experimental Protocols & Data

Protocol 1: Optimizing Probe Concentration

Using too high a concentration of your fluorescent probe (e.g., a dye-conjugated antibody) is a very common cause of high background.[5][16][17]

Methodology:

  • Prepare a series of dilutions of your primary or secondary antibody. A good starting point is to test your manufacturer's recommended concentration, as well as one concentration 5-fold higher and concentrations 5- and 10-fold lower.

  • Stain your samples in parallel using the exact same protocol for each dilution.

  • Image all samples using identical acquisition settings (laser power, exposure time, gain).

  • Compare the images to find the concentration that provides the brightest specific signal with the lowest background.

ParameterHigh ConcentrationOptimal Concentration Low Concentration
Specific Signal Saturated / BrightBright & CrispDim / Weak
Background High / DiffuseLow Very Low
Signal-to-Noise PoorHigh Poor
Protocol 2: Enhancing Washing Steps

Insufficient washing will leave unbound or loosely-bound antibodies in the sample, contributing directly to background.[16][18]

Methodology:

  • Buffer Choice: Use a buffered saline solution like PBS or TBS. Adding a mild detergent like 0.05% Tween-20 can help reduce non-specific hydrophobic interactions.[19]

  • Standard Procedure: After your primary and secondary antibody incubation steps, perform a minimum of 3 washes for 5 minutes each with gentle agitation.[20]

  • Troubleshooting: If background persists, increase the number of washes (e.g., 5 x 5 minutes) or the duration of each wash (e.g., 3 x 10 minutes).[19] This is more effective than simply increasing the volume of wash buffer.

Protocol 3: Effective Blocking

Blocking prevents non-specific binding of antibodies to your sample by saturating potential sticky sites.[15][21]

Methodology:

  • Common Blocking Agents:

    • Bovine Serum Albumin (BSA): Typically used at 1-5% in your wash buffer.

    • Normal Serum: Use serum from the same species that your secondary antibody was raised in (e.g., use normal goat serum if you have a goat anti-rabbit secondary).[5][21] This blocks sites that might non-specifically bind the secondary antibody.

  • Procedure:

    • After fixation and permeabilization, incubate your sample in blocking buffer for at least 1 hour at room temperature. For some tissues, a longer incubation or an overnight block at 4°C may be beneficial.[22]

    • Crucially, dilute your primary and secondary antibodies in the same blocking buffer to maintain the blocking effect during incubation.[23]

By systematically addressing these factors—and most importantly, by choosing a fluorophore validated for your application—you can dramatically improve the quality and reliability of your fluorescence data.

References

Technical Support Center: Minimizing Cytotoxicity of Disperse Yellow 232 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for Disperse Yellow 232 (DY-232). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this dye for live-cell imaging applications. DY-232 is a fluorescent compound belonging to the coumarin family, useful for specific applications but known to present challenges related to cytotoxicity.[1][2][3] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you achieve high-quality imaging data while maintaining the health and viability of your cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it potentially toxic to my cells?

This compound, also known as C.I. 55165, is a synthetic dye with a coumarin-benzoxazole structure.[1][2][3][] While effective as a fluorochrome, its use in live-cell imaging is not standard and requires careful optimization due to two primary forms of cytotoxicity:

  • Chemical Toxicity: Like many synthetic organic dyes, particularly those classified as "disperse dyes," DY-232 is hydrophobic.[5] This property, while aiding in membrane permeability, can also lead to nonspecific interactions with intracellular components, potentially disrupting cellular functions even without light exposure. Some disperse dyes, particularly those in the azo class, can be metabolized into harmful aromatic amines, though DY-232 is a coumarin.[5][6][7] The primary concern is the disruption of cellular homeostasis due to the dye's chemical properties.[8]

  • Phototoxicity: This is the most significant challenge in fluorescence microscopy.[9][10][11][12] When a fluorophore like DY-232 is excited by light, it can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen.[11][13] These ROS are highly reactive and can damage cellular components like DNA, proteins, and lipids, leading to stress, apoptosis, or necrosis.[11][14][15] This light-induced damage is cumulative and directly related to the intensity and duration of light exposure.[10][13]

Q2: My cells are dying after I add DY-232, even before I start imaging. What should I do?

This indicates chemical toxicity . The dye concentration is likely too high or the incubation time is too long. Cells in culture are sensitive, and excessive exposure to a foreign hydrophobic compound can disrupt membrane integrity and other vital functions.

Initial Troubleshooting Steps:

  • Drastically reduce the dye concentration. Start with a concentration at least 10-fold lower than your current one.

  • Shorten the incubation time. Limit the initial exposure to 5-15 minutes.

  • Ensure thorough washing. After incubation, wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove any unbound, extracellular dye.[16]

Q3: My cells look healthy after staining, but they start blebbing and dying as soon as I begin my time-lapse experiment. What's happening?

This is a classic sign of phototoxicity .[10][14][15] The dye molecules are generating cytotoxic ROS upon excitation by the microscope's light source. The total dose of photons your cells receive is the critical factor.[13]

Initial Troubleshooting Steps:

  • Reduce illumination intensity. Lower your laser or LED power to the absolute minimum required for an acceptable signal-to-noise ratio (SNR).[17][18]

  • Increase camera gain/sensitivity instead of increasing illumination power.

  • Decrease exposure time. Use the shortest possible exposure time that still yields a usable image.[13][16]

  • Reduce the frequency of image acquisition. Only image as often as your experimental question demands.

Q4: I've tried the basic steps, but I'm still seeing toxicity. What's the overall strategy to solve this?

A systematic optimization approach is required. You must find the delicate balance between achieving sufficient signal for your analysis and keeping the cells alive and behaving physiologically. This involves optimizing three key areas: the Staining Protocol , the Imaging Parameters , and the Imaging Environment . The following in-depth guides will walk you through this process.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Staining Protocol to Minimize Chemical Toxicity

The goal is to use the lowest possible dye concentration for the shortest amount of time that provides adequate signal.

Protocol: Titration Experiment for DY-232 Concentration and Incubation Time
  • Preparation: Seed your cells on an imaging-quality multi-well plate (e.g., a 96-well glass-bottom plate) to allow for multiple conditions to be tested simultaneously.

  • Create a Dilution Series: Prepare a stock solution of DY-232 in DMSO. Create a serial dilution in pre-warmed, serum-free medium to achieve a range of final concentrations. A good starting point is to test concentrations from 10 µM down to 100 nM.

  • Set Up a Test Matrix: Design a matrix to test each concentration across different incubation times (e.g., 5 min, 15 min, 30 min, 60 min).

  • Staining: Replace the culture medium in each well with the corresponding dye solution and incubate at 37°C.

  • Washing: At the end of each incubation period, gently aspirate the dye solution and wash the cells 2-3 times with pre-warmed, complete imaging medium.

  • Evaluation:

    • Image each well using identical (and low) imaging settings.

    • Assess the signal intensity of the target structure.

    • Crucially, include a viability marker like Propidium Iodide (PI) or a cell-impermeant DNA dye (e.g., SYTOX Green) in the final medium to label dead cells.[19][20]

    • Identify the lowest concentration and shortest time that give you a clear signal with minimal cell death.

Data Summary: Recommended Starting Parameters for Optimization
ParameterRecommended Starting RangeKey Consideration
DY-232 Concentration 100 nM - 5 µMStart at the low end and titrate upwards.
Incubation Time 5 - 30 minutesShorter is almost always better for cell health.
Solvent Concentration < 0.1%Ensure the final DMSO concentration is non-toxic to your cells.[]
Wash Steps 2-3 timesEssential for removing unbound dye and reducing background.[16]
Guide 2: Mitigating Phototoxicity During Live-Cell Imaging

Every photon that hits your cells has the potential to cause damage. The core principle is to minimize the total light dose delivered to the sample.[13]

Workflow for Optimizing Imaging Parameters

G cluster_prep Preparation cluster_imaging Imaging Parameter Optimization start Start with optimized staining protocol set_min Set Illumination Power to Minimum (1-5%) start->set_min find_exp Find Shortest Exposure Time for Acceptable SNR set_min->find_exp check_signal Is Signal Sufficient? find_exp->check_signal inc_gain Increase Camera Gain/ Binning check_signal->inc_gain No inc_power Slightly Increase Illumination Power check_signal:e->inc_power:w Still No check_health Assess Cell Health (Morphology, Motility) check_signal->check_health Yes inc_gain->check_signal inc_power->check_signal reduce_freq Reduce Acquisition Frequency check_health->reduce_freq Stressed final Optimized Settings Achieved check_health->final Healthy add_antiox Add Antioxidants to Medium reduce_freq->add_antiox add_antiox->final

Key Strategies to Reduce Photon Dose:
  • Use Sensitive Detectors: Employ cameras with high quantum efficiency (e.g., back-illuminated sCMOS or EMCCD cameras) as they require less light to produce a strong signal.[10]

  • Choose the Right Optics: Use objectives with a high numerical aperture (NA) as they gather light more efficiently.

  • Avoid Unnecessary Illumination: Ensure your microscope hardware is synchronized to illuminate the sample only during the camera's exposure time. This is known as minimizing "illumination overhead".[13][22]

  • Use Longer Wavelengths if Possible: While DY-232 has a set excitation spectrum, for other applications, choosing dyes that excite at longer wavelengths (red or far-red) is generally less phototoxic because these photons carry less energy.[10][16]

  • Consider Advanced Microscopy Techniques: If available, techniques like spinning disk confocal or light-sheet fluorescence microscopy (LSFM) are inherently less phototoxic than traditional point-scanning confocal systems because they illuminate the sample more gently or only within the focal plane.[9][11][23]

Guide 3: Validating Cell Health and Considering Alternatives

Visual inspection is not enough. You must quantitatively assess cell health to ensure your observations are not artifacts of cellular stress.

Protocol: Co-staining for Viability Assessment
  • Select Viability Dyes: Use a combination of dyes to assess different aspects of cell health.[24]

    • Live Cells: Calcein-AM is a cell-permeant dye that becomes fluorescent (green) after being cleaved by esterases in metabolically active cells.

    • Dead Cells: Propidium Iodide (PI) or other cell-impermeant DNA dyes are excluded by live cells but enter dead cells with compromised membranes, fluorescing brightly (red) upon binding to DNA.[20]

    • All Cells (Nuclei): Hoechst 33342 is a cell-permeant dye that stains the nucleus of all cells (live and dead), allowing for total cell counting.[20]

  • Procedure: At the end of your time-lapse experiment with DY-232, add a mix of Calcein-AM and PI to your cells and incubate for 15-30 minutes.

  • Acquire Images: Capture images in the green (Calcein), red (PI), and blue (Hoechst) channels, in addition to your DY-232 channel.

  • Quantify: Calculate the percentage of viable cells (Calcein-positive, PI-negative) relative to the total number of cells (Hoechst-positive). Compare this to a control dish that was stained but not subjected to time-lapse imaging.

G Photon Photon DY232_ground DY232_ground Photon->DY232_ground DY232_excited DY232_excited DY232_ground->DY232_excited DY232_excited->DY232_ground Fluorescence ROS ROS DY232_excited->ROS Energy Transfer Damage Damage ROS->Damage Oxygen Oxygen Oxygen->ROS

When Optimization Fails: Alternative Dyes

If you cannot reduce the cytotoxicity of DY-232 to an acceptable level, you may need to consider alternative dyes. The best choice depends on the specific organelle or structure you are targeting. For example, if you are using DY-232 to stain lipid droplets:

  • BODIPY Dyes (e.g., BODIPY 493/503): These are the gold standard for lipid droplet staining. They offer bright signals, high specificity, and are generally less toxic than many other dyes.[][25][26]

  • Nile Red: A classic lipid droplet stain, but it has broad emission spectra and can non-specifically label other lipidic structures, making it less ideal for multicolor imaging.[25][26]

  • LipidSpot™ & LipidGreen Dyes: Newer generations of commercially available dyes designed specifically for live-cell lipid droplet imaging with improved photostability and lower toxicity.[26][27]

Comparison of Lipid Droplet Dyes
DyeExcitation/Emission (approx.)AdvantagesDisadvantages
This compound 452 nm / 484 nm[]Potentially novel spectral propertiesHigh cytotoxicity, low photostability
BODIPY 493/503 493 nm / 503 nmHigh specificity, bright signal, good photostability[26]Can have some background signal[26]
Nile Red 552 nm / 636 nm (in lipids)Strong fluorescence in lipid environmentsBroad emission, non-specific labeling[26]
LipidSpot™ 488 488 nm / 510 nmHigh specificity, low background, suitable for live cells[27]Commercial reagent

References

correcting for spectral overlap when using Disperse Yellow 232 in multicolor imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Correcting for Spectral Overlap

Welcome to the technical support center for multicolor imaging applications involving Disperse Yellow 232. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for managing spectral overlap in their experiments. As Senior Application Scientists, we understand the nuances of multicolor fluorescence imaging and have structured this guide to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when incorporating this compound into a multicolor imaging panel.

1. What are the spectral properties of this compound?

This compound is a fluorescent dye with an excitation maximum at approximately 452 nm and an emission maximum at around 484 nm. This places its emission squarely in the green portion of the visible spectrum.

2. What is spectral overlap and why is it a problem with this compound?

Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection channel of another. Due to its emission peak at 484 nm, this compound's emission spectrum can significantly overlap with other commonly used green fluorophores. This can lead to false-positive signals and inaccurate colocalization analysis.

3. Which common fluorophores have significant spectral overlap with this compound?

Several widely used fluorophores have emission spectra that overlap with this compound. When designing your multicolor panel, it is crucial to be aware of these potential overlaps.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound ~452 ~484
Alexa Fluor 488~496-499~519
FITC (Fluorescein isothiocyanate)~491-495~516-519[1][2][3]
GFP (Green Fluorescent Protein)~488~507
Cy2 (Cyanine2)~490-492~508-510[4][5]

4. What is spectral unmixing?

Spectral unmixing is a computational technique used to separate the signals from multiple fluorophores in a single image.[6] It relies on the principle that the spectrum measured at each pixel is a linear combination of the individual emission spectra of all the fluorophores present in that pixel.[7] By providing the microscope software with the "pure" emission spectrum of each dye (a reference spectrum), it can calculate the contribution of each fluorophore to the total signal at every pixel.

5. What is a reference spectrum and why is it critical?

A reference spectrum, or "lambda stack," is the emission fingerprint of a single, pure fluorophore across a range of wavelengths.[8] Accurate reference spectra are the cornerstone of successful linear unmixing.[9] If the reference spectra do not precisely match the spectra of the fluorophores in your experimental sample, the unmixing algorithm will produce inaccurate results.[9]

Troubleshooting Guide: Correcting for Spectral Overlap

This section provides a systematic approach to identifying and resolving issues related to spectral overlap when using this compound.

Issue 1: You observe signal from this compound in the detection channel intended for another green fluorophore (e.g., Alexa Fluor 488).

This is a classic case of spectral bleed-through. The most robust solution is to perform linear spectral unmixing.

Workflow for Linear Spectral Unmixing

Linear Unmixing Workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_proc Processing & Analysis prep1 Prepare Single-Stained Control Samples acq1 Acquire Reference Spectra (Lambda Stacks) from Control Samples prep1->acq1 prep2 Prepare Multi-Stained Experimental Sample acq2 Acquire Spectral Image (Lambda Stack) from Experimental Sample prep2->acq2 proc1 Perform Linear Unmixing using Reference Spectra acq1->proc1 acq2->proc1 proc2 Validate Unmixed Images proc1->proc2 anal Quantitative Analysis proc2->anal

Caption: A generalized workflow for performing linear spectral unmixing.

Detailed Protocol: Performing Linear Spectral Unmixing

Part A: Preparation of Single-Stained Control Samples

The goal here is to create samples that contain only one fluorophore each. These will be used to generate your reference spectra.

  • Cell/Tissue Preparation: Prepare your cells or tissue sections as you would for your main experiment. It is crucial that the fixation, permeabilization, and blocking steps are identical to your experimental samples to ensure the spectral properties of the fluorophores are consistent.

  • Staining: Stain one sample with only the antibody or probe conjugated to this compound. Stain a separate sample with only the antibody or probe for your second fluorophore (e.g., Alexa Fluor 488). Repeat for all fluorophores in your panel.

  • Mounting: Mount the control samples using the same mounting medium as your experimental sample. The refractive index of the mounting medium can influence the emission spectra.

Part B: Image Acquisition

  • Set Up Imaging Parameters: On your confocal microscope, use the settings (laser power, gain, pinhole size, etc.) that you intend to use for your experimental sample. It is critical to use the same settings for acquiring both the reference spectra and the experimental data.[9]

  • Acquire Reference Spectra:

    • Place your this compound single-stained slide on the microscope.

    • Find a representative area with good signal.

    • Using the spectral imaging mode of your microscope's software (e.g., Nikon NIS-Elements, Zeiss ZEN, Olympus FluoView), acquire a lambda stack. This involves scanning your sample and collecting the emission light across a range of wavelengths.

    • Save this reference spectrum for this compound.

    • Repeat this process for all other single-stained control samples.

  • Acquire Experimental Image:

    • Place your multi-stained experimental slide on the microscope.

    • Using the identical imaging settings, acquire a lambda stack of your region of interest.

Part C: Spectral Unmixing and Validation

  • Perform Unmixing: In your microscope's software, open the spectral unmixing tool.

    • Load the lambda stack from your experimental sample.

    • Import the reference spectra you collected from your single-stained controls.

    • The software will then apply a linear unmixing algorithm to calculate the contribution of each fluorophore to each pixel.[7] The output will be a set of images, each representing the signal from a single fluorophore.

  • Validate the Results:

    • Visual Inspection: Examine the unmixed images. The bleed-through should be significantly reduced or eliminated.

    • Check for Artifacts: Look for common unmixing artifacts such as a "checkerboard" pattern or areas with negative intensity values. These can indicate issues with your reference spectra or a high level of background noise.

    • Quantitative Analysis: If possible, use image analysis software to measure the intensity of the unmixed signals in regions where you expect only one fluorophore to be present.

Issue 2: You observe high background fluorescence (autofluorescence) that complicates the detection of this compound.

Autofluorescence is the natural fluorescence of biological materials and can be a significant source of noise, particularly in the blue-green spectral region where this compound emits.[10][11]

Strategies to Mitigate Autofluorescence

  • Experimental Preparation:

    • Fixation: Aldehyde-based fixatives like formalin can increase autofluorescence.[6][12] Consider using a chilled organic solvent like methanol for fixation if compatible with your antibodies.

    • Perfusion: If working with tissues, perfuse with PBS prior to fixation to remove red blood cells, which are a source of autofluorescence.[13]

    • Quenching: Chemical quenching agents like Sudan Black B or sodium borohydride can be used to reduce autofluorescence, though their effectiveness can vary.[6][12]

  • Spectral Unmixing of Autofluorescence:

    • Acquire an Autofluorescence Reference Spectrum: Prepare an unstained control sample that has undergone all the same preparation steps as your experimental sample.

    • Acquire a lambda stack of this unstained sample to create a reference spectrum for autofluorescence.

    • Include the autofluorescence reference spectrum in your linear unmixing calculation. This will allow the software to identify and separate the autofluorescence signal into its own channel.[14]

Issue 3: Your unmixed images show artifacts, such as a "checkerboard" pattern or negative pixel values.

These artifacts often point to problems with the reference spectra or the signal-to-noise ratio of your images.

Troubleshooting Unmixing Artifacts

Troubleshooting Unmixing Artifacts start Unmixed Image Shows Artifacts (e.g., checkerboard, negative values) q1 Are your reference spectra accurate? start->q1 sol1 Re-acquire reference spectra from high-quality, single-stained controls. Ensure identical imaging conditions. q1->sol1 No q2 Is the signal-to-noise ratio (SNR) low? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run spectral unmixing. sol1->end_node sol2 Increase laser power, gain, or exposure time to improve signal. Use a brighter fluorophore if possible. q2->sol2 Yes q3 Is there significant autofluorescence? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Acquire an autofluorescence reference spectrum from an unstained control and include it in the unmixing. q3->sol3 Yes q3->end_node No a3_yes Yes a3_no No sol3->end_node

References

Technical Support Center: Optimizing the Quantum Yield of Disperse Yellow 232

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Disperse Yellow 232 (also known as C.I. 55165 or Solvent Yellow 160:1).[][2] This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fluorescence quantum yield (Φ) of this versatile coumarin-based fluorophore in experimental setups.

This compound is a fluorescent dye with a coumarin core structure, valued for its applications in coloring polymers, fluorescent paints, and as a research tool.[3][4] Its fluorescence efficiency, or quantum yield, is not an intrinsic constant but is highly sensitive to its immediate environment. Maximizing this yield is often critical for achieving desired signal-to-noise ratios in fluorescence-based assays and materials science. This guide provides in-depth, field-proven insights to help you navigate the complexities of its photophysical behavior.

Part 1: Troubleshooting Guide for Low Quantum Yield

Low or inconsistent quantum yield is the most common issue encountered when working with this compound. The following table outlines potential causes and provides actionable solutions grounded in photophysical principles.

Problem Potential Cause(s) Recommended Solution & Scientific Rationale
Low Overall Fluorescence Intensity / Quantum Yield 1. Suboptimal Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent significantly impact the stability of the dye's excited state.[5][6] An improper solvent can promote non-radiative decay pathways.Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., Toluene, Chloroform, Ethyl Acetate, Acetone, Ethanol, Water). Rationale: this compound, like many coumarin dyes, exhibits solvatochromism.[5][7] Its quantum yield often increases in less polar, more viscous, and aprotic environments that restrict molecular motion and limit energy loss through vibrational relaxation and intermolecular interactions like hydrogen bonding.[8][9][10]
2. Aggregation-Caused Quenching (ACQ): At high concentrations, the planar structure of this compound molecules allows them to form π-π stacks (aggregates).[11][12] These aggregates create new, non-radiative decay pathways (excimer formation), drastically reducing fluorescence.[11]Solution: Work at lower concentrations (typically in the micromolar range or lower). Perform a concentration-dependent fluorescence study to identify the onset of quenching. Rationale: Diluting the solution increases the average distance between fluorophores, preventing the intermolecular interactions that lead to ACQ.[11] The goal is to ensure the absorbance of the solution at the excitation wavelength is below 0.1 to also avoid inner filter effects.[13]
3. Presence of Quenchers: Dissolved molecular oxygen is a highly efficient collisional quencher that promotes intersystem crossing to the non-fluorescent triplet state.[10] Heavy atoms (e.g., iodide, bromide) or electron-withdrawing groups in the solvent or buffer can also quench fluorescence.[8][14]Solution: De-gas the solvent by bubbling with nitrogen or argon gas for 15-30 minutes prior to measurement. Avoid buffers or additives containing known quenchers unless they are a required part of the experimental system. Rationale: Removing dissolved oxygen eliminates a primary pathway for non-radiative de-excitation of the singlet excited state.[10]
Inconsistent or Drifting Fluorescence Readings 1. Photobleaching: Prolonged or high-intensity exposure to the excitation light source can cause irreversible photochemical degradation of the dye molecule, reducing the concentration of active fluorophores over time.[15]Solution: Minimize light exposure. Use the lowest possible excitation intensity and shortest exposure times. Use fresh samples for each measurement. Store stock solutions in the dark and at low temperatures (-20°C is recommended for long-term storage).[3] Rationale: Reducing the number of photons hitting the sample per unit time lowers the rate of photochemical destruction.
2. Temperature Fluctuations: An increase in temperature enhances the kinetic energy of the molecules, leading to more frequent collisions and increased vibrational motion.[9][10] These processes provide efficient non-radiative pathways for the excited state to return to the ground state.Solution: Use a temperature-controlled cuvette holder in the spectrofluorometer. Ensure all samples and standards are equilibrated to the same temperature before measurement. Rationale: Maintaining a constant, and generally lower, temperature reduces the rate of collisional quenching and other de-excitation pathways, leading to more stable and often higher fluorescence output.[9]
Unexpected Shifts in Excitation/Emission Spectra 1. Solvatochromism: The excitation and emission maxima of this compound are sensitive to solvent polarity.[5][6] A shift to longer wavelengths (red-shift) is typically observed as solvent polarity increases.Solution: Standardize the solvent system across all experiments. If mixed solvents are used, ensure the proportions are precise. Rationale: The solvent's polarity differentially stabilizes the ground and excited states of the fluorophore. This changes the energy gap between these states, resulting in a spectral shift.[5][16] Consistent solvent choice ensures that any observed shifts are due to experimental variables, not the medium.
2. pH Changes: The protonation state of the molecule can alter its electronic structure and, consequently, its absorption and emission properties.[14]Solution: Use a buffered solution if working in an aqueous or protic environment. Confirm the pH of your final solution. Rationale: Although this compound is generally used in non-aqueous media, any protic character in the solvent can lead to pH-dependent effects.[17][18] Buffering ensures a stable molecular form.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the definitive quantum yield of this compound? A1: There is no single "definitive" quantum yield for this compound. The quantum yield is highly dependent on the experimental conditions, particularly the solvent.[8][19] It must be measured experimentally in your specific system relative to a known standard. For coumarin-based dyes, standards like Quinine Sulfate in 0.1M perchloric acid (Φ = 0.60) or various Rhodamine dyes are often used, depending on the excitation/emission wavelength range.[19]

Q2: How do I choose the best solvent to maximize quantum yield? A2: The ideal solvent will typically be one that is aprotic and has low polarity and high viscosity. This combination minimizes non-radiative decay pathways. Start with a non-polar solvent like Toluene or Chloroform and test solvents of intermediate polarity like Ethyl Acetate. Avoid highly polar, protic solvents like water or methanol if high QY is the primary goal, as these can quench fluorescence through hydrogen bonding and other interactions.

Q3: What is Aggregation-Caused Quenching (ACQ) and how can I visualize it? A3: ACQ is a phenomenon where fluorophores at high concentration form non-fluorescent aggregates due to intermolecular forces like π-π stacking.[11][12] In a dilute solution, molecules are isolated and fluoresce efficiently. As concentration increases, they aggregate, and the excited-state energy is dissipated through non-radiative pathways, "quenching" the emission.

cluster_0 Dilute Solution (High QY) cluster_1 Concentrated Solution (ACQ) a1 DY232 b1 DY232 a1->b1 hv (Emission) a2 DY232 b2 DY232 a2->b2 hv (Emission) a3 DY232 b3 DY232 a3->b3 hv (Emission) c1 DY232 agg Aggregate c1->agg c2 DY232 c2->agg c3 DY232 c3->agg d DY232 agg->d Heat (Non-Radiative Decay)

Caption: Mechanism of Aggregation-Caused Quenching (ACQ).

Q4: What instrumentation do I need to measure quantum yield? A4: You will need a UV-Vis spectrophotometer to measure absorbance and a spectrofluorometer to measure the fluorescence emission spectrum.[20] For accurate measurements, the spectrofluorometer should be capable of producing corrected emission spectra to account for variations in detector sensitivity across different wavelengths.[21]

Part 3: Experimental Protocol

Relative Quantum Yield Measurement Protocol

This protocol describes the most common method for determining the fluorescence quantum yield (Φ) of a sample by comparing it to a standard with a known quantum yield.[20][22]

Materials:

  • This compound (Sample)

  • Fluorescence Standard (e.g., Quinine Sulfate, Rhodamine 6G)

  • Spectroscopic grade solvent

  • UV-Vis Spectrophotometer

  • Spectrofluorometer (with corrected spectra capability)

  • Quartz cuvettes (1 cm path length)

Workflow Diagram:

cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Stock Solutions (Sample & Standard) B Create Dilution Series (Abs < 0.1) A->B C Measure Absorbance (UV-Vis) B->C D Measure Emission Spectra (Fluorometer) C->D E Integrate Emission Spectra (Calculate Area) D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Slopes (Grad_s, Grad_r) F->G H Calculate Quantum Yield (Φ_s) G->H

Caption: Workflow for Relative Quantum Yield Measurement.

Step-by-Step Procedure:

  • Select a Standard: Choose a fluorescence standard with a known quantum yield (Φ_r) that absorbs at the same excitation wavelength you plan to use for this compound. The solvent for the standard should ideally be the same as the sample solvent. If not, a correction for the refractive index will be needed.

  • Prepare Solutions:

    • Prepare stock solutions of both your this compound sample (s) and the reference standard (r) in the chosen spectroscopic grade solvent.

    • From these stocks, prepare a series of 4-5 dilutions for both the sample and standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1. This low absorbance is crucial to prevent inner filter effects.[13]

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution at the chosen excitation wavelength (e.g., 452 nm). Use the pure solvent as a blank.

  • Measure Fluorescence:

    • Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each of the diluted solutions.

    • Ensure the excitation and emission slit widths are kept constant for all measurements of both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission curve for each recorded spectrum. This gives the integrated fluorescence intensity (I).

    • For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Perform a linear regression for each data set. The slope of the line is the gradient (Grad). You should have a Grad_s for the sample and a Grad_r for the standard.

  • Calculate Quantum Yield:

    • Use the following equation to calculate the quantum yield of your sample (Φ_s):[20]

      Φ_s = Φ_r × (Grad_s / Grad_r) × (n_s² / n_r²)

    • Where:

      • Φ_r is the quantum yield of the reference standard.

      • Grad_s and Grad_r are the gradients from the plots of integrated intensity vs. absorbance for the sample and reference, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solvents, respectively. (If the same solvent is used, this term becomes 1).

This comprehensive approach will enable you to accurately determine and systematically optimize the quantum yield of this compound for your specific application.

References

Technical Support Center: Enhancing the Photostability of Coumarin-Based Dyes in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of photostability when working with coumarin-based dyes in fluorescence microscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to mitigate photobleaching and acquire high-quality, reproducible data.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your imaging experiments with coumarin dyes.

Question: My coumarin signal is fading very quickly during image acquisition. What's causing this, and how can I fix it?

Answer:

Rapid signal loss, or photobleaching, is the most common issue encountered with fluorescent dyes, including coumarins. This phenomenon is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. The primary culprits are excessive excitation light intensity, prolonged exposure, and the presence of molecular oxygen, which leads to the formation of damaging reactive oxygen species (ROS).

Here is a systematic approach to troubleshoot and mitigate rapid photobleaching:

Step 1: Optimize Imaging Parameters

The first line of defense is to minimize the total light dose delivered to your sample.

  • Reduce Excitation Intensity: High-intensity light from lasers or lamps accelerates the rate of photobleaching.[1][2]

    • Solution: Decrease the laser power or lamp intensity to the lowest level that still provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light without altering its spectral quality.[3][4]

  • Minimize Exposure Time: The longer the fluorophore is exposed, the more it will photobleach.[1][3]

    • Solution: Use the shortest possible camera exposure times. For time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the dynamics of your biological process.[3] Always use a shutter to block the light path when not actively acquiring an image.[2]

  • Use Correct Filter Sets: Mismatched filters can lead to inefficient excitation and detection, tempting you to increase the excitation power to compensate.

    • Solution: Ensure that your microscope's excitation and emission filters are optimized for the specific coumarin derivative you are using. Check the dye's spectral profile and select filters with the appropriate bandpass characteristics.[1]

Step 2: Optimize the Chemical Environment

The local environment of the coumarin dye has a profound impact on its photostability.

  • Incorporate Antifade Reagents: These chemical compounds are essential for protecting your fluorophore.[1][5] They primarily work by scavenging reactive oxygen species (ROS) or by quenching the dye's reactive triplet state.[6][7][8]

    • Solution for Fixed Samples: Use a commercial antifade mounting medium like ProLong™ Diamond or VECTASHIELD® Vibrance®.[7][9] Alternatively, you can prepare a custom mounting medium containing antifade agents such as n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), or p-phenylenediamine (PPD).[6][7]

    • Solution for Live-Cell Imaging: Supplement your imaging medium with antioxidants like Trolox (a water-soluble vitamin E analog) or ascorbic acid.[3][8][10][11] Enzymatic oxygen scavenging systems, such as glucose oxidase/catalase (GODCAT) or protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD), can also be highly effective.[10][11][12]

Step 3: Consider the Choice of Fluorophore

Not all coumarin dyes are created equal in terms of photostability.

  • Solution: If photobleaching remains a significant issue after optimization, consider switching to a more photostable dye. Newer generations of blue-emitting dyes or more photostable derivatives of coumarin may offer better performance.[2][13] Researching and synthesizing novel coumarin derivatives with enhanced photostability is an active area of chemical biology.[14][15][16]

Question: I'm using an antifade mounting medium, but my signal is still weak or fades over time. What else could be the problem?

Answer:

If you're still experiencing issues despite using an antifade reagent, several other factors could be at play.

  • Suboptimal Antifade Reagent: The effectiveness of an antifade reagent can be fluorophore-specific. For example, p-phenylenediamine (PPD), while a potent antifade agent, can cause autofluorescence at shorter wavelengths, which may interfere with the blue-green emission of many coumarins.[6][7] It can also react with and quench cyanine dyes.[6]

    • Troubleshooting: Try a different antifade formulation. If you are using a PPD-based mountant, switch to one containing NPG or DABCO, or a commercial product with a proprietary formulation.

  • Refractive Index Mismatch: A significant difference between the refractive index (RI) of your mounting medium and your immersion oil can cause spherical aberration, leading to a loss of signal, especially when imaging deep into the sample.[6]

    • Troubleshooting: Choose a mounting medium with an RI that closely matches your immersion oil (typically around 1.51-1.52 for oil immersion objectives).[6][17] Some mounting media, like ProLong™ Glass, are specifically designed for RI matching.[17]

  • pH Sensitivity: The fluorescence of some coumarin derivatives is sensitive to the pH of the local environment.[1][2]

    • Troubleshooting: Ensure your mounting medium or imaging buffer is buffered to an optimal pH, typically between 7.0 and 8.5. Check the dye manufacturer's specifications for any pH sensitivity.[1]

  • Hardening vs. Non-Hardening Mountants: Some mounting media harden over time, which is ideal for long-term storage.[5][7] However, this curing process can sometimes affect the sample. Non-hardening (liquid) mountants allow for immediate imaging.[5][7]

    • Troubleshooting: If you are using a hard-setting mountant and observing a decreased signal after curing, try a non-hardening formulation for immediate imaging to see if the curing process is the issue.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching at the molecular level?

A1: Photobleaching is the light-induced chemical modification of a fluorophore that renders it non-fluorescent. When a fluorophore absorbs a photon, it is promoted to an excited singlet state (S1). From here, it can return to the ground state (S0) by emitting a photon (fluorescence). However, it can also undergo intersystem crossing to a long-lived, highly reactive triplet state (T1).[18][19][20] In this triplet state, the fluorophore can react with molecular oxygen to produce damaging reactive oxygen species (ROS), which can then attack and destroy the fluorophore itself or other nearby molecules.[2][10]

Q2: How do antifade reagents work?

A2: Antifade reagents work through several mechanisms to protect fluorophores from photobleaching:

  • Reactive Oxygen Species (ROS) Scavengers: Many antifade agents, such as NPG and ascorbic acid, are antioxidants that neutralize ROS as they are formed, preventing them from damaging the fluorophore.[3][6][11]

  • Triplet State Quenchers (TSQs): Some compounds can directly interact with the excited fluorophore in its triplet state, returning it to the ground state before it can react with oxygen.[21][22][23][24] This process is a key mechanism for reagents like Trolox.[8]

Q3: Are there any alternatives to coumarin dyes for blue-channel imaging?

A3: Yes. While coumarins are widely used, if photostability is a primary concern, you might consider alternatives. Modern dyes, such as those in the Alexa Fluor™ or DyLight™ series, are often engineered for improved brightness and photostability.[2][4] For specific applications, fluorescent proteins like mTagBFP2 or Sirius can also be used for live-cell imaging in the blue spectrum. The best choice will depend on your specific experimental needs, including the target's abundance, the imaging modality (fixed vs. live), and the other fluorophores in your panel.

Q4: Can I improve the photostability of my coumarin dye through chemical modification?

A4: Yes, this is an active area of research. The photophysical properties of coumarin dyes can be tuned by altering their chemical structure.[13][25] For example, conjugation with cyclodextrin has been shown to sterically protect the coumarin core and suppress the generation of ROS, thereby enhancing photostability.[26] However, this typically requires expertise in synthetic chemistry and is not a straightforward solution for most microscopy users.[14][16]

Data and Protocols

Table 1: Comparison of Common Antifade Reagents
Antifade ReagentPrimary MechanismRecommended ForPotential Issues
PPD (p-phenylenediamine)ROS ScavengerFixed CellsCan cause autofluorescence at shorter wavelengths; may quench some dyes (e.g., Cy dyes).[6][7]
NPG (n-propyl gallate)ROS ScavengerFixed & Live CellsCan be difficult to dissolve; may have biological effects (e.g., anti-apoptotic).[6]
DABCO (1,4-diazabicyclo[2.2.2]octane)ROS ScavengerFixed & Live CellsGenerally less effective than PPD but also less toxic.[6]
Trolox ROS Scavenger & Triplet State QuencherLive CellsCell-permeable; low cytotoxicity. Optimal concentration may need to be determined for different cell types.[3][8]
Oxygen Scavenging Systems (e.g., GODCAT)Enzymatic O₂ RemovalLive Cells (in vitro)Highly effective at reducing O₂ levels; can generate H₂O₂ as a byproduct.[10][11][12]
Experimental Protocol: Preparing a Homemade Antifade Mounting Medium (NPG-Glycerol)

This protocol describes a common and effective homemade antifade mounting medium for fixed-cell imaging.

Materials:

  • n-propyl gallate (NPG) (Sigma-Aldrich, P3130)

  • Glycerol

  • Phosphate-buffered saline (PBS), 10X solution

  • Distilled water

  • pH meter

Procedure:

  • Prepare a 2% (w/v) NPG stock solution in glycerol:

    • Weigh 0.2 g of n-propyl gallate.

    • Add it to 10 mL of glycerol in a 15 mL conical tube.

    • Heat the mixture in a water bath at 60-70°C for several hours, vortexing occasionally, until the NPG is completely dissolved. This step requires patience.

  • Prepare the final mounting medium:

    • In a separate tube, combine 1 mL of 10X PBS with 9 mL of distilled water to make 10 mL of 1X PBS.

    • Mix the 10 mL of NPG/glycerol solution with the 10 mL of 1X PBS.

    • Check the pH and adjust to 7.4-8.0 using NaOH if necessary.

  • Storage:

    • Aliquot the final mounting medium into small, light-protected tubes.

    • Store at -20°C for long-term use. Thaw and bring to room temperature before use.

Visualizing the Mechanisms

Diagram 1: Jablonski Diagram Illustrating Photobleaching

This diagram illustrates the electronic and vibrational states of a fluorophore and the pathways that can lead to fluorescence or photobleaching.

Jablonski Jablonski Diagram: Fluorescence vs. Photobleaching cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing Bleached Bleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Key electronic transitions of a fluorophore.

Diagram 2: Workflow for Troubleshooting Photobleaching

This workflow provides a step-by-step decision-making process for addressing photostability issues.

TroubleshootingWorkflow Troubleshooting Workflow for Photobleaching Start Start: Rapid Photobleaching Observed OptimizeImaging Step 1: Optimize Imaging Parameters - Reduce Excitation Power - Minimize Exposure Time - Check Filter Sets Start->OptimizeImaging CheckSignal1 Is signal stable? OptimizeImaging->CheckSignal1 OptimizeEnvironment Step 2: Optimize Chemical Environment - Add Antifade Reagent - Check pH and RI CheckSignal1->OptimizeEnvironment No Success Success: Stable Signal Acquired CheckSignal1->Success Yes CheckSignal2 Is signal stable? OptimizeEnvironment->CheckSignal2 ChangeDye Step 3: Change Fluorophore - Select a more photostable dye CheckSignal2->ChangeDye No CheckSignal2->Success Yes Failure Further optimization needed ChangeDye->Failure

Caption: A decision tree for mitigating photobleaching.

References

Validation & Comparative

Evaluating Disperse Yellow 232 as a Novel Fluorescent Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cellular imaging and molecular tracking, the demand for novel fluorescent probes with unique photophysical properties is insatiable. This guide embarks on a rigorous evaluation of Disperse Yellow 232, a compound traditionally used in the textile industry, to assess its potential as a reliable fluorescent marker for research applications. We will dissect its photophysical characteristics and benchmark them against established fluorescent probes, providing a comprehensive framework for its validation.

The Imperative of Rigorous Probe Validation

The selection of a fluorescent marker is a critical decision in experimental design. An ideal probe should exhibit high fluorescence quantum yield, significant photostability, and minimal environmental sensitivity to ensure data reproducibility and accuracy. The process of validating a new candidate, such as this compound, must be systematic and evidence-based, moving from fundamental photophysical characterization to performance assessment in simulated biological conditions.

Unveiling the Candidate: this compound

This compound, a member of the disperse dye family, is characterized by its limited water solubility, a property that necessitates its application in colloidal dispersions. While its primary application has been in dyeing synthetic fibers, its chemical structure hints at potential fluorescent properties that remain largely unexplored in the scientific literature. This guide proposes a systematic approach to characterizing this potential.

Benchmarking Against the Standards: A Comparative Overview

To provide context for our evaluation, we will compare the (yet to be determined) properties of this compound against two widely used fluorescent markers: Fluorescein isothiocyanate (FITC) and Rhodamine B.

PropertyThis compoundFluorescein Isothiocyanate (FITC)Rhodamine B
Chemical Class Disperse DyeXanthene DyeXanthene Dye
Excitation Max (nm) To Be Determined~495~554
Emission Max (nm) To Be Determined~519~577
Molar Extinction Coefficient (M⁻¹cm⁻¹) To Be Determined~75,000~110,000
Quantum Yield (Φ) To Be Determined~0.95~0.31
Solubility Low in waterGood in water/DMSOGood in water/ethanol
pKa To Be Determined~6.4~3.2

A Proposed Workflow for Validation

The following experimental workflow is designed to comprehensively characterize the photophysical properties of this compound and assess its suitability as a fluorescent marker.

G cluster_0 Phase 1: Fundamental Characterization cluster_1 Phase 2: Performance Metrics cluster_2 Phase 3: Environmental Sensitivity A Sample Preparation (Solvent Screening) B Absorbance & Emission Spectra (Determination of λmax) A->B C Molar Extinction Coefficient Determination B->C D Quantum Yield (Φ) Measurement C->D E Photostability Assay (Photobleaching Kinetics) D->E F pH Stability Profiling E->F G Solvatochromism Study F->G G A Prepare Sample (e.g., in cuvette) B Continuous Excitation (at λmax) A->B C Measure Emission Intensity over Time B->C D Plot Intensity vs. Time (Calculate half-life) C->D

A Comparative Guide to Cellular Staining: FITC vs. the Untapped Potential of Disperse Yellow 232

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the quest for novel, efficient, and robust tools for cellular imaging is perpetual. While tried-and-true fluorophores like Fluorescein Isothiocyanate (FITC) have been mainstays in laboratories for decades, the exploration of alternative dyes can unlock new possibilities in multicolor imaging and long-term cell tracking. This guide provides a detailed comparison between the well-established FITC and a lesser-known contender, Disperse Yellow 232 (DY232), a fluorescent textile dye with intriguing potential for biological applications.

Due to the limited availability of data on this compound in a cell staining context, this guide will present a comprehensive overview of the known properties of both dyes, highlight the current knowledge gaps for DY232, and, most importantly, provide a rigorous experimental framework for a head-to-head comparison. This approach is designed to empower researchers to make informed decisions and potentially pioneer the use of this novel dye in their own work.

At a Glance: Key Properties of FITC and this compound

PropertyFluorescein Isothiocyanate (FITC)This compound (DY232)
Dye Class XantheneCoumarin
Excitation Max. ~495 nm[1][2]~452 nm
Emission Max. ~519 nm[1][2]~484 nm
Color GreenYellow-Green
Solubility Good water solubility[3]Low water solubility
Cell Permeability Generally cell-impermeable; requires cell fixation and permeabilization for intracellular targets.[4]Unknown; likely cell-permeable due to its hydrophobic nature as a disperse dye.
Staining Mechanism Covalent labeling of primary amines via isothiocyanate group.[2][4]Unknown in cells; likely non-covalent partitioning into hydrophobic cellular compartments.
Photostability Prone to photobleaching.[1][2][3]Unknown in a cellular context; coumarin dyes can have good photostability.[5]
pH Sensitivity Fluorescence is pH-sensitive and decreases in acidic environments.[3]Unknown; coumarin fluorescence can be pH-sensitive.

The Veteran Fluorophore: Fluorescein Isothiocyanate (FITC)

FITC is a derivative of fluorescein and has been a workhorse in fluorescence microscopy and flow cytometry for many years.[2] Its popularity stems from its bright green fluorescence, good water solubility, and the reactivity of its isothiocyanate group, which readily forms stable covalent bonds with primary amine groups on proteins.[2][3][4] This makes it an excellent choice for labeling antibodies and other proteins for immunofluorescence applications.[6]

However, FITC is not without its drawbacks. Its fluorescence is susceptible to photobleaching, which can be a significant limitation for long-term imaging experiments.[1][2][3] Furthermore, its fluorescence intensity is pH-sensitive, decreasing in acidic environments, which can be a confounding factor when studying cellular compartments with varying pH, such as lysosomes. Being generally cell-impermeable, FITC requires cell fixation and permeabilization to label intracellular targets, precluding its use for many live-cell imaging applications.[4]

The Challenger: this compound

This compound is a fluorescent dye belonging to the coumarin class, traditionally used in the textile industry to color synthetic fibers.[7] Unlike FITC, disperse dyes are characterized by their low water solubility and hydrophobic nature.[8] This property is key to their function in textiles, as they diffuse into the hydrophobic fibers to impart color. In the context of cell staining, this hydrophobicity suggests that DY232 may be cell-permeable, making it a potential candidate for live-cell imaging.

The spectral properties of DY232, with an excitation maximum at approximately 452 nm and an emission maximum at around 484 nm, place it in the yellow-green part of the spectrum. This distinct spectral profile from FITC could be advantageous for multicolor imaging experiments, allowing for greater separation between emission channels and reducing spectral overlap.

The primary challenge in evaluating DY232 as a cell stain is the current lack of published data on its performance in biological systems. Key questions regarding its cell permeability, staining mechanism, photostability in a cellular environment, and cytotoxicity remain to be answered. While some coumarin derivatives have shown promise in live-cell imaging with good photostability and low cytotoxicity, these properties must be empirically determined for DY232.[9][10]

Experimental Workflow for a Comparative Analysis

To address the knowledge gaps and provide a rigorous comparison between FITC and this compound, the following experimental workflow is proposed. This workflow is designed to be a self-validating system, allowing researchers to generate the necessary data to assess the suitability of DY232 for their specific applications.

G cluster_prep 1. Reagent Preparation cluster_staining 2. Cell Staining cluster_analysis 3. Data Acquisition & Analysis cluster_evaluation 4. Performance Evaluation prep_dy232 DY232 Stock (in DMSO) live_cell Live Cell Staining (DY232) prep_dy232->live_cell fixed_cell Fixed/Permeabilized Cell Staining (FITC-Antibody & DY232) prep_dy232->fixed_cell prep_fitc FITC-Antibody Conjugate (in PBS) prep_fitc->fixed_cell microscopy Fluorescence Microscopy live_cell->microscopy flow Flow Cytometry live_cell->flow toxicity Cytotoxicity Assay (e.g., MTT) live_cell->toxicity eval_permeability Cell Permeability live_cell->eval_permeability fixed_cell->microscopy fixed_cell->flow eval_localization Subcellular Localization microscopy->eval_localization eval_photostability Photostability microscopy->eval_photostability eval_signal Signal-to-Noise microscopy->eval_signal flow->eval_signal eval_toxicity Cytotoxicity toxicity->eval_toxicity

Caption: Experimental workflow for comparing this compound and FITC.

Detailed Experimental Protocols

1. Reagent Preparation

  • This compound Stock Solution:

    • Due to its low water solubility, dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C, protected from light.

    • For working solutions, dilute the stock in an appropriate cell culture medium or buffer. Note: The final DMSO concentration in the cell culture should be kept below 0.5% (v/v) to avoid cytotoxicity.[11]

  • FITC-Conjugated Antibody:

    • Prepare a stock solution of a FITC-conjugated secondary antibody in phosphate-buffered saline (PBS) according to the manufacturer's instructions.

    • Store at 4°C, protected from light.

2. Cell Culture and Staining

  • Cell Lines: Use a well-characterized adherent cell line (e.g., HeLa or A549) and a suspension cell line (e.g., Jurkat) to assess performance in different cell types.

  • Live-Cell Staining (for DY232):

    • Plate cells in a suitable imaging dish or multi-well plate.

    • Prepare a range of working concentrations of DY232 in pre-warmed cell culture medium (e.g., 0.1, 1, 5, 10, 25 µM).

    • Replace the existing medium with the DY232-containing medium and incubate for a defined period (e.g., 15-60 minutes) at 37°C and 5% CO2.

    • Wash the cells twice with pre-warmed PBS or culture medium before imaging.

  • Fixed and Permeabilized Cell Staining:

    • Grow cells on coverslips.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate with a primary antibody, followed by a FITC-conjugated secondary antibody according to standard immunofluorescence protocols.

    • For comparison, a separate set of fixed and permeabilized cells can be stained with DY232 using the same procedure as for live cells.

3. Data Acquisition and Analysis

  • Fluorescence Microscopy:

    • Subcellular Localization: Acquire images using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for DY232 (Ex: ~450 nm, Em: ~480 nm) and FITC (Ex: ~490 nm, Em: ~520 nm).

    • Photostability: Continuously illuminate a stained area and acquire a time-lapse series of images to measure the rate of fluorescence decay.

    • Signal-to-Noise: Quantify the mean fluorescence intensity of the stained cells and the background to determine the signal-to-noise ratio.

  • Flow Cytometry:

    • Analyze stained cells using a flow cytometer with appropriate laser lines and emission filters.

    • Quantify the mean fluorescence intensity and the percentage of stained cells.

  • Cytotoxicity Assay:

    • Treat cells with a range of DY232 concentrations for a relevant time period (e.g., 24 hours).

    • Perform a standard cytotoxicity assay, such as the MTT assay, to determine the IC50 value of DY232.

Conclusion and Future Outlook

FITC remains a valuable and reliable tool for many cell staining applications, particularly in immunofluorescence of fixed cells. Its properties are well-understood, and a vast number of conjugated reagents are commercially available.

This compound, on the other hand, represents an intriguing yet largely unexplored option. Its coumarin-based structure and hydrophobic nature suggest potential for live-cell imaging, and its distinct spectral properties could be beneficial for multicolor analysis. However, its utility as a cellular stain is contingent on a thorough characterization of its performance, including its cell permeability, staining specificity, photostability, and cytotoxicity.

The experimental framework provided in this guide offers a clear path for researchers to conduct a direct and meaningful comparison of these two dyes. By systematically evaluating the performance of this compound, the scientific community can determine if this textile dye can be repurposed as a valuable new tool in the ever-expanding palette of fluorescent probes for cellular imaging.

References

A Senior Application Scientist's Guide to Selecting Yellow Fluorescent Dyes for Microscopy: A Comparative Analysis of Disperse Yellow 232, Nile Red, and BODIPY 493/503

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of cellular components is paramount. Fluorescent microscopy, a cornerstone of modern biological imaging, relies heavily on the selection of appropriate fluorescent probes. This guide provides an in-depth technical comparison of three yellow fluorescent dyes: Disperse Yellow 232, the well-established Nile Red, and the widely used BODIPY 493/503. Our focus will be on their application in lipid droplet staining, a critical area of research in metabolism, cellular stress, and various disease states.

This guide moves beyond a simple cataloging of features. It is designed to provide you with the scientific rationale behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system for generating reliable and reproducible data.

The Critical Choice: Understanding the Landscape of Yellow Fluorescent Dyes

The selection of a fluorescent dye is a critical decision that can significantly impact the outcome and interpretation of an experiment. Factors such as the dye's photophysical properties, its specificity for the target organelle, and its behavior in the cellular environment must be carefully considered. Lipid droplets, the primary focus of this guide, are highly dynamic organelles, and their accurate visualization requires dyes that are bright, photostable, and highly specific.

Here, we will compare a lesser-known dye, this compound, with two of the most common probes for lipid droplets: Nile Red and BODIPY 493/503. While this compound is primarily recognized as an industrial colorant with strong fluorescent properties, its potential application in microscopy warrants exploration.[1][2] Nile Red is a classic lipophilic stain known for its environment-sensitive fluorescence, while BODIPY 493/503 is lauded for its sharp emission peak and high photostability.[3][4][]

Photophysical and Chemical Properties: A Head-to-Head Comparison

A dye's performance in microscopy is dictated by its fundamental photophysical and chemical properties. The following table summarizes the key characteristics of this compound, Nile Red, and BODIPY 493/503, providing a quantitative basis for comparison.

FeatureThis compoundNile RedBODIPY 493/503
Molecular Weight 368.81 g/mol [2]318.38 g/mol [3]~262.1 g/mol
Excitation Max ~452-458 nm[1][]552 nm (in methanol)[3]~493 nm[7]
Emission Max ~480-484 nm[1][]636 nm (in methanol)[3]~503 nm[7]
Solubility Soluble in chloroform[1]Soluble in DMSO, ethanol, acetoneSoluble in DMSO, ethanol[]
Primary Application Industrial colorant (e.g., plastics), laser dyes[1][9]Staining of intracellular lipid droplets[3][4]Staining of neutral lipid droplets[]
Quantum Yield Not readily available for microscopy applicationsEnvironment-dependentHigh[][10]
Photostability Not extensively studied for microscopyModerate[7]High[]

Expert Insight: The significant difference in the primary application of this compound highlights a critical knowledge gap. While its fluorescence is strong, its utility in a biological context, particularly in live-cell imaging, remains largely unexplored. In contrast, Nile Red and BODIPY 493/503 have been extensively validated for microscopy.[3][4][]

The Causality of Choice: Selecting the Right Dye for Your Experiment

The decision between Nile Red and BODIPY 493/503 often comes down to the specific requirements of the experiment.

Nile Red: This dye is highly solvatochromic, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[11] In a hydrophobic environment like a lipid droplet, it fluoresces strongly in the yellow-gold range.[12] However, in more polar environments like cellular membranes, its emission shifts to the red, which can lead to background signal and spectral bleed-through.[13] This property can be advantageous for distinguishing between different lipid environments but requires careful selection of emission filters.

BODIPY 493/503: This dye is known for its narrow and sharp emission peak, which minimizes spectral overlap in multicolor imaging experiments.[][] Its high photostability makes it ideal for time-lapse imaging of lipid droplet dynamics.[] Furthermore, BODIPY 493/503 exhibits high specificity for neutral lipids, resulting in low background fluorescence in aqueous media.[7]

This compound: Based on its spectral properties, this compound has the potential to be a viable yellow fluorescent dye. However, the lack of data on its quantum yield in biological buffers, photostability under laser illumination, and specificity for cellular organelles makes its use in microscopy speculative at this point. Further research is required to validate its performance for live or fixed cell imaging.

Experimental Protocols: A Self-Validating System for Lipid Droplet Staining

The following protocols are designed to provide a robust framework for staining lipid droplets in cultured cells. The inclusion of controls and clear procedural steps ensures the generation of reliable data.

Protocol 1: Staining of Lipid Droplets with Nile Red in Live Cells

This protocol describes the staining of intracellular lipid droplets in live cultured cells using Nile Red.

Materials:

  • Nile Red (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium

  • Cultured cells on glass-bottom dishes or coverslips

Procedure:

  • Prepare a 1 mg/mL stock solution of Nile Red in DMSO. Store the stock solution at -20°C, protected from light.

  • On the day of the experiment, dilute the Nile Red stock solution to a final working concentration of 0.5-1 µg/mL in live-cell imaging medium. It is crucial to vortex the solution well to ensure the dye is fully dissolved.

  • Wash the cells twice with pre-warmed PBS.

  • Add the Nile Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Wash the cells twice with pre-warmed PBS.

  • Replace the wash buffer with fresh, pre-warmed live-cell imaging medium.

  • Image the cells immediately on a fluorescence microscope. Use excitation and emission wavelengths appropriate for Nile Red in a lipid environment (e.g., excitation at 450-500 nm and emission >528 nm for yellow-gold fluorescence).[12]

Protocol 2: Staining of Lipid Droplets with BODIPY 493/503 in Fixed Cells

This protocol outlines the procedure for staining lipid droplets in fixed cells using BODIPY 493/503.

Materials:

  • BODIPY 493/503 (Thermo Fisher Scientific)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Cultured cells on glass coverslips

Procedure:

  • Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO. Store the stock solution at -20°C, protected from light.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Dilute the BODIPY 493/503 stock solution to a final working concentration of 1-2 µg/mL in PBS.

  • Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light. []

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells on a fluorescence microscope using standard FITC/GFP filter sets (Excitation ~490 nm, Emission ~525 nm).

Visualization of Workflows and Concepts

To further clarify the experimental process and the rationale behind dye selection, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Lipid Droplet Staining cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging cluster_analysis Data Analysis start Seed cells on coverslips/dishes culture Culture cells to desired confluency start->culture wash1 Wash with PBS culture->wash1 stain Incubate with fluorescent dye (e.g., Nile Red or BODIPY 493/503) wash1->stain wash2 Wash with PBS stain->wash2 mount Mount coverslip (for fixed cells) wash2->mount image Acquire images using fluorescence microscope wash2->image Live cells mount->image Fixed cells analyze Image analysis and quantification of lipid droplets image->analyze

Caption: A generalized workflow for fluorescent staining of lipid droplets in cultured cells.

G Decision Matrix for Yellow Fluorescent Dye Selection cluster_criteria Selection Criteria cluster_dyes Dye Candidates exp_goal Experimental Goal photostability Photostability exp_goal->photostability specificity Specificity exp_goal->specificity brightness Brightness exp_goal->brightness spectral_properties Spectral Properties exp_goal->spectral_properties nile_red Nile Red photostability->nile_red Moderate bodipy BODIPY 493/503 photostability->bodipy High specificity->nile_red Solvatochromic specificity->bodipy High (Neutral Lipids) disperse_yellow This compound (Limited Data) spectral_properties->disperse_yellow Potential for Yellow Fluorescence spectral_properties->nile_red Broad, Environment-Dependent spectral_properties->bodipy Narrow Emission

Caption: A conceptual diagram illustrating the key factors influencing the selection of a yellow fluorescent dye for microscopy.

Conclusion and Future Directions

In the realm of fluorescent microscopy, the choice of the right tool is fundamental to success. For the specific application of staining lipid droplets, both Nile Red and BODIPY 493/503 have proven to be robust and reliable probes, each with its own set of advantages. Nile Red's solvatochromic properties offer a unique way to probe the lipid environment, while BODIPY 493/503's high photostability and narrow emission spectrum make it a workhorse for quantitative and dynamic studies.

The potential of this compound as a fluorescent probe in microscopy remains an open question. While its inherent fluorescence is promising, a significant amount of research is required to characterize its photophysical properties in a biological setting, as well as its specificity and potential cytotoxicity. Future studies should focus on a direct comparison of its performance against established dyes like Nile Red and BODIPY 493/503 in cellular imaging applications.

As a senior application scientist, my recommendation is to rely on well-validated tools for your core research while keeping an eye on emerging technologies. For researchers new to lipid droplet imaging, BODIPY 493/503 offers a straightforward and reliable starting point. For more nuanced studies of lipid composition, Nile Red can provide valuable insights. The exploration of new dyes like this compound should be approached with scientific rigor, starting with thorough in vitro characterization before moving to cellular systems.

References

A Comparative Guide to the Cellular Impact of Disperse Yellow 232 Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Cellular Interactions of a Common Textile Dye

Disperse Yellow 232, a member of the coumarin dye family, is widely utilized in the textile industry for its vibrant yellow hue and excellent colorfastness on synthetic fibers.[1] As with many industrial chemicals, understanding its potential biological effects is of paramount importance for both human health and environmental safety. Azo dyes, a broad class of synthetic colorants that includes disperse dyes, have come under scrutiny for their potential to induce cytotoxic and genotoxic effects.[2][3] The metabolic breakdown of these dyes can lead to the formation of aromatic amines, which are known to be potentially carcinogenic.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound in comparison to other relevant dyes across a panel of distinct cell lines. By elucidating the differential responses of various cell types, we can gain a more nuanced understanding of the dye's toxicological profile. This document will detail the rationale behind experimental design, provide step-by-step protocols for key assays, and present a clear structure for data interpretation.

Rationale for Cell Line Selection: A Multi-faceted Approach to Toxicity Profiling

The choice of cell lines is critical for a comprehensive assessment of a compound's toxicity. To capture a range of potential biological interactions, we propose a panel of three human cell lines representing key physiological barriers and metabolic hubs:

  • HepG2 (Human Hepatoma Cell Line): As the liver is the primary site of xenobiotic metabolism, HepG2 cells are an indispensable model for assessing the metabolic activation of compounds like azo dyes into potentially more toxic metabolites.[2][5] Their robust metabolic activity provides insight into hepatotoxicity.

  • HaCaT (Human Keratinocyte Cell Line): Representing the primary barrier of the skin, keratinocytes are crucial for evaluating dermal exposure routes. Given that contact with dyed textiles is a primary mode of human exposure, understanding the response of skin cells is essential.[6]

  • Caco-2 (Human Colorectal Adenocarcinoma Cell Line): These cells form a polarized monolayer with tight junctions, mimicking the intestinal barrier. This model is vital for investigating the potential effects of ingested dyes, either through contaminated water or other sources.

Comparative Dyes: Establishing a Performance Benchmark

To provide a meaningful comparison, this compound will be evaluated alongside two other compounds:

  • Disperse Orange 1: Another widely used azo dye, which has been shown to induce DNA damage and cytotoxic effects in HepG2 cells.[2] This serves as a positive control for known genotoxic and cytotoxic effects within the same dye class.

  • 7-Amino-4-methylcoumarin (AMC): A fluorescent coumarin compound that shares a core structural motif with this compound but is not an azo dye. It is commonly used as a fluorescent probe and provides a non-azo coumarin comparator.

Experimental Workflow: A Step-by-Step Guide to Comparative Analysis

The following experimental workflow is designed to provide a robust and reproducible comparison of the selected dyes across the chosen cell lines.

Experimental Workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Endpoint Assays (24h & 48h) cluster_analysis Phase 4: Data Analysis & Interpretation cell_culture Cell Culture (HepG2, HaCaT, Caco-2) treatment Treat Cells with Dye Concentrations (0.1 µM to 100 µM) cell_culture->treatment dye_prep Dye Preparation (this compound, Disperse Orange 1, AMC) dye_prep->treatment cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) treatment->cytotoxicity genotoxicity Genotoxicity Assessment (Comet Assay) treatment->genotoxicity mito_function Mitochondrial Function (Seahorse XF Analyzer) treatment->mito_function data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) cytotoxicity->data_analysis genotoxicity->data_analysis mito_function->data_analysis comparison Comparative Performance Evaluation data_analysis->comparison

Caption: A streamlined workflow for the comparative performance analysis of this compound.

Detailed Experimental Protocols

1. Cell Culture and Maintenance:

  • HepG2 and HaCaT cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Caco-2 cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 20% FBS and 1% Penicillin-Streptomycin.

  • Maintain all cell lines in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

2. Dye Preparation and Treatment:

  • Prepare stock solutions of this compound, Disperse Orange 1, and AMC in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Seed cells in 96-well plates for cytotoxicity assays and larger format plates for genotoxicity and mitochondrial function assays. Allow cells to adhere overnight.

  • Replace the medium with the prepared dye solutions and incubate for 24 and 48 hours.

3. Cytotoxicity Assessment: MTT and LDH Assays

  • MTT Assay (Cell Viability):

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

  • LDH Assay (Cell Membrane Integrity):

    • Collect the cell culture supernatant after the treatment period.

    • Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at 490 nm. LDH release is an indicator of cell membrane damage.

4. Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

  • After treatment, harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove cellular proteins and membranes, leaving behind the nuclear DNA.

  • Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

5. Mitochondrial Function Assessment: Seahorse XF Analyzer

  • Seed cells in a Seahorse XF cell culture microplate.

  • After dye treatment, measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer.[6]

  • Sequential injection of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP production, and maximal respiration.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be systematically organized for clear comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)
DyeHepG2 (24h)HepG2 (48h)HaCaT (24h)HaCaT (48h)Caco-2 (24h)Caco-2 (48h)
This compound
Disperse Orange 1
7-Amino-4-methylcoumarin

The IC50 value represents the concentration of the dye that causes a 50% reduction in cell viability.

Table 2: Genotoxicity Assessment (Mean Comet Tail Moment)
DyeHepG2HaCaTCaco-2
This compound
Disperse Orange 1
7-Amino-4-methylcoumarin

The comet tail moment is a quantitative measure of DNA damage.

Table 3: Mitochondrial Respiration Parameters (Fold Change vs. Control)
ParameterThis compoundDisperse Orange 17-Amino-4-methylcoumarin
HepG2
Basal Respiration
ATP Production
Maximal Respiration
HaCaT
Basal Respiration
ATP Production
Maximal Respiration
Caco-2
Basal Respiration
ATP Production
Maximal Respiration

Mechanistic Insights and Signaling Pathways

Azo dyes can induce cellular stress through various mechanisms, including the generation of reactive oxygen species (ROS) and direct interaction with cellular macromolecules. The data obtained from the proposed experiments can help elucidate the primary pathways affected by this compound.

Azo_Dye_Toxicity_Pathway cluster_exposure Cellular Exposure cluster_metabolism Metabolic Activation cluster_stress Cellular Stress cluster_outcome Cellular Outcome AzoDye This compound Metabolites Aromatic Amines AzoDye->Metabolites Metabolism (e.g., in HepG2) ROS Reactive Oxygen Species (ROS) AzoDye->ROS Metabolites->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Genotoxicity Genotoxicity DNA_Damage->Genotoxicity Mito_Dysfunction->Apoptosis Necrosis Necrosis Mito_Dysfunction->Necrosis

Caption: Potential toxicity pathways of this compound in a cellular context.

Conclusion: A Framework for Informed Decision-Making

This guide provides a robust and scientifically grounded framework for the comparative performance evaluation of this compound in different cell lines. By employing a multi-parametric approach that encompasses cytotoxicity, genotoxicity, and mitochondrial function, researchers can develop a comprehensive understanding of the dye's biological activity. The resulting data will be invaluable for risk assessment, regulatory considerations, and the development of safer alternatives in the textile and chemical industries. The methodologies outlined herein are designed to be adaptable and can serve as a foundation for more in-depth mechanistic studies.

References

A Researcher's Guide to Cross-Reactivity and Off-Target Effects of Disperse Yellow 232

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of Disperse Yellow 232, a fluorescent dye with potential applications in biomedical research. Due to the limited publicly available data on its specific biological interactions, this guide will focus on its inferred properties based on its chemical class and provide a robust framework for experimentally validating its specificity. We will compare it to other common fluorophores and detail essential protocols for identifying cross-reactivity and off-target effects, empowering researchers to use this and other chemical probes with scientific rigor.

Part 1: Biological Profile of this compound

This compound (CAS 35773-43-4) is a fluorescent dye belonging to the coumarin class of compounds.[1][2][3][4][5] While primarily used in the textile and plastics industries for its bright yellow fluorescence and good stability, its coumarin core suggests a potential for bioactivity that warrants careful consideration by researchers.[6][7]

Inferred Cross-Reactivity Based on Chemical Class: The Coumarins
  • Anticancer Properties: Inducing apoptosis and inhibiting tumor growth.[8][9]

  • Anti-inflammatory and Antioxidant Effects. [6][9]

  • Enzyme Inhibition: Including acetylcholinesterase, a key target in neurodegenerative disease research.[8][9]

  • Antimicrobial and Antiviral Activity. [6][7]

  • Anticoagulant Effects: Warfarin, a widely used anticoagulant, is a coumarin derivative.[6]

This broad bioactivity profile of the coumarin family implies that this compound could interact with a range of biological targets, from kinases to metabolic enzymes and beyond. Researchers using this dye must therefore be vigilant for unexpected phenotypic effects that are unrelated to its fluorescent properties.

A Universal Off-Target Effect: Phototoxicity

A critical off-target effect for any fluorescent molecule used in live-cell imaging is phototoxicity. Upon excitation by light, many fluorophores can react with molecular oxygen to produce reactive oxygen species (ROS).[10][11] This can lead to cellular stress, DNA damage, and apoptosis, confounding the interpretation of imaging experiments.[11][12] The phototoxic potential of this compound has not been specifically characterized, making it essential for researchers to perform appropriate controls to mitigate this risk.

Part 2: Comparative Analysis of Alternative Fluorophores

When selecting a fluorescent probe, it is crucial to compare its properties with well-characterized alternatives. The ideal fluorophore offers high brightness, photostability, and minimal off-target biological activity.

PropertyThis compoundFluoresceinRhodamine BBODIPY FLAlexa Fluor 488
Chemical Class CoumarinXantheneXantheneBoron-dipyrrometheneSulfonated Cyanine
Excitation Max ~452 nm~494 nm~555 nm~503 nm~490 nm
Emission Max ~484 nm~515 nm~580 nm~512 nm~525 nm
Quantum Yield Not reported~0.95~0.31-0.70~0.90~0.92
Photostability Not reportedLow to ModerateModerate to HighHighVery High
pH Sensitivity Likely (Coumarin class)Very HighLowLowLow
Known Off-Target Effects Inferred from coumarins (broad bioactivity)Photosensitizer, can generate ROS.[13]Can cause oxidative stress and DNA damage.[14]Low cytotoxicity, used in PDT.[15]Low non-specific binding.[16]

This table provides a summary for comparison. Specific values can vary based on the solvent, conjugation state, and experimental conditions.[17][18][19][20][21][22][23][24][25][26][27][28][29]

Part 3: Experimental Workflows for Assessing Cross-Reactivity and Off-Target Effects

To ensure the validity of research findings, it is imperative to experimentally determine the target engagement and potential off-target interactions of any chemical probe. Below are detailed protocols for three state-of-the-art methodologies.

1. Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its intended target within intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: CETSA followed by Western Blot

  • Cell Culture and Treatment: Plate cells of interest and grow to ~80% confluency. Treat cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.

  • Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis start 1. Plate and Treat Cells (Compound vs. Vehicle) heat 2. Heat Aliquots (Temperature Gradient) start->heat lyse 3. Cell Lysis heat->lyse centrifuge 4. Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge wb 5. Western Blot (Quantify Soluble Target) centrifuge->wb end Generate Melting Curve (Assess Thermal Shift) wb->end

Caption: CETSA Workflow for Target Engagement Validation.

2. Affinity-Based Chemical Proteomics: Unbiased Off-Target Identification

This technique identifies the proteins that physically interact with a compound of interest from a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis (If necessary): If this compound does not have an inherent reactive group for immobilization, a derivative with a linker and an affinity tag (e.g., biotin) may need to be synthesized.

  • Immobilization: Covalently attach the compound (or its derivatized version) to a solid support, such as magnetic beads.

  • Incubation with Proteome: Lyse cells to obtain a total protein extract. Incubate the bead-immobilized compound with the cell lysate to allow for binding of target and off-target proteins.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, often by using a denaturing agent.

  • Protein Identification: Digest the eluted proteins into peptides (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[30][31][32][33][34]

  • Data Analysis: Compare the identified proteins from the compound-beads to those from control beads (without the compound) to identify specific binders.

APMS_Workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Analysis immobilize 1. Immobilize Compound on Beads incubate 3. Incubate Beads with Lysate immobilize->incubate lyse 2. Prepare Cell Lysate lyse->incubate wash 4. Wash to Remove Non-specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute ms 6. Digest and Analyze by LC-MS/MS elute->ms end Identify Specific Off-Targets ms->end KinomeScan_Workflow cluster_assay Competition Binding Assay start 1. Compound of Interest incubate 2. Incubate Together start->incubate kinase DNA-Tagged Kinase kinase->incubate ligand Immobilized Ligand ligand->incubate quantify 3. Quantify Bound Kinase (via qPCR of DNA Tag) incubate->quantify end 4. Generate Selectivity Profile (Identify Kinase Off-Targets) quantify->end

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Disperse Yellow 232 Fluorescence Intensity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Disperse Yellow 232 and the Need for Quantitative Comparison

This compound, a member of the coumarin family of dyes, is a fluorescent compound characterized by its brilliant greenish-yellow emission.[1] Its molecular structure, featuring a 7-(diethylamino)coumarin core substituted with a 3-(5-chlorobenzoxazol-2-yl) group, gives rise to its notable photophysical properties.[2] This dye and its analogs are utilized in various applications, including textile dyeing and as fluorescent probes.[3][4] For researchers and scientists, particularly in drug development and materials science, the ability to quantitatively assess the fluorescence intensity of such molecules is paramount. This guide provides a comprehensive framework for the quantitative analysis of this compound's fluorescence, comparing its potential performance with established fluorescent standards, and offering detailed experimental protocols to empower researchers in their investigations.

Understanding the Photophysical Landscape: this compound and Its Alternatives

The utility of a fluorescent dye is defined by its photophysical properties. Here, we introduce this compound and a selection of well-characterized alternative fluorescent dyes that can serve as benchmarks for comparison.

This compound:

  • Chemical Name: 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)coumarin[2]

  • CAS Number: 35773-43-4[2]

  • Molecular Formula: C₂₀H₁₇ClN₂O₃[1]

  • Molecular Weight: 368.81 g/mol [1]

  • Excitation Maximum (λex): ~452 nm[5]

  • Emission Maximum (λem): ~484 nm[5]

Alternative Fluorescent Dyes for Comparison:

To provide a context for the performance of this compound, we present a selection of commonly used fluorescent dyes with similar spectral characteristics or belonging to the same structural class. Their well-documented quantum yields offer a quantitative basis for comparison.

DyeExcitation Max (λex) (nm)Emission Max (λem) (nm)Fluorescence Quantum Yield (Φf)Solvent
Coumarin 1 3734550.73[6]Ethanol
Coumarin 6 4595040.78[7]Ethanol
Fluorescein 4905140.79[8]Ethanol
Rhodamine 6G 5305550.95[9]Ethanol

This table serves as a reference point. The primary objective of this guide is to provide you with the means to experimentally determine the fluorescence quantum yield of this compound and directly compare it to these standards under your specific experimental conditions.

The Causality Behind Experimental Choices: Factors Influencing Fluorescence Intensity

The fluorescence intensity of a molecule like this compound is not an intrinsic constant but is highly sensitive to its environment. Understanding these factors is crucial for designing robust quantitative assays and interpreting results accurately.

1. Solvent Effects (Solvatochromism):

The polarity of the solvent can significantly impact the fluorescence of coumarin dyes. This phenomenon, known as solvatochromism, arises from the change in the dipole moment of the fluorophore upon excitation. For many 7-(diethylamino)coumarin derivatives, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum and a decrease in the fluorescence quantum yield.[10] This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway, thus quenching the fluorescence.[10]

2. pH of the Medium:

The fluorescence of 7-aminocoumarin derivatives can be highly pH-dependent. Protonation of the amino group at acidic pH can inhibit the intramolecular charge transfer process, which is essential for the fluorescence of these dyes, leading to a significant decrease in fluorescence intensity.[11][12] Conversely, in neutral to alkaline conditions, the deprotonated form typically exhibits strong fluorescence.

3. Temperature:

An increase in temperature generally leads to a decrease in fluorescence intensity.[8][13] This is because the increased thermal energy enhances the probability of non-radiative decay processes, such as internal conversion and vibrational relaxation, which compete with fluorescence. For coumarin dyes prone to forming a TICT state, higher temperatures can further facilitate this non-radiative decay pathway.

4. Photostability:

Experimental Protocols for Quantitative Analysis

This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound's fluorescence intensity, including the determination of its fluorescence quantum yield.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of this compound relative to a well-characterized standard.

Diagram of the Experimental Workflow:

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis prep_standard Prepare stock solution of standard (e.g., Coumarin 6 in Ethanol) dilute_standard Create a series of dilutions of the standard prep_standard->dilute_standard prep_sample Prepare stock solution of this compound in the same solvent dilute_sample Create a series of dilutions of the sample prep_sample->dilute_sample abs_measure Measure absorbance spectra of all solutions (UV-Vis Spectrophotometer) dilute_standard->abs_measure dilute_sample->abs_measure fluo_measure Measure fluorescence emission spectra of all solutions (Spectrofluorometer) abs_measure->fluo_measure integrate_fluo Integrate the area under the corrected emission spectra fluo_measure->integrate_fluo plot_data Plot integrated fluorescence intensity vs. absorbance for both standard and sample integrate_fluo->plot_data calculate_qy Calculate the quantum yield of this compound using the comparative method plot_data->calculate_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Materials:

  • This compound

  • Fluorescence standard with a known quantum yield in the desired solvent (e.g., Coumarin 6 in ethanol, Φf = 0.78)[7]

  • Spectroscopic grade solvent (e.g., ethanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Spectrofluorometer with a corrected emission spectrum feature

Procedure:

  • Selection of a Suitable Standard: Choose a standard with an absorption spectrum that overlaps with that of this compound to allow for excitation at the same wavelength. Coumarin 6 is a good candidate.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the standard (e.g., Coumarin 6) in the chosen solvent at a concentration that gives an absorbance of approximately 1 at its absorption maximum.

    • Prepare a stock solution of this compound in the same solvent with a similar absorbance value at its absorption maximum.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of at least five dilutions for both the standard and this compound. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all the diluted solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength (a wavelength where both the standard and sample absorb, e.g., 450 nm).

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the corrected fluorescence emission spectra of all the diluted solutions.

    • Ensure that the excitation and emission slits are kept constant for all measurements. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and this compound.

    • Determine the slope (gradient) of the linear fit for both plots.

    • Calculate the fluorescence quantum yield of this compound (Φf_sample) using the following equation:

      Φf_sample = Φf_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)

      Where:

      • Φf_standard is the known quantum yield of the standard.

      • Grad_sample and Grad_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • n_sample and n_standard are the refractive indices of the solvents used for the sample and standard (if they are different).

Protocol 2: Investigating the Effect of Solvent, pH, and Temperature

This protocol outlines the methodology to systematically evaluate the influence of environmental factors on the fluorescence intensity of this compound.

Diagram of the Logical Relationship:

G Fluorescence_Intensity Fluorescence Intensity of This compound Solvent_Polarity Solvent Polarity Solvent_Polarity->Fluorescence_Intensity influences pH pH of Solution pH->Fluorescence_Intensity influences Temperature Temperature Temperature->Fluorescence_Intensity influences

Caption: Factors influencing the fluorescence intensity of this compound.

A. Solvent Effects:

  • Prepare solutions of this compound at the same concentration in a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, acetonitrile, water).

  • Measure the absorbance and fluorescence emission spectra for each solution.

  • Record the excitation and emission maxima and the integrated fluorescence intensity for each solvent.

  • Analyze the data by plotting the emission maximum (in cm⁻¹) and the integrated fluorescence intensity against a solvent polarity scale (e.g., the Reichardt's E_T(30) scale).

B. pH Effects:

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 10).

  • Prepare solutions of this compound at the same concentration in each buffer solution.

  • Measure the fluorescence emission spectra for each solution at a constant excitation wavelength.

  • Plot the integrated fluorescence intensity as a function of pH to determine the pH-sensitivity of this compound's fluorescence.

C. Temperature Effects:

  • Prepare a solution of this compound in a chosen solvent.

  • Use a temperature-controlled cuvette holder in the spectrofluorometer.

  • Measure the fluorescence emission spectrum of the solution at a series of different temperatures (e.g., from 20°C to 60°C in 5°C increments), ensuring the temperature has stabilized before each measurement.

  • Plot the integrated fluorescence intensity as a function of temperature.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison.

Table 2: Experimentally Determined Photophysical Properties of this compound in Ethanol

ParameterValue
Excitation Maximum (λex) (nm)To be determined
Emission Maximum (λem) (nm)To be determined
Stokes Shift (nm)To be calculated
Molar Absorptivity (ε) at λex (M⁻¹cm⁻¹)To be determined
Fluorescence Quantum Yield (Φf) To be determined

Table 3: Comparison of this compound with Alternative Dyes in Ethanol

DyeExcitation Max (λex) (nm)Emission Max (λem) (nm)Fluorescence Quantum Yield (Φf)
This compound To be determined To be determined To be determined
Coumarin 13734550.73[6]
Coumarin 64595040.78[7]
Fluorescein4905140.79[8]
Rhodamine 6G5305550.95[9]

By following the protocols outlined in this guide, researchers can fill in the missing data for this compound and make a direct, evidence-based comparison of its performance against these established fluorescent dyes. This quantitative approach is essential for selecting the optimal fluorophore for a specific application, whether it be in high-resolution imaging, sensitive bioassays, or the development of novel fluorescent materials.

References

A Senior Application Scientist's Guide to Assessing the Biocompatibility of Disperse Yellow 232 for Long-Term Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of dynamic cellular analysis, the ability to observe living cells over extended periods is paramount. Long-term live-cell imaging provides invaluable insights into complex biological processes such as cell migration, differentiation, and drug response.[1][2] However, the success of these experiments hinges on a critical, often underestimated, factor: the biocompatibility of the fluorescent probes used. An ideal probe must illuminate its target without perturbing the cell's natural behavior through cytotoxicity or phototoxicity.[3]

This guide provides a rigorous, experimentally-grounded framework for assessing the suitability of Disperse Yellow 232, a dye traditionally used in the textile and plastics industry, for the demanding application of long-term live-cell imaging.[4][5] We will dissect the necessary experimental workflows, compare its potential performance against established alternatives, and explain the scientific rationale behind each step, empowering researchers to make data-driven decisions.

This compound: Physicochemical Profile

Before embarking on biological validation, understanding the fundamental properties of a candidate dye is essential. This compound is a coumarin-based dye known for its fluorescence and stability in industrial applications.[6][7] Its key characteristics are summarized below.

PropertyValueSource
CAS Number 35773-43-4[4][]
Molecular Formula C₂₀H₁₇ClN₂O₃[]
Appearance Yellow Powder[4][5]
Excitation Max. ~452-458 nm[7][]
Emission Max. ~480-484 nm[7][]
Solubility Insoluble in water[4]

The dye's insolubility in water is an immediate red flag for biological applications, suggesting that it will require a solvent like DMSO for stock solutions and may be prone to aggregation in aqueous culture media, a potential source of cytotoxicity.[9]

A Multi-Tiered Framework for Biocompatibility Assessment

A single assay is insufficient to declare a probe "biocompatible." A robust assessment requires a multi-pronged approach that evaluates different aspects of cellular health. The workflow below outlines a logical progression from broad cytotoxicity screening to more specific measures of cellular stress.

G cluster_0 Phase 1: Foundational Cytotoxicity Screening cluster_1 Phase 2: Cellular Stress & Function Analysis cluster_2 Phase 3: Decision Making A Dose-Response Preparation (this compound in DMSO) B Tier 1: Metabolic Activity Assay (e.g., MTT Assay) A->B 24, 48, 72h exposure C Tier 2: Membrane Integrity Assay (e.g., LDH Release Assay) A->C 24, 48, 72h exposure D Tier 3: Oxidative Stress Assessment (e.g., ROS Production Assay) B->D If low cytotoxicity C->D E Tier 4: Functional Assays (e.g., Proliferation, Migration) D->E If low stress F Data Synthesis & Comparison with Alternative Probes E->F G Final Biocompatibility Verdict (Proceed / Reject / Optimize) F->G

Caption: Experimental workflow for assessing dye biocompatibility.

Experimental Protocols: A Step-by-Step Guide

Here, we detail the core protocols for the initial phases of biocompatibility testing. The causality behind each step is explained to provide a deeper understanding of the validation process.

Protocol 1: Metabolic Activity Assessment (MTT Assay)

Expertise & Causality: The MTT assay is a foundational colorimetric test that measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] A decrease in formazan production in dye-treated cells compared to a vehicle control indicates a reduction in metabolic function, suggesting cytotoxicity.

Methodology:

  • Cell Seeding: Plate your chosen cell line (e.g., HeLa, HEK293) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in complete culture medium. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (<0.5%).

  • Incubation: Replace the old medium with the dye-containing medium and incubate for desired time points (e.g., 24, 48, and 72 hours) to assess long-term effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 2: Membrane Integrity Assessment (LDH Release Assay)

Expertise & Causality: This assay complements the MTT test by measuring a different indicator of cell death: loss of plasma membrane integrity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium when the cell membrane is compromised.[12][13] The amount of LDH in the supernatant is proportional to the number of dead cells.[12]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Establish Controls: Prepare triplicate wells for the following controls:

    • Vehicle Control: Untreated cells for spontaneous LDH release.

    • Maximum LDH Release Control: Untreated cells lysed with a detergent (e.g., Triton X-100) 45 minutes before the assay.[14][15]

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15] The reaction converts a tetrazolium salt into a red formazan product.[13] Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100

Protocol 3: Oxidative Stress Assessment (ROS Production)

Expertise & Causality: Fluorescent dyes can induce phototoxicity by generating reactive oxygen species (ROS) upon illumination. ROS are highly reactive molecules that can damage cellular components, leading to stress and death.[16] The probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is cell-permeable and becomes fluorescent upon oxidation by ROS.[17][18] An increase in fluorescence indicates elevated intracellular ROS levels.

Methodology:

  • Cell Seeding and Dye Loading: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, treat the cells with various concentrations of this compound for the desired duration.

  • Probe Incubation: Wash the cells with PBS and then incubate them with a working solution of H2DCFDA (e.g., 10 µM) in serum-free medium for 30-45 minutes at 37°C.[16][19]

  • Positive Control: Treat a set of control cells with a known ROS inducer, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to validate the assay.[17]

  • Fluorescence Measurement: Wash the cells again to remove excess probe. Add PBS or phenol red-free medium. Measure the fluorescence intensity using a microplate reader or fluorescence microscope with excitation/emission settings appropriate for the oxidized probe (e.g., ~495/529 nm).[16]

Comparative Analysis: this compound vs. Established Probes

No assessment is complete without comparing the candidate dye to existing, trusted alternatives. This table provides a snapshot of how this compound might stack up against other common choices for long-term imaging.

FeatureThis compound (Hypothetical)Lipophilic Dyes (e.g., DiI)Genetically Encoded (e.g., GFP)
Excitation/Emission ~458 / ~480 nmVaries (e.g., DiI: 549/565 nm)Varies (e.g., EGFP: 488/507 nm)
Mechanism Small molecule, passive diffusionInserts into lipid membraneGenetically expressed as a fusion protein
Biocompatibility Unknown; requires testing Generally low toxicity at working concentrations, but can affect membrane properties.[20]Considered the gold standard for biocompatibility, as it's a cellular product.[3]
Signal Stability Likely diluted upon cell divisionDiluted upon cell divisionInherited by daughter cells, providing a stable signal in proliferating populations.[3]
Photostability Unknown; likely moderateCan be prone to photobleachingVaries by protein variant; engineered versions offer high photostability
Ease of Use Simple incubationSimple incubationRequires transfection or viral transduction, which is more complex.

Synthesizing the Data: A Decision-Making Framework

G start Start Assessment q1 Is EC50 (MTT/LDH) significantly higher than the required imaging concentration? start->q1 q2 Is there a significant increase in ROS production upon illumination? q1->q2 Yes out1 Reject: High intrinsic cytotoxicity q1->out1 No q3 Does the dye alter key cellular functions (e.g., proliferation rate)? q2->q3 No out2 Reject: High phototoxicity q2->out2 Yes out3 Reject: Interferes with cell physiology q3->out3 Yes out4 Conditionally Acceptable: Use at lowest effective concentration and with minimal light exposure. q3->out4 Minor Effects out5 Acceptable for Long-Term Imaging: Biocompatible under tested conditions q3->out5 No

Caption: Decision-making flowchart for dye biocompatibility.

Conclusion

While this compound presents an accessible and potentially cost-effective fluorescent molecule, its origins in the textile industry warrant significant scrutiny before it can be considered for sensitive biological applications like long-term live-cell imaging. Its poor aqueous solubility is a primary concern that may lead to aggregation and non-specific toxicity.

This guide provides the necessary scientific framework and detailed protocols to move from speculation to empirical data. By systematically evaluating metabolic health, membrane integrity, and oxidative stress, researchers can objectively determine the biocompatibility of this compound. Only through such a rigorous, multi-faceted validation process can we ensure that our fluorescent tools are passive observers, not active participants, in the cellular processes we seek to understand.

References

A Comparative Analysis of the Photostability of Disperse Yellow 232 and Other Key Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that significantly impacts the quality and reliability of fluorescence-based experiments.[1] Among the myriad of properties that define a high-performance fluorophore, photostability—the intrinsic resistance to light-induced degradation—stands as a paramount attribute for applications demanding prolonged or high-intensity illumination.[1] This guide presents a comparative study of the photostability of Disperse Yellow 232, a coumarin-based dye, against a panel of other widely used fluorophores such as Fluorescein (FITC), Rhodamine B, and various Cyanine (Cy) and Alexa Fluor dyes. We provide a detailed experimental protocol for assessing photostability and present a synthesis of available data to guide researchers in making informed decisions for their specific applications.

The Critical Role of Photostability in Fluorescence Applications

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a primary limiting factor in many fluorescence microscopy techniques.[1][2] This phenomenon arises from repeated cycles of electronic excitation and relaxation, during which the fluorophore can enter a highly reactive triplet state and undergo destructive reactions, often with molecular oxygen.[1] The consequence is a diminished fluorescence signal over time, which can compromise the quantitative accuracy of measurements and limit the duration of live-cell imaging or super-resolution microscopy experiments.[1] A fluorophore with high photostability can endure more excitation cycles before fading, enabling the collection of more photons and resulting in a higher signal-to-noise ratio and more robust data.[1]

This compound (C.I. 55165) is a fluorescent dye belonging to the coumarin class, characterized by a molecular formula of C₂₀H₁₉ClN₂O₃.[3] Coumarin dyes are generally noted for their good photostability compared to other classes of fluorescent dyes.[4] This guide aims to contextualize the performance of this compound by comparing it with other fluorophores commonly employed in biological research.

Quantifying Photostability: Key Metrics

The photostability of a fluorophore is not a singular value but is influenced by factors like excitation light intensity, wavelength, and the surrounding chemical environment.[1][5] To objectively compare different dyes, we rely on standardized metrics:

  • Photobleaching Half-Life (t½): This is the time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under constant illumination.[1][6] A longer half-life indicates greater photostability.

  • Photobleaching Quantum Yield (Φb): This metric represents the probability that a fluorophore molecule will be destroyed per absorbed photon.[6][7][8] A lower Φb value signifies higher photostability.

It is crucial to recognize that direct comparison of photostability values across different studies can be challenging due to variations in experimental conditions.[1][9] Therefore, the most reliable comparisons are made when fluorophores are tested side-by-side under identical conditions.[9][10]

Experimental Design for Comparative Photostability Analysis

To ensure a rigorous and unbiased comparison, a standardized protocol is essential. The following methodology outlines a robust workflow for measuring the photobleaching half-life of different fluorophores using fluorescence microscopy.

Protocol: Measurement of Photobleaching Half-Life

Objective: To quantify and compare the rate of photobleaching for this compound and other selected fluorophores under continuous, high-intensity illumination.

Materials:

  • Fluorophore solutions (e.g., this compound, FITC, Rhodamine B, Alexa Fluor 488) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., LED or laser), appropriate filter sets for each fluorophore, and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation:

    • Causality: To minimize variability from molecular diffusion, immobilize the fluorophores. This can be achieved by preparing a thin film of the dye solution on a microscope slide and allowing it to air-dry, or by embedding the dye within a polymer matrix such as polyacrylamide.

    • Mount the sample with a coverslip and seal the edges to prevent evaporation and environmental changes during the experiment.[1]

  • Microscope Setup & Standardization:

    • Causality: A stable light source is critical for consistent excitation energy delivery. Allow the lamp or laser to warm up and stabilize before starting measurements.

    • Select the appropriate filter cube for the fluorophore being tested to ensure optimal excitation and emission.

    • Define a consistent region of interest (ROI) for imaging and analysis across all samples.[1]

    • Causality: The rate of photobleaching is highly dependent on excitation power.[5] Adjust the illumination intensity to a level that provides a strong initial signal without causing instantaneous bleaching. Crucially, this illumination intensity must be kept constant across all experiments for a valid comparison. [1][6]

  • Image Acquisition (Time-Lapse):

    • Acquire an initial image at time t=0.

    • Begin continuous illumination of the sample.

    • Capture a time-lapse series of images at consistent intervals (e.g., every 10-30 seconds).[1] Continue until the fluorescence intensity has decreased to less than 50% of the initial value.[6]

  • Data Analysis:

    • Open the image series in your analysis software.

    • Measure the mean fluorescence intensity within the defined ROI for each image in the time series.[1][11]

    • Causality: To isolate the fluorophore's signal, correct for background fluorescence. Measure the intensity of a region without any fluorescent molecules and subtract this value from the ROI intensity for each time point.[1][11]

    • Normalize the background-corrected intensity at each time point to the initial intensity at t=0.[1][11]

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t½), which is the time at which the normalized intensity drops to 0.5 (50%).[1] This can be read directly from the graph or calculated by fitting the data to an exponential decay curve.[11]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare standardized fluorophore solutions prep2 Immobilize dye on microscope slide prep1->prep2 prep3 Mount and seal coverslip prep2->prep3 setup3 Define Region of Interest (ROI) prep3->setup3 setup1 Stabilize light source setup2 Set constant illumination intensity setup1->setup2 setup2->setup3 acq1 Capture initial image (t=0) setup3->acq1 acq2 Start continuous illumination acq1->acq2 acq3 Acquire time-lapse image series acq2->acq3 an1 Measure mean intensity in ROI acq3->an1 an2 Correct for background an1->an2 an3 Normalize to initial intensity an2->an3 an4 Plot Intensity vs. Time & Determine t½ an3->an4

Caption: Workflow for comparative photostability measurement.

Comparative Analysis: this compound vs. Other Fluorophores

While a head-to-head comparison under the protocol described above would yield the most definitive results, we can synthesize data from existing literature to provide a strong comparative overview. This compound is a coumarin derivative, and this class of dyes is generally known for moderate to good photostability.[4][12]

Fluorophore FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Relative PhotostabilityKey Characteristics
Coumarin This compound ~430-450~500-520Moderate-High Good general photostability for a small organic dye.[4]
FluoresceinFITC494518Low Prone to rapid photobleaching, a significant limitation in many experiments.[1][13]
RhodamineRhodamine B / TRITC~550~570Moderate More stable than FITC, but generally less stable than modern synthetic dyes.[1][8]
CyanineCy3550570Moderate Generally more stable than FITC, but performance can be variable.[1]
CyanineCy5649670Moderate to Low Can be susceptible to photobleaching, especially in the presence of certain buffers.[1]
Alexa Fluor DyesAlexa Fluor 488495519High A significant improvement over FITC, considered a gold standard for its class.[1][14]
Alexa Fluor DyesAlexa Fluor 594590617High Consistently demonstrates high resistance to photobleaching.[1]

Discussion of Results:

  • This compound (Coumarin): As a coumarin dye, this compound is expected to exhibit significantly better photostability than fluorescein (FITC).[4] The rigid, fused ring structure of the coumarin core is less susceptible to the conformational changes that can lead to non-radiative decay and photochemical destruction. Its performance is likely to be comparable to or slightly better than traditional rhodamines.

  • Fluorescein (FITC): Is well-known for its brightness but suffers from poor photostability.[1][14] It fades rapidly under typical imaging conditions, making it unsuitable for long-term experiments.[15]

  • Rhodamines (TRITC, Rhodamine B): Offer a step up in photostability from FITC.[1] Their more complex and rigid xanthene structure provides better protection against photobleaching.

  • Cyanine Dyes (Cy3, Cy5): This family has variable photostability. While generally an improvement over FITC, they can be outperformed by newer classes of dyes and their stability can be highly dependent on the local chemical environment.[1]

  • Alexa Fluor Dyes: This family of sulfonated rhodamine and coumarin derivatives consistently demonstrates superior photostability.[1][16] Dyes like Alexa Fluor 488 are engineered for high brightness and exceptional resistance to photobleaching, making them a preferred choice for demanding imaging applications.[1][14]

The Mechanism of Photobleaching

Understanding the underlying mechanism of photobleaching provides insight into why some fluorophores are more stable than others. The process is often illustrated using a Jablonski diagram.

Upon absorbing a photon, a fluorophore molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can rapidly return to the ground state by emitting a photon (fluorescence). However, a competing pathway exists: intersystem crossing (ISC) to a long-lived, high-energy triplet state (T₁).[7] It is from this triplet state that most photobleaching occurs. The T₁ state molecule can react with molecular oxygen (O₂) to form reactive oxygen species (ROS), which then attack and irreversibly destroy the fluorophore's chemical structure, rendering it non-fluorescent.[1]

Jablonski S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Jablonski diagram illustrating the photobleaching pathway.

Fluorophores with higher photostability, like the Alexa Fluor series and many coumarins, often have chemical structures that either minimize the probability of intersystem crossing to the triplet state or can more effectively dissipate the triplet state energy without undergoing destructive chemical reactions.

Conclusion and Recommendations

The selection of a fluorophore requires a careful balance of properties, including brightness, spectral characteristics, and photostability.

  • This compound emerges as a solid performer, offering good photostability characteristic of the coumarin class, making it a suitable choice for general applications where it outperforms classic dyes like FITC.

  • For routine or less demanding applications, Rhodamine derivatives offer a cost-effective option with moderate photostability.

  • For challenging, long-duration, or quantitative imaging experiments, such as live-cell time-lapse or super-resolution microscopy, the superior photostability of engineered dyes like the Alexa Fluor series is highly recommended and often justifies the additional cost.

Ultimately, the most effective way to select a fluorophore is to perform a direct comparison under the specific conditions of your intended experiment.[10] This empirical approach will account for all environmental variables and ensure the selection of the most robust tool for generating high-quality, reproducible data.

References

A Senior Scientist's Guide: Evaluating Disperse Yellow 232 for Imaging in Fixed and Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Part 1: Characterization of Disperse Yellow 232

This compound, a fluorescent dye from the coumarin family, is recognized for its use as an industrial colorant and its strong fluorescence.[1][2] Its application in biological imaging is less documented than mainstream probes, making a thorough evaluation essential. Chemically identified as 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one, its hydrophobic nature suggests a propensity to partition into nonpolar environments, such as intracellular lipid droplets.[3][][5]

Key Spectroscopic Properties:

  • Excitation Maximum: ~452-458 nm[1][]

  • Emission Maximum: ~480-484 nm[1][]

  • Appearance: Yellow to orange powder[1]

  • Solubility: Soluble in organic solvents like DMSO and chloroform; insoluble in water.[1][6]

This spectral profile places it within the detection range of standard blue-light excitation filter sets (like those used for GFP or FITC), making it accessible for many microscopy setups.

Part 2: Performance Evaluation in Fixed Cells

Fixation is a cornerstone of many imaging experiments, designed to preserve cellular morphology at a specific moment in time.[7] This "snapshot" allows for detailed structural analysis and is often a prerequisite for techniques like immunofluorescence. However, the fixation process itself can introduce artifacts that alter the very structures under investigation.[8]

Rationale for Fixation: The primary goal of using a chemical fixative like paraformaldehyde (PFA) is to cross-link proteins and other macromolecules, effectively locking the cellular architecture in place. For lipophilic dyes like this compound, this is advantageous for achieving stable, high-resolution images without the complexities of cellular dynamics.

Detailed Protocol: Staining of PFA-Fixed Cells with this compound

This protocol is designed to be self-validating by including appropriate controls and explaining the rationale behind each step.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • This compound stock solution (1 mM in anhydrous DMSO)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow adherent cells on coverslips to 70-80% confluency to ensure healthy, well-spread morphology.

  • Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS. This step is crucial to remove serum proteins that can cause background fluorescence.

  • Fixation: Add 4% PFA solution to the coverslips and incubate for 15-20 minutes at room temperature.[9][] Causality Note: This duration is optimal for cross-linking cellular structures without causing significant shrinkage or distortion of delicate organelles like lipid droplets.[]

  • Post-Fixation Washes: Wash the cells three times with PBS for 5 minutes each to remove residual PFA, which can quench fluorescence.

  • Staining Solution Preparation: Dilute the 1 mM this compound stock solution in PBS to a final working concentration of 1-5 µM. Expert Tip: The optimal concentration should be determined empirically for each cell line to maximize the signal-to-noise ratio. Always filter the final solution through a 0.2 µm filter to remove dye aggregates that can cause punctate artifacts.

  • Staining: Incubate the fixed cells with the this compound working solution for 20-30 minutes at room temperature, protected from light.[]

  • Final Washes: Wash the cells twice with PBS to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. This minimizes photobleaching during imaging.

  • Imaging: Visualize using a fluorescence microscope with a filter set appropriate for ~450 nm excitation and ~485 nm emission.

Expected Results & Interpretation: In fixed cells, this compound is expected to accumulate in neutral lipid-rich structures, primarily lipid droplets, appearing as bright, distinct puncta within the cytoplasm. The key advantage here is signal stability. The fixed sample can be stored and re-imaged, and it is compatible with subsequent immunofluorescence protocols. However, researchers must be vigilant for fixation-induced artifacts, such as the coalescence or altered morphology of lipid droplets.

Workflow for Fixed-Cell Staining with this compound

Fixed_Cell_Workflow cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_image Imaging seed 1. Seed Cells on Coverslips grow 2. Culture to 70-80% Confluency seed->grow wash1 3. Wash with PBS grow->wash1 fix 4. Fix with 4% PFA wash1->fix wash2 5. Wash 3x with PBS fix->wash2 stain 6. Stain with DY232 (1-5 µM) wash2->stain wash3 7. Wash 2x with PBS stain->wash3 mount 8. Mount with Antifade wash3->mount image 9. Acquire Image mount->image Live_Cell_Workflow cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_image Imaging seed 1. Seed Cells in Imaging Dish grow 2. Culture to Desired Confluency seed->grow prep_stain 3. Prepare DY232 in Warm Medium grow->prep_stain stain 4. Incubate 15-30 min at 37°C prep_stain->stain wash 5. Wash with Imaging Buffer stain->wash image 6. Image on Stage-Top Incubator wash->image analyze 7. Analyze Dynamic Processes image->analyze

References

A Comparative Guide to the Fluorescence Lifetime of Disperse Yellow 232 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based methodologies, the selection of an appropriate fluorophore is a critical determinant of experimental success. Beyond simple spectral properties, the fluorescence lifetime—the average time a molecule remains in its excited state—offers a powerful parameter for sensing, imaging, and quantitative analysis. This guide provides an in-depth analysis of the fluorescence lifetime characteristics of Disperse Yellow 232, a coumarin-based dye, and compares its performance with common alternative fluorophores.

Understanding Fluorescence Lifetime: A Parameter Beyond Intensity

Fluorescence intensity, while widely used, can be susceptible to variations in probe concentration, excitation intensity, and photobleaching.[1] In contrast, the fluorescence lifetime is an intrinsic property of a fluorophore that is generally independent of these factors, making it a more robust parameter for quantitative measurements.[1] The lifetime of a fluorescent molecule is sensitive to its local microenvironment, including solvent polarity, viscosity, and the presence of quenchers. This sensitivity is the foundation of many advanced fluorescence-based assays.

Fluorescence lifetime measurements are typically performed using techniques such as Time-Correlated Single Photon Counting (TCSPC) or frequency-domain fluorometry.[2] TCSPC, a highly sensitive method, involves exciting a sample with a pulsed light source and measuring the arrival time of individual emitted photons relative to the excitation pulse.[2] By accumulating a histogram of these arrival times, a fluorescence decay curve is generated, from which the lifetime can be calculated.

Photophysical Profile of this compound

This compound, chemically known as 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)coumarin, is a fluorescent dye belonging to the coumarin family.[3][4] Coumarin dyes are known for their brightness and environmental sensitivity. The 7-(diethylamino)coumarin core of this compound is a well-studied fluorophore whose photophysical properties, including fluorescence lifetime, are significantly influenced by the solvent environment.[5]

Performance Comparison: this compound vs. Alternative Yellow Fluorophores

To provide a practical context for the performance of this compound, this section compares its expected characteristics with those of commonly used yellow-emitting fluorescent dyes in ethanol, a common solvent for spectroscopic studies.

DyeChemical ClassExcitation Max (nm)Emission Max (nm)Fluorescence Lifetime (τ) in Ethanol (ns)Key Characteristics
This compound Coumarin~434~498Not Reported (Solvent Dependent)Environmentally sensitive, likely complex decay kinetics.
Coumarin 6 Coumarin~458~503~2.42 - 2.58Stable lifetime, low concentration dependency.[8][9][10]
Rhodamine 6G Rhodamine~530~555~3.8High quantum yield, good photostability.[11][12]
Nile Red Benzophenoxazinone~552~636~2.8 (at 640 nm)Highly solvatochromic, sensitive to environmental polarity.[13][14]

Causality Behind Performance Differences:

The significant variation in fluorescence lifetimes among these dyes, even within the same solvent, stems from their distinct molecular structures and the resulting electronic properties.

  • Coumarin Dyes (this compound and Coumarin 6): The fluorescence of coumarins is often associated with an intramolecular charge transfer (ICT) from the electron-donating diethylamino group to the electron-accepting benzopyranone core. The extent of this charge transfer, and thus the excited state lifetime, is highly influenced by the solvent's ability to stabilize the resulting dipole moment. The complex structure of this compound, with its additional chlorobenzoxazolyl group, likely introduces further complexity to its excited-state dynamics compared to the simpler Coumarin 6.

  • Rhodamine 6G: Rhodamines are characterized by a rigid xanthene core, which limits non-radiative decay pathways and contributes to their high fluorescence quantum yield and relatively stable lifetime.[15]

  • Nile Red: The fluorescence of Nile Red is particularly sensitive to the polarity of its environment due to a large change in dipole moment upon excitation. In polar solvents, the excited state is stabilized, leading to a shorter fluorescence lifetime.[16]

Experimental Protocol: Measuring Fluorescence Lifetime using TCSPC

This section provides a detailed, step-by-step methodology for measuring the fluorescence lifetime of a dye solution using Time-Correlated Single Photon Counting.

Workflow for TCSPC Measurement:

TCSPC_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_solution Prepare Dye Solution (e.g., 1-10 µM in Ethanol) prep_cuvette Transfer to Cuvette prep_solution->prep_cuvette measure_irf Measure Instrument Response Function (IRF) prep_cuvette->measure_irf setup_laser Select & Warm-up Pulsed Laser Source setup_detector Configure Detector (e.g., PMT, SPAD) setup_laser->setup_detector setup_electronics Set TCSPC Electronics (Time Window, Repetition Rate) setup_detector->setup_electronics setup_electronics->measure_irf measure_sample Acquire Fluorescence Decay of Sample measure_irf->measure_sample deconvolution Deconvolve IRF from Sample Decay measure_sample->deconvolution fitting Fit Decay Curve (e.g., Exponential Model) deconvolution->fitting lifetime_calc Extract Fluorescence Lifetime (τ) fitting->lifetime_calc

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the fluorescent dye (e.g., 1-10 µM) in a spectroscopic grade solvent (e.g., ethanol). The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

    • Transfer the solution to a clean quartz cuvette.

  • Instrumentation Setup:

    • Power on and warm up the pulsed laser source (e.g., a picosecond diode laser) with an appropriate excitation wavelength for the dye.

    • Configure the single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

    • Set the parameters of the TCSPC electronics. The time window should be set to be significantly longer than the expected fluorescence lifetime to capture the full decay.[17] The laser repetition rate should be chosen to ensure that the fluorescence decays completely before the next excitation pulse.

  • Data Acquisition:

    • Measure the Instrument Response Function (IRF): Replace the sample cuvette with a cuvette containing a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) or a very short-lifetime fluorophore. Acquire the IRF, which represents the temporal profile of the excitation pulse as measured by the system.[17]

    • Measure the Sample Decay: Place the sample cuvette in the holder and acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 for good statistics).

  • Data Analysis:

    • Using appropriate software, perform a deconvolution of the IRF from the measured sample decay to obtain the true fluorescence decay.

    • Fit the deconvolved decay curve to a suitable decay model (e.g., mono-exponential, multi-exponential) to extract the fluorescence lifetime(s) and their respective amplitudes. The quality of the fit is typically assessed by examining the chi-squared (χ²) value and the distribution of the residuals.

Conclusion and Future Perspectives

The fluorescence lifetime of this compound, like other 7-(diethylamino)coumarin derivatives, is a sensitive indicator of its molecular environment. While a specific lifetime value is not yet established in the literature, its coumarin core suggests a complex and solvent-dependent behavior. In comparison to common yellow fluorophores like Coumarin 6, Rhodamine 6G, and Nile Red, this compound's utility will likely lie in applications where its environmental sensitivity can be exploited for sensing and probing changes in local polarity or viscosity.

For researchers considering this compound, it is imperative to experimentally determine its fluorescence lifetime under the specific conditions of their assay. The provided TCSPC protocol offers a robust framework for such characterization. Future research characterizing the photophysical properties of this compound in a range of solvents and biological environments will be invaluable for unlocking its full potential in advanced fluorescence applications.

References

A Senior Application Scientist's Guide to One-Photon vs. Two-Photon Excitation of Disperse Yellow 232

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of one-photon and two-photon excitation mechanisms for the fluorophore Disperse Yellow 232. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of facts to explain the underlying principles and provide actionable experimental protocols for characterizing and utilizing this dye in fluorescence applications.

Introduction: The Excitation Paradigm

Fluorescence microscopy is a cornerstone of modern biological and materials science, enabling the visualization of specific structures and processes with high sensitivity. The process hinges on the excitation of a fluorophore, a molecule that absorbs light at one wavelength and emits it at a longer wavelength. This compound, a dye from the coumarin family, is recognized for its fluorescent properties, making it a candidate for various imaging applications.

The method of excitation—how energy is delivered to the fluorophore—profoundly impacts experimental outcomes, particularly in terms of image clarity, penetration depth, and specimen viability. The two dominant methods are one-photon excitation (1PE) and two-photon excitation (2PE). This guide will dissect the fundamental differences between these two modalities and provide a framework for experimentally evaluating this compound's performance under each.

Fundamental Principles of Excitation

The choice between 1PE and 2PE is dictated by the physics of fluorescence, which is best visualized using a Jablonski diagram.

One-Photon Excitation (1PE)

In conventional fluorescence, a single, high-energy photon is absorbed by the fluorophore, promoting an electron from its ground state (S₀) to an excited singlet state (S₁). This is an efficient, linear process where the probability of excitation is directly proportional to the intensity of the incident light. Following a brief period of internal conversion and vibrational relaxation, the electron returns to the ground state, emitting a photon of lower energy (longer wavelength).

Two-Photon Excitation (2PE)

Two-photon excitation is a nonlinear process first theorized by Maria Goeppert-Mayer in 1931. Here, the fluorophore absorbs two lower-energy photons simultaneously (within a femtosecond) to achieve the same excited state (S₁) that one high-energy photon would induce. The energy of each photon is roughly half that required for 1PE. This critical requirement for simultaneous absorption means the probability of excitation is proportional to the square of the incident light intensity. This quadratic relationship is the source of 2PE's most significant advantages.

G cluster_1PE One-Photon Excitation (1PE) cluster_2PE Two-Photon Excitation (2PE) S0_1 Ground State (S₀) S1_1 Excited State (S₁) S0_1->S1_1 Absorption (e.g., 400 nm) S1_1->S0_1 Fluorescence (e.g., 500 nm) V1_1 Virtual State S0_2 Ground State (S₀) V1_2 Virtual State S0_2->V1_2 Photon 1 (e.g., 800 nm) S1_2 Excited State (S₁) S1_2->S0_2 Fluorescence (e.g., 500 nm) V1_2->S1_2 Photon 2 (e.g., 800 nm)

Caption: Jablonski diagram comparing 1PE and 2PE processes.

Experimental Comparison: A Methodological Guide

While the theoretical advantages of 2PE are well-documented, their realization depends on the specific fluorophore and experimental conditions. This section provides a guide for the direct, empirical comparison of this compound's performance.

Experimental Workflow

The following diagram outlines the comprehensive workflow for characterizing and comparing the dye under both excitation modalities.

G cluster_1PE One-Photon Characterization cluster_2PE Two-Photon Characterization start Sample Preparation (this compound in Solvent) uv_vis 1. Record Absorbance Spectrum (Spectrophotometer) start->uv_vis setup_2pe 1. Align 2P Microscope (Mode-locked Laser) start->setup_2pe fluor_1pe 2. Record Emission Spectrum (Fluorometer) uv_vis->fluor_1pe qy 3. Determine Quantum Yield (Comparative Method) fluor_1pe->qy bleach_1pe 4. Measure Photobleaching Rate (Time-lapse Fluorometry) qy->bleach_1pe analysis Comparative Analysis (Signal, Stability, Depth) bleach_1pe->analysis tpa_spectrum 2. Measure 2P Action Cross-Section (Wavelength Scan) setup_2pe->tpa_spectrum bleach_2pe 3. Measure Photobleaching Rate (Time-lapse Imaging) tpa_spectrum->bleach_2pe depth 4. Assess Penetration Depth (Scattering Phantom) bleach_2pe->depth depth->analysis

Caption: Experimental workflow for comparing 1PE and 2PE of a fluorophore.
Protocol 1: One-Photon Characterization

Objective: To determine the fundamental photophysical properties of this compound under one-photon excitation.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Corrected Spectrofluorometer

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Create a series of dilutions in the desired final buffer or solvent.

  • Absorbance Spectrum:

    • Using the spectrophotometer, record the absorbance spectrum of a dilute solution (absorbance < 0.1 at the peak) to determine the maximum absorption wavelength (λmax).

  • Emission Spectrum:

    • In the spectrofluorometer, set the excitation monochromator to the determined λmax.

    • Scan the emission monochromator to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum.

  • Quantum Yield (ΦF) Measurement (Comparative Method):

    • Rationale: Quantum yield, the ratio of photons emitted to photons absorbed, is a critical measure of fluorescence efficiency. The comparative method is a reliable approach.

    • Select a well-characterized fluorescent standard with an overlapping absorption range (e.g., Coumarin 153).

    • Prepare solutions of the standard and this compound with identical absorbance values (< 0.05) at the same excitation wavelength.

    • Record the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard under identical instrument settings.

    • Calculate the quantum yield using the formula: Φsample = Φstd * (Isample / Istd) * (ηsample² / ηstd²) Where I is the integrated intensity and η is the refractive index of the solvent.

  • Photobleaching Analysis:

    • Place a sample solution in the fluorometer.

    • Continuously illuminate the sample at its λmax and record the decrease in fluorescence intensity over time. The rate of decay indicates its photostability under 1PE.

Protocol 2: Two-Photon Characterization

Objective: To evaluate the performance of this compound under two-photon excitation, focusing on excitation efficiency and imaging depth.

Instrumentation:

  • Two-Photon Laser Scanning Microscope with a tunable, mode-locked femtosecond laser (e.g., Ti:Sapphire).

  • High-sensitivity, non-descanned detectors (NDDs).

Methodology:

  • Two-Photon Action Cross-Section (σ2Φ) Spectrum:

    • Rationale: The two-photon absorption cross-section (σ₂) is the equivalent of the molar extinction coefficient in 1PE and is the key parameter for 2PE efficiency. Measuring the "action cross-section" (the product of σ₂ and quantum yield Φ) is a practical approach.

    • Prepare a solution of this compound.

    • Tune the excitation laser across a broad wavelength range (e.g., 700-1000 nm) in discrete steps (e.g., 10 nm).

    • At each wavelength, record the average fluorescence intensity from a defined focal volume, ensuring constant laser power.

    • Plot the measured fluorescence intensity (corrected for the laser power squared) against the excitation wavelength. The resulting curve is the two-photon action spectrum, with the peak indicating the optimal 2PE wavelength.

  • Photobleaching Analysis:

    • Using the optimal 2PE wavelength, acquire a time-series of images of the sample.

    • Measure the decay in fluorescence intensity within a region of interest over time. This provides a direct comparison of photostability against the 1PE data.

  • Penetration Depth Assessment:

    • Rationale: One of the primary advantages of 2PE is increased imaging depth in scattering samples due to the use of near-infrared (NIR) light.

    • Prepare a tissue phantom (e.g., an agarose gel with Intralipid) containing a uniform concentration of this compound.

    • Image the sample, acquiring a Z-stack from the surface deep into the phantom.

    • Plot the fluorescence signal intensity as a function of depth. The depth at which the signal falls to a defined threshold (e.g., 50% or e⁻¹) is a measure of the effective penetration depth.

Comparative Analysis: Performance Metrics

Based on the principles of fluorescence and the outcomes of the described protocols, we can establish a clear comparison between the two excitation modalities for this compound.

Performance MetricOne-Photon Excitation (1PE)Two-Photon Excitation (2PE)Rationale & Causality
Excitation Wavelength Typically UV-Visible (e.g., ~400-500 nm)Near-Infrared (NIR) (e.g., ~700-1000 nm)2PE uses two photons of roughly half the energy (twice the wavelength) of the single photon in 1PE.
Spatial Confinement Excitation occurs along the entire light path.Excitation is intrinsically confined to the focal volume (~1 femtoliter).The quadratic dependence on intensity means excitation only occurs at the point of highest photon density—the focal spot.
Out-of-Focus Bleaching SignificantNegligibleWith 1PE, the entire cone of light causes photobleaching. In 2PE, bleaching is restricted to the focal plane.
Phototoxicity HigherLowerReduced out-of-focus absorption minimizes damage to the surrounding sample, crucial for live-cell imaging.
Penetration Depth Limited by scattering of visible light (~50-80 µm).Deeper due to reduced scattering of NIR light (>200 µm).NIR light has a longer mean free path in biological tissue compared to shorter, visible wavelengths.
Image Contrast Lower due to out-of-focus fluorescence.Higher; no pinhole required for optical sectioning.Since fluorescence is only generated at the focal point, there is no out-of-focus signal to reject, leading to a better signal-to-noise ratio.
Instrumentation Cost Lower (lamps, CW lasers).Higher (requires expensive femtosecond pulsed lasers).The need for extremely high instantaneous photon flux for 2PE necessitates a complex and costly mode-locked laser source.

Applications & Recommendations

The choice between 1PE and 2PE for this compound should be driven by the specific research question.

  • Choose One-Photon Excitation for:

    • Routine fluorescence spectroscopy (e.g., concentration measurements).

    • Imaging of thin, fixed samples or cell monolayers where phototoxicity and penetration depth are not primary concerns.

    • High-throughput screening applications where cost and simplicity are paramount.

  • Choose Two-Photon Excitation for:

    • Deep-tissue imaging: Visualizing cells or structures within intact tissues, embryos, or small organisms.

    • Long-term live-cell imaging: Minimizing phototoxicity and photobleaching is critical for observing dynamic processes over extended periods.

    • Localized photochemistry: Precisely triggering photoactivation or uncaging of molecules within a three-dimensionally confined volume.

Conclusion

One-photon and two-photon excitation offer distinct advantages for the use of fluorophores like this compound. While one-photon excitation is a highly efficient and accessible method suitable for a wide range of standard applications, two-photon excitation provides an indispensable solution for advanced imaging scenarios that demand deep tissue penetration, low phototoxicity, and high spatial confinement. By following the experimental protocols outlined in this guide, researchers can thoroughly characterize the performance of this compound and make an informed decision, ensuring the selection of the optimal excitation strategy to achieve their scientific goals.

A Senior Application Scientist's Guide to Assessing Fluorescent Probe Specificity: A Comparative Analysis of Disperse Yellow 232

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals engaged in cellular imaging and analysis.

Introduction: The Imperative of Specificity in Cellular Imaging

This guide provides a comprehensive framework for assessing the specificity of a candidate fluorescent probe. We will use Disperse Yellow 232 , a coumarin-based industrial dye known for its fluorescent properties, as a case study.[3][4][5] While commercially used for textiles and plastics[6], its potential as a specific cellular organelle marker is unproven. This presents a perfect opportunity to walk through the validation workflow a researcher should undertake. We will objectively compare its performance against "gold-standard," well-characterized organelle probes: MitoTracker® Red CMXRos for mitochondria, ER-Tracker™ Green for the endoplasmic reticulum, and LysoTracker® Red DND-99 for lysosomes.

The Candidate and the Controls: A Profile of the Probes

A thorough assessment requires understanding the tools at hand. Below is a summary of the spectral properties and purported mechanisms of our candidate dye and the established control probes.

Probe Name Target Organelle Mechanism of Action Excitation (nm) Emission (nm) Fixable?
This compound UnknownUnknown in biological systems. It is a coumarin derivative.[3][4]~452[]~484[]Unknown
MitoTracker® Red CMXRos MitochondriaPassively diffuses across the plasma membrane and accumulates in active mitochondria due to membrane potential. Contains a thiol-reactive group that allows it to be retained after fixation.[9][10][11]579[10]599[10]Yes[10][12]
ER-Tracker™ Green Endoplasmic ReticulumComposed of the BODIPY™ FL dye conjugated to glibenclamide, which binds to sulfonylurea receptors of ATP-sensitive K+ channels prominent on the ER.[13][14]504[15]511[15]Partially[14]
LysoTracker® Red DND-99 LysosomesConsists of a fluorophore linked to a weak base that is protonated in the acidic environment of the lysosome, causing it to accumulate.[16][17]577[16][17]590[16][17]No[16]

Experimental Design: A Workflow for Validating Probe Specificity

The causality behind our experimental design is to move from broad observation to quantitative analysis. We will first visually assess any potential co-localization and then apply rigorous statistical measures to determine the degree of spatial overlap between this compound and the organelle-specific markers.

G cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining cluster_acq Phase 3: Image Acquisition cluster_analysis Phase 4: Analysis prep_cells Prepare Live Cells (e.g., HeLa or U2OS on coverslips) stain_single Single Stain Controls: Image each probe individually to establish baseline spectra prep_cells->stain_single stain_dual Dual Staining: Incubate cells with DY232 and one control probe prep_cells->stain_dual prep_dy232 Prepare this compound Working Solution prep_dy232->stain_dual prep_controls Prepare Control Probe Working Solutions (MitoTracker, ER-Tracker, LysoTracker) prep_controls->stain_single prep_controls->stain_dual acq_confocal Confocal Microscopy: Acquire multi-channel images. Use sequential scanning to prevent spectral bleed-through. stain_single->acq_confocal stain_dual->acq_confocal analysis_qual Qualitative Assessment: Overlay channels and visually inspect for overlap acq_confocal->analysis_qual analysis_quant Quantitative Co-localization: Calculate Pearson's Correlation Coefficient (PCC) acq_confocal->analysis_quant analysis_data Data Interpretation: Compare PCC values to established thresholds analysis_qual->analysis_data analysis_quant->analysis_data

Caption: Experimental workflow for assessing probe specificity.

Detailed Experimental Protocols

Trustworthiness in scientific results comes from meticulous and reproducible methods. The following protocols are designed to be self-validating by including necessary controls.

Protocol 1: Live-Cell Staining for Co-localization Analysis
  • Rationale: This protocol is optimized for live cells to observe the probes in a native physiological context. Working concentrations must be determined empirically, but the ranges provided are based on established use.[9][12][17]

  • Cell Preparation:

    • Plate HeLa cells on 18 mm glass coverslips in a 12-well plate at a density that will result in 60-70% confluency on the day of the experiment.

    • Culture overnight in complete medium (DMEM + 10% FBS) at 37°C and 5% CO₂.

  • Probe Preparation (Stock Solutions):

    • This compound: Prepare a 1 mM stock solution in high-quality, anhydrous DMSO. Note: As an industrial dye, solubility and stability in aqueous buffers are unknown and must be monitored.

    • MitoTracker® Red CMXRos: Reconstitute a 50 µg vial in 94.1 µL of anhydrous DMSO to create a 1 mM stock solution.[9][10] Aliquot and store at -20°C, protected from light.[9]

    • ER-Tracker™ Green: Reconstitute in 20 µL of DMSO to make a 1 mM stock solution.[13] Store at -20°C.

    • LysoTracker® Red DND-99: This is typically supplied as a 1 mM solution in DMSO.[16] Store at -20°C.

  • Staining Procedure (Example with Mitochondria Co-staining):

    • Warm complete culture medium and a buffered salt solution (e.g., HBSS) to 37°C.

    • Prepare the working solutions by diluting the 1 mM stock solutions in pre-warmed medium.

      • MitoTracker® Red CMXRos: 100-200 nM final concentration.[9][11]

      • This compound: Test a range of concentrations (e.g., 50 nM to 1 µM). It is critical to test for cytotoxicity, as some disperse dyes have been shown to reduce cell viability.[18]

    • Remove media from the cells and wash once with pre-warmed HBSS.

    • Add the medium containing both MitoTracker® and this compound to the cells.

    • Incubate for 20-30 minutes at 37°C, protected from light.[9][12]

    • Remove the staining solution and wash the cells twice with pre-warmed medium.

    • Replace with fresh, pre-warmed medium (preferably phenol red-free imaging medium).

    • Proceed immediately to imaging.

  • Repeat Step 3 for co-staining with ER-Tracker™ Green (incubation 15-30 min)[13] and LysoTracker® Red DND-99 (incubation 30-60 min).[19][20]

Protocol 2: Confocal Image Acquisition
  • Rationale: Confocal microscopy is essential to eliminate out-of-focus light and obtain crisp optical sections. Sequential scanning is critical to prevent the emission of the greener dye (this compound) from bleeding into the red detector channel, which would create false co-localization.

  • Microscope Setup: Use a confocal laser scanning microscope equipped with appropriate lasers (e.g., ~458 nm for this compound, ~561 nm for Red Trackers).

  • Image Settings:

    • Use a 63x oil immersion objective for high resolution.

    • Set detector gain and laser power using a single-stained control sample to avoid signal saturation. These settings must remain constant for all experimental samples.

    • Acquire a Z-stack through the entire volume of the cell.

  • Sequential Scanning:

    • Frame 1: Excite with the 458 nm laser line and collect emission for the this compound channel.

    • Frame 2: Excite with the 561 nm laser line and collect emission for the red tracker channel.

    • Ensure there is no "crosstalk" between channels by imaging single-stained samples and checking for signal in the other channel.

Data Analysis and Interpretation

Visual inspection of merged images is a useful first step, but it is subjective and can be misleading.[21] For objective, quantitative assessment, we must calculate a statistical measure of co-localization.

Quantitative Co-localization: The Pearson's Correlation Coefficient (PCC)

The Pearson's Correlation Coefficient (PCC) is a statistical measure that quantifies the linear relationship between the pixel intensities of two different channels.[22] It ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.[23][24]

PCC Interpretation:

  • 0.8 to 1.0: Very strong co-localization.

  • 0.5 to 0.8: Moderate to strong co-localization.

  • 0.0 to 0.5: Weak or no co-localization.

  • < 0.0: Anti-correlation.

G cluster_0 High PCC (~0.9) Strong Co-localization cluster_1 Low PCC (~0.1) No Co-localization cluster_2 Negative PCC (~-0.5) Exclusion a a b b c c

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Disperse Yellow 232

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the landscape of laboratory safety requires more than just following a checklist; it demands a foundational understanding of the materials in use. Disperse Yellow 232, a member of the disperse dye family, is primarily used for coloring synthetic fibers like polyester.[1] While specific toxicological data for this exact compound is not extensively documented in readily available literature, the known hazards associated with disperse dyes as a class—particularly in their powdered form—necessitate a robust and proactive safety protocol.[2][3] This guide provides a comprehensive framework for the safe handling of this compound, grounded in the principles of risk mitigation and procedural integrity.

The primary routes of occupational exposure to dye powders are inhalation of airborne dust and direct skin contact.[4][5] Disperse dyes, as a category, are recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions, including occupational asthma.[2] Therefore, our safety strategy is built around minimizing these exposures at every step.

Core Protective Equipment: A Task-Based Approach

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard.[6] Its selection must be directly correlated with the specific task being performed and the physical form of the chemical. The most significant risk arises from handling the fine, lightweight powder, which can easily become airborne.[4][7]

TaskMinimum Required PPE Rationale
Weighing & Handling Powder Respiratory: NIOSH-approved N95 or P100 respiratorEye: Chemical splash gogglesHand: Nitrile glovesBody: Long-sleeved lab coat, closed-toe shoesThe fine powder presents a significant inhalation hazard, capable of causing respiratory sensitization.[2][7] Goggles protect against airborne particles entering the eyes. Nitrile gloves prevent skin contact and potential sensitization.[8]
Handling Liquid Solutions/Suspensions Respiratory: Not required unless aerosolizing (e.g., spraying)Eye: Chemical splash goggles or safety glasses with side shieldsHand: Nitrile glovesBody: Long-sleeved lab coat, closed-toe shoesThe inhalation risk is significantly reduced once the dye is in solution.[9] However, the risk of splashes causing eye and skin irritation remains.[10][11] Gloves are essential to prevent skin staining and absorption.[8]
Cleaning & Waste Disposal Respiratory: N95/P100 respirator (if cleaning powder spills)Eye: Chemical splash gogglesHand: Nitrile glovesBody: Lab coat or chemical-resistant apronCleaning up spills, especially of powdered dye, can re-introduce the inhalation hazard.[4] Handling contaminated materials requires robust protection to prevent secondary exposure.

Operational Workflow: From Preparation to Disposal

A self-validating safety protocol integrates PPE with engineering controls and safe work practices. The following workflow outlines the critical steps for safely preparing a solution from powdered this compound.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Chemical Handling Phase cluster_cleanup 3. Decontamination & Disposal Phase A Designate Work Area (Fume Hood / Ventilated Booth) B Assemble All Equipment (Beakers, Spatula, Stirrer) A->B C Don Full PPE (Respirator, Goggles, Gloves, Coat) B->C D Weigh Dye Powder (Minimize drop height) C->D E Create Paste with Water (Prevents clumping/dusting) D->E F Dissolve in Solution (Gradual addition with stirring) E->F G Clean Equipment & Surfaces F->G H Segregate & Label Waste (Contaminated PPE, Excess Chemical) G->H I Doff PPE in Sequence H->I

Caption: Workflow for Safely Weighing and Handling Disperse Dye Powder.

Causality in the Workflow:
  • Engineering Controls First: The entire process of handling the powder form should occur within a local exhaust ventilation (LEV) system, such as a chemical fume hood or a ventilated weighing enclosure.[2] This engineering control is designed to capture dust at the source, representing the most critical step in minimizing inhalation exposure.[4][5]

  • Procedural Dust Minimization: When transferring the powder, slow and deliberate movements should be used.[4] Creating a paste with a small amount of water before adding the bulk of the solvent is a proven technique to prevent the fine powder from becoming airborne.[12]

Procedural Deep Dive: PPE Protocols and Disposal

Step-by-Step PPE Donning and Doffing Protocol

Properly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on a clean lab coat and fasten it completely.

  • Respirator: If handling powder, perform a seal check on your N95 or P100 respirator.

  • Goggles: Place chemical splash goggles over your eyes.

  • Gloves: Pull on nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off): This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves without touching the outside with your bare hands. Peel one glove off, ball it into the gloved hand, and slide a bare finger under the cuff of the remaining glove to peel it off over the first one. Dispose of immediately in a designated waste container.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it inside-out.

  • Goggles: Remove goggles by handling the strap, not the front.

  • Respirator: Remove the respirator by the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]

Disposal Plan: Contaminated Materials and Excess Chemicals

Disposal of chemical waste is governed by strict regulations to ensure environmental and personal safety.

  • Contaminated PPE: Used gloves, disposable respirators, and any heavily contaminated items (like absorbent pads from a spill) should be placed in a sealed, clearly labeled hazardous waste container.[13]

  • Empty Chemical Containers: The original container of this compound must be thoroughly rinsed before being discarded. The first rinseate should be collected as hazardous chemical waste.[14] Subsequent rinses with copious amounts of water may be permissible for drain disposal depending on local regulations, but it is always best to consult your institution's Environmental Health and Safety (EHS) department.[14]

  • Excess Chemicals & Solutions: Unused this compound powder and prepared solutions must be disposed of as hazardous chemical waste.[13] Never pour dye solutions down the drain unless explicitly permitted by your EHS office for very dilute solutions.[14] The waste should be collected in a dedicated, sealed, and properly labeled container for pickup by a licensed hazardous waste disposal service.[13][15]

By integrating this comprehensive PPE strategy with robust engineering controls and meticulous work practices, researchers can confidently and safely handle this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.